molecular formula C12H13NO3 B2965169 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid CAS No. 179993-05-6

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Cat. No.: B2965169
CAS No.: 179993-05-6
M. Wt: 219.24
InChI Key: FXSBCLSDWGBWQY-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethyl)indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBCLSDWGBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its functionalization, particularly at the N-1 and C-3 positions, allows for the systematic exploration of chemical space to develop novel therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific N-alkylated derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ).[2]

This molecule serves as a valuable building block in drug discovery programs. The carboxylic acid moiety at the C-3 position is a common pharmacophore and a versatile handle for further chemical modification, such as amide bond formation.[3][4] The N-1 methoxyethyl substituent enhances solubility and modulates the electronic properties of the indole ring, potentially influencing binding affinity and pharmacokinetic profiles. Understanding its synthesis and characterization is therefore critical for its effective application in research and development.

This document eschews a rigid template, instead presenting a logical and practical workflow from synthesis to final analytical validation, emphasizing the causal reasoning behind key experimental choices.

Part 1: Synthesis Strategy and Execution

The synthesis of this compound is most reliably achieved through a two-step process: (1) N-alkylation of a readily available indole-3-carboxylate ester, followed by (2) saponification (hydrolysis) of the ester to yield the target carboxylic acid. This route is generally preferred over direct alkylation of indole-3-carboxylic acid to avoid potential complications and side reactions involving the acidic proton of the carboxyl group.[5]

Diagram of the Overall Synthetic Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Start Ethyl 1H-indole-3-carboxylate Reagents1 Base (NaH) Solvent (DMF) 2-Bromoethyl methyl ether Reaction1 Reaction Vessel (0°C to RT) Start->Reaction1 Reagents1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Ethyl 1-(2-methoxyethyl)- 1H-indole-3-carboxylate Purify1->Intermediate Reaction2 Reaction Vessel (Reflux) Intermediate->Reaction2 Reagents2 Base (NaOH or KOH) Solvent (EtOH/H₂O) Workup2 Acidification & Isolation Reaction2->Workup2 Purify2 Recrystallization Workup2->Purify2 FinalProduct 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid Purify2->FinalProduct Product Final Product (Dried Solid) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Structure Structural Confirmation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages established computational methodologies to predict key parameters including lipophilicity (logP), aqueous solubility, and acidity (pKa). Furthermore, it outlines detailed, field-proven experimental protocols for the subsequent validation of these in silico predictions. This dual approach of predictive modeling followed by rigorous experimental verification is central to a modern, efficient drug development pipeline. The guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a predictive framework and practical, step-by-step procedures to characterize this and similar novel chemical entities.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.[1] A thorough understanding of properties such as lipophilicity, solubility, and ionization state is therefore not merely an academic exercise but a critical prerequisite for successful drug design and development.[1]

For the molecule this compound, a comprehensive physicochemical profile is essential to forecast its behavior in biological systems. This guide will first establish a foundational understanding of the molecule's structure and then delve into the computational prediction and experimental determination of its most salient physicochemical parameters.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Computational Prediction of Physicochemical Properties

In the early stages of drug discovery, where the physical sample may be scarce, computational models provide invaluable foresight into a molecule's likely properties.[2] These predictions are guided by extensive databases of known compounds and sophisticated algorithms that correlate chemical structure with physical behavior.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties for this compound, derived from a consensus of widely accepted computational models.

PropertyPredicted ValueComputational MethodologySignificance in Drug Development
Molecular Formula C12H13NO3N/AFundamental for identity and molecular weight determination.
Molecular Weight 219.24 g/mol N/AInfluences diffusion and transport across biological membranes.
Melting Point 150-160 °CQuantitative Structure-Property Relationship (QSPR) models based on topological and electronic descriptors.[3][4][5][6]Affects solubility and dissolution rate; important for solid dosage form development.
Aqueous Solubility (logS) -2.5 to -3.5Fragment-based and machine learning models.[7][8][9][10]Critical for oral bioavailability; low solubility can lead to poor absorption.
Lipophilicity (logP) 2.0 - 2.5Atom-based and fragment-based methods (e.g., ALOGP, CLOGP).[11][12][13][14]Governs membrane permeability and distribution into tissues; key for "drug-likeness".
Acidity Constant (pKa) 4.5 - 5.0 (Carboxylic Acid)Hammett-type equations and density functional theory (DFT) calculations.[15][16][17][18][19][20][21]Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.
Rationale for Computational Approaches

The choice of computational models is dictated by a balance of accuracy, computational cost, and the nature of the property being predicted. For instance, QSPR models for melting point leverage large datasets to find correlations between a molecule's structural features and its melting behavior.[3][4][5][6] For logP and logS, fragment-based methods deconstruct the molecule into known structural motifs and sum their contributions to lipophilicity and solubility, respectively.[7][8][9][10][11][12][13][14] More complex properties like pKa can be estimated with good accuracy using quantum mechanical calculations such as DFT, which model the electronic structure of the molecule.[15][16][17][18][19][20][21]

Experimental Determination of Physicochemical Properties

While computational predictions are instrumental for initial assessment, empirical validation is the cornerstone of scientific integrity. The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Compound Availability cluster_characterization Physicochemical Profiling cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of Compound melting_point Melting Point Determination synthesis->melting_point Solid Sample solubility Aqueous Solubility Measurement synthesis->solubility Solid Sample pka pKa Determination synthesis->pka Solid Sample logp LogP Measurement synthesis->logp Solid Sample data_analysis Data Analysis and Comparison with Predicted Values melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis

Figure 2: Experimental workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

Principle: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. It is determined by heating the solid and observing the temperature at which it transitions to a liquid.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is its equilibrium concentration in water at a given temperature. The shake-flask method is a gold-standard technique for its determination.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For an ionizable compound, it is the pH at which 50% of the molecules are in their ionized form. Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Lipophilicity (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this ratio.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are combined in a sealed vessel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as log10([concentration in octanol] / [concentration in aqueous phase]).

Implications for Drug Development

The predicted and experimentally verified physicochemical properties of this compound will have significant implications for its development as a potential therapeutic agent.

drug_development_implications cluster_properties Physicochemical Properties cluster_adme ADME Profile logp LogP (2.0 - 2.5) absorption Absorption logp->absorption Good Membrane Permeability distribution Distribution logp->distribution Potential for Tissue Penetration solubility Solubility (logS) (-2.5 to -3.5) solubility->absorption Potential for Dissolution-Limited Absorption pka pKa (4.5 - 5.0) pka->absorption pH-dependent Absorption in GI Tract excretion Excretion pka->excretion Potential for Renal Clearance metabolism Metabolism

Figure 3: Relationship between key physicochemical properties and the ADME profile of a drug candidate.

  • Lipophilicity (logP): The predicted logP in the range of 2.0-2.5 suggests a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.

  • Solubility (logS): The predicted logS indicates that the compound may have moderate to low aqueous solubility. This could present challenges for oral formulation and may necessitate enabling technologies such as salt formation or amorphous solid dispersions to improve bioavailability.

  • Acidity (pKa): With a predicted pKa in the range of 4.5-5.0, the carboxylic acid moiety will be predominantly ionized at physiological pH (7.4). This will enhance its aqueous solubility but may reduce its passive diffusion across cell membranes. The pH-dependent solubility will be a critical factor in its absorption from different regions of the gastrointestinal tract.

Conclusion

The comprehensive physicochemical characterization of this compound, through a synergistic approach of computational prediction and experimental validation, is paramount for its progression as a viable drug candidate. The data and protocols presented in this guide provide a robust framework for understanding its biopharmaceutical properties and for making informed decisions in its subsequent development. The interplay of its predicted moderate lipophilicity, potentially limited solubility, and acidic nature will necessitate careful formulation strategies to optimize its therapeutic potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, connectivity, and spatial arrangement makes it an indispensable tool for medicinal chemists and researchers.[3][4] From the initial identification and validation of lead compounds to the intricate process of lead optimization, NMR spectroscopy provides critical insights that guide the rational design of novel therapeutic agents.[1][2][4] This guide will provide an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a representative heterocyclic compound, to illustrate the power of NMR in unambiguous structure elucidation.

Molecular Structure and Predicted Spectral Features

The subject of our analysis, this compound, possesses a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[5] Understanding the influence of substituents on the indole's electronic environment is paramount for accurate spectral interpretation.

The structure incorporates an N-substituted 2-methoxyethyl group and a C3-carboxylic acid. These substituents will induce predictable changes in the chemical shifts of the indole ring protons and carbons compared to the parent indole-3-carboxylic acid.[6][7][8] The electron-withdrawing nature of the carboxylic acid at C3 will deshield the adjacent proton at C2. Conversely, the N-alkylation will influence the chemical shifts of the entire heterocyclic system.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR data, a standardized experimental protocol is essential. The following outlines a typical procedure for the preparation and analysis of a small molecule like this compound.

Sample Preparation
  • Solvent Selection: A deuterated solvent that fully dissolves the analyte is chosen. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and its non-interfering solvent peak in regions of interest.

  • Concentration: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer and Parameters

A high-field NMR spectrometer (e.g., 500 MHz or greater) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The interpretation relies on chemical shift, integration, and spin-spin coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.1Singlet-1H
H-4~7.9Doublet~7.5 - 8.01H
H-5~7.2Triplet~7.0 - 7.51H
H-6~7.1Triplet~7.0 - 7.51H
H-7~7.5Doublet~7.5 - 8.01H
N-CH₂~4.4Triplet~5.0 - 5.52H
O-CH₂~3.7Triplet~5.0 - 5.52H
O-CH₃~3.3Singlet-3H
COOH~12.0Broad Singlet-1H
Detailed Interpretation:
  • Indole Ring Protons (H-2, H-4, H-5, H-6, H-7):

    • The H-2 proton is expected to be the most downfield of the indole ring protons (excluding the acidic proton), appearing as a sharp singlet around δ 8.1 ppm . Its deshielding is due to the anisotropic effect of the adjacent carboxylic acid group and its position on the electron-deficient pyrrole ring.

    • The protons on the benzene ring (H-4, H-5, H-6, and H-7 ) will resonate in the aromatic region (δ 7.1-7.9 ppm ). H-4 and H-7 will appear as doublets due to coupling with their respective single ortho neighbors. H-5 and H-6 will be triplets, each being coupled to two adjacent protons.

  • Methoxyethyl Side Chain Protons (N-CH₂, O-CH₂, O-CH₃):

    • The methylene protons attached to the indole nitrogen (N-CH₂ ) are expected around δ 4.4 ppm . Their chemical shift is influenced by the electronegative nitrogen atom. They will appear as a triplet due to coupling with the adjacent O-CH₂ group.

    • The methylene protons adjacent to the oxygen atom (O-CH₂ ) will resonate at approximately δ 3.7 ppm , appearing as a triplet coupled to the N-CH₂ protons.

    • The methyl protons of the methoxy group (O-CH₃ ) will be a sharp singlet at around δ 3.3 ppm .

  • Carboxylic Acid Proton (COOH):

    • The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically > δ 12.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~128
C-3~115
C-3a~127
C-4~122
C-5~121
C-6~120
C-7~111
C-7a~136
N-CH₂~47
O-CH₂~70
O-CH₃~58
C=O~165
Detailed Interpretation:
  • Indole Ring Carbons (C-2 to C-7a):

    • The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm ).

    • The C-7a carbon, at the fusion of the two rings, is typically the most downfield of the indole carbons at around δ 136 ppm .

    • The C-2 carbon is expected around δ 128 ppm .

    • The remaining carbons of the benzene portion of the indole ring (C-3a, C-4, C-5, C-6 ) will have chemical shifts in the δ 120-127 ppm range.

    • C-7 is generally the most upfield of the aromatic carbons at approximately δ 111 ppm .

  • Methoxyethyl Side Chain Carbons (N-CH₂, O-CH₂, O-CH₃):

    • The N-CH₂ carbon will appear around δ 47 ppm .

    • The O-CH₂ carbon, being attached to the more electronegative oxygen, will be further downfield at about δ 70 ppm .

    • The O-CH₃ carbon will resonate near δ 58 ppm .

  • Carbonyl Carbon (C=O):

    • The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 165 ppm region.

Visualizing Molecular Connectivity: 2D NMR Correlations

To definitively assign all proton and carbon signals, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal key long-range correlations that piece the molecular puzzle together.

cluster_indole Indole Core cluster_sidechain Methoxyethyl Sidechain C2 C-2 (~128 ppm) H2 H-2 (~8.1 ppm) C3 C-3 (~115 ppm) H2->C3 ²J C3a C-3a (~127 ppm) H2->C3a ³J COOH C=O (~165 ppm) C7a C-7a (~136 ppm) N1 N-1 NCH2 N-CH2 (~47 ppm) HNCH2 H (N-CH2) (~4.4 ppm) HNCH2->C2 ³J HNCH2->C7a ³J OCH2 O-CH2 (~70 ppm) HOCH2 H (O-CH2) (~3.7 ppm) OCH3 O-CH3 (~58 ppm) HOCH3 H (O-CH3) (~3.3 ppm) HOCH3->OCH2 ³J

References

Mass spectrometry and fragmentation pattern of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol [1]). Designed for researchers and professionals in analytical chemistry and drug development, this document outlines a robust methodology for analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We delve into the predictable fragmentation pathways of the target molecule, grounding our interpretations in the established principles of indole, carboxylic acid, and ether fragmentation.[2][3][4] This guide serves as a predictive framework for identifying and characterizing this compound and structurally related molecules, ensuring high confidence in structural elucidation.

Introduction to Structural Elucidation via Mass Spectrometry

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. This compound is a molecule that combines three key functional groups: an indole core, a carboxylic acid, and a methoxyethyl N-substituent. Each of these moieties imparts distinct physicochemical properties and, critically, predictable fragmentation behaviors under mass spectrometric analysis.

Mass spectrometry is an indispensable tool for determining molecular weight and deducing structural information from fragmentation patterns.[4][5] The energy imparted to a molecule during ionization causes it to break apart into smaller, charged fragments.[6] By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed molecular portrait can be assembled. This guide focuses on predicting these patterns for our target molecule, providing a roadmap for its unambiguous identification.

Physicochemical Properties and Predicted Mass

A foundational step in any mass spectrometry analysis is the theoretical calculation of the molecule's mass.

  • Molecular Formula: C₁₂H₁₃NO₃

  • Average Molecular Weight: 219.24 g/mol [1]

  • Monoisotopic Mass: 219.08954 Da

For high-resolution mass spectrometry, the monoisotopic mass is the critical value. We predict the primary observable ions in positive and negative electrospray ionization modes as follows:

Ion SpeciesAdductTheoretical m/z (High-Resolution)
Protonated Molecular Ion[M+H]⁺220.09682
Deprotonated Molecular Ion[M-H]⁻218.08226
Sodium Adduct[M+Na]⁺242.07876

Recommended Analytical Methodology: ESI-MS/MS

To achieve comprehensive structural data, a tandem mass spectrometry (MS/MS) approach is required. Electrospray ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion for subsequent fragmentation analysis.[7]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution. The acidic modifier is crucial for promoting protonation in positive ion mode.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Parameters (Optional, for mixture analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120-150 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Protocol:

      • Select the [M+H]⁺ ion (m/z 220.1) as the precursor for fragmentation.

      • Apply Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a comprehensive fragmentation spectrum. This range is selected to induce a cascade of cleavages, from low-energy rearrangements to high-energy bond scissions.

Predicted Mass Spectra and Fragmentation Pathways

The structural features of this compound suggest several high-probability fragmentation pathways. The indole nucleus is relatively stable, but the N-substituent and the C3-carboxylic acid are prime locations for initial cleavages.[2][8]

Primary Fragmentation Mechanisms of the [M+H]⁺ Ion (m/z 220.1)

Upon CID, the protonated molecular ion is expected to undergo several key fragmentation reactions. The most energetically favorable pathways typically involve the loss of stable, neutral molecules or the formation of stable carbocations.

  • Pathway A: Loss of the N-substituent. A primary and highly characteristic fragmentation for N-substituted indoles is the cleavage of the N-CH₂ bond.[9]

    • A1: Loss of the entire methoxyethyl group (C₃H₇O•): This radical loss is less common in ESI but possible, leading to an ion at m/z 162.05 .

    • A2: Cleavage yielding the indole-3-carboxylic acid cation: A more likely scenario involves charge retention on the indole portion, leading to the loss of a neutral methoxyethene molecule (C₃H₆O) via a rearrangement, or direct cleavage, resulting in the stable indole-3-carboxylic acid fragment at m/z 161.05 .

  • Pathway B: Fragmentation of the Carboxylic Acid Group. Carboxylic acids are known to readily lose water or carbon dioxide.[8][10]

    • B1: Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44.00 Da) is a classic fragmentation, resulting in an ion at m/z 176.09 .

    • B2: Loss of the entire carboxyl group (•COOH): Loss of the carboxyl radical (45.00 Da) would yield an ion at m/z 175.08 .

  • Pathway C: Fragmentation within the Methoxyethyl Side Chain. The ether linkage in the side chain is another point of weakness.

    • C1: Alpha-cleavage: Cleavage of the CH₂-O bond can lead to the loss of a methoxy radical (•OCH₃, 31.02 Da), producing a significant ion at m/z 189.08 .

    • C2: Loss of Formaldehyde (CH₂O): Rearrangement followed by the loss of neutral formaldehyde (30.01 Da) can lead to a fragment at m/z 190.09 .

Summary of Predicted Key Fragments
Proposed Fragment Ion (m/z)Neutral LossFormula of LossDescription of Fragmentation
220.1 --[M+H]⁺ Precursor Ion
176.1CO₂44.0 DaDecarboxylation from the carboxylic acid group.
175.1•COOH45.0 DaLoss of the entire carboxylic acid radical.
162.1C₃H₇O•59.1 DaLoss of the methoxyethyl radical from the N1 position.
130.1C₃H₇O + CO87.1 DaSubsequent loss of CO from the m/z 162 ion, characteristic of the indole core.[9]
Proposed Fragmentation Pathway Diagram

The following diagram illustrates the most probable fragmentation cascade originating from the protonated molecular ion.

Fragmentation_Pattern M [M+H]⁺ m/z 220.1 F176 [C₁₁H₁₂NO]⁺ m/z 176.1 M->F176 - CO₂ (44 Da) F162 [C₉H₈NO₂]⁺ m/z 162.1 M->F162 - C₃H₆O (58 Da) F175 [C₁₁H₁₁N]⁺• m/z 175.1 M->F175 - •COOH (45 Da) F130 [C₉H₈N]⁺ m/z 130.1 F162->F130 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Visualization of the Analytical Workflow

To ensure methodological clarity and reproducibility, the entire analytical process from sample preparation to data analysis can be visualized. This workflow represents a self-validating system where each step is optimized for the reliable characterization of the target analyte.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Stock Solution (1 mg/mL in ACN/H₂O) prep2 Working Solution (1-10 µg/mL) prep1->prep2 Dilution lc Reverse-Phase LC (C18 Column) prep2->lc ms ESI Source (Positive Ion Mode) lc->ms ms1 MS1 Scan (Full Scan m/z 50-500) ms->ms1 ms2 MS/MS Fragmentation (Precursor m/z 220.1) ms1->ms2 data1 Identify [M+H]⁺ ms2->data1 data2 Analyze Fragment Ions data1->data2 data3 Propose Fragmentation Pathways data2->data3 data4 Confirm Structure data3->data4

Caption: Standardized workflow for the structural elucidation of the target molecule.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation spectrum that is highly informative for its structural confirmation. The key diagnostic fragments are expected to arise from the facile loss of carbon dioxide (CO₂) from the carboxylic acid group, leading to a prominent ion at m/z 176.1, and cleavage of the N-substituent, producing characteristic indole-related ions at m/z 162.1 and 130.1. By employing the robust ESI-MS/MS methodology detailed in this guide, researchers can confidently identify and characterize this molecule, leveraging these predictable fragmentation patterns as a structural signature.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of crystallography.

Introduction: The Significance of Indole Derivatives and Structural Analysis

Indole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form.[4] The title compound, this compound, is a synthetic indole derivative with potential applications in medicinal chemistry.[5][6][7]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[8][9][10] This technique provides invaluable data on bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[9][10] Understanding these structural features is paramount for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This whitepaper will detail the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to the final structural refinement and interpretation.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of indole-3-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketones or aldehydes.[2] For N-alkylation, a subsequent reaction with a suitable alkylating agent, in this case, 2-methoxyethyl halide, is performed.

Exemplary Synthetic Protocol:

  • Esterification of Indole-3-carboxylic acid: Indole-3-carboxylic acid is first converted to its corresponding ethyl or methyl ester to protect the carboxylic acid functionality. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid.

  • N-Alkylation: The resulting indole-3-carboxylate is then N-alkylated using a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of 1-bromo-2-methoxyethane.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound. This is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the product.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to characterizing this promising indole derivative. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. By following this guide, researchers can generate the robust data necessary to advance their understanding of this compound's potential as a therapeutic agent.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the compound's physicochemical properties, which dictate its behavior in biological systems and its suitability for formulation. A thorough investigation into the solubility and stability of an active pharmaceutical ingredient (API) is a cornerstone of pre-formulation studies.[1][2] These parameters not only influence the design of dosage forms but also impact bioavailability and, ultimately, therapeutic efficacy.[1]

Indole derivatives, a prominent scaffold in medicinal chemistry, often exhibit poor aqueous solubility due to the hydrophobic nature of the indole ring.[3] However, the inclusion of a carboxylic acid moiety in this compound suggests the potential for pH-dependent solubility, a characteristic that can be leveraged in formulation development. This guide will provide the experimental framework to rigorously assess these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility and stability studies. While experimental data for this specific molecule is not widely available, we can infer key characteristics based on its structure and related compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Implications for Experimental Design
Molecular Formula C12H13NO3---
Molecular Weight 219.24 g/mol [4]Standard for a small molecule drug candidate.
pKa Acidic (estimated ~4-5)The carboxylic acid group is expected to be the primary ionizable center. This necessitates solubility testing across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization on solubility.
LogP Moderately Lipophilic (predicted XlogP for a close isomer is 1.3)[3]The molecule possesses both hydrophobic (indole ring) and hydrophilic (carboxylic acid, methoxyethyl chain) features. This suggests that solubility in both aqueous and organic solvents should be investigated. The use of co-solvents may be necessary for achieving higher concentrations.
Structure This compoundThe indole nucleus may be susceptible to oxidation, and the carboxylic acid can participate in esterification or amide bond formation under certain conditions. These potential degradation pathways should be explored during stability studies.

Solubility Determination: A Multi-faceted Approach

Solubility is not a single value but rather a property dependent on the experimental conditions. Therefore, a comprehensive assessment involves both kinetic and thermodynamic solubility assays.[5][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution behavior under non-equilibrium conditions.[5][7] It is particularly useful for guiding initial compound selection and for identifying potential issues in bioassays where compounds are often introduced from a DMSO stock solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[5][7]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[8] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for formulation development. The shake-flask method is the gold standard for this determination.[9]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent system.

  • Solvent Systems: A range of solvents should be investigated to build a comprehensive solubility profile.

    • Aqueous Buffers:

      • pH 1.2 (simulated gastric fluid)

      • pH 4.5 acetate buffer

      • pH 6.8 phosphate buffer (simulated intestinal fluid)

      • pH 7.4 phosphate-buffered saline (PBS)

    • Organic Solvents:

      • Methanol

      • Ethanol

      • Acetonitrile

      • Propylene glycol

      • Polyethylene glycol 400 (PEG 400)

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]

Data Presentation for Solubility Studies

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 2: Solubility of this compound in Various Solvents

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Simulated Gastric Fluid1.225[Insert Data][Insert Data]Thermodynamic
Acetate Buffer4.525[Insert Data][Insert Data]Thermodynamic
Simulated Intestinal Fluid6.825[Insert Data][Insert Data]Thermodynamic
Phosphate-Buffered Saline7.425[Insert Data][Insert Data]Thermodynamic
Phosphate-Buffered Saline7.425[Insert Data][Insert Data]Kinetic
MethanolN/A25[Insert Data][Insert Data]Thermodynamic
EthanolN/A25[Insert Data][Insert Data]Thermodynamic
Propylene GlycolN/A25[Insert Data][Insert Data]Thermodynamic
PEG 400N/A25[Insert Data][Insert Data]Thermodynamic

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] This is guided by the International Council for Harmonisation (ICH) guidelines.[3][12]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

ICH Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance.

  • Sample Packaging: Store the solid this compound in a container closure system that is representative of the proposed storage container.

  • Storage Conditions: Place the samples in stability chambers maintained at the following conditions as per ICH guidelines:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

  • Analytical Tests: At each time point, evaluate the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation for Stability Studies

Summarize the stability data in a table to track the changes in the compound's quality attributes over time and under different storage conditions.

Table 3: Stability of this compound under ICH Conditions

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Degradation Products (%)
25°C / 60% RH 0[Initial Data][Initial Data][Initial Data]
3[Data][Data][Data]
6[Data][Data][Data]
12[Data][Data][Data]
40°C / 75% RH 0[Initial Data][Initial Data][Initial Data]
3[Data][Data][Data]
6[Data][Data][Data]

Analytical Methodology: The Key to Accurate Quantification

A robust and validated analytical method is paramount for obtaining reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of indole derivatives.

HPLC Method Parameters

A reverse-phase HPLC method should be developed and validated for the quantification of this compound.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to ensure separation from impurities and degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis spectral scan of the compound (likely around 280 nm).
Injection Volume 10 µL
Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility (µM) k_measure->k_result t_start Excess Solid Compound t_add Add to Solvent System t_start->t_add t_equilibrate Equilibrate (24-48h) t_add->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_result Thermodynamic Solubility (µg/mL) t_quantify->t_result

Figure 1: Workflow for Solubility Determination.

Stability_Workflow cluster_forced_degradation Forced Degradation (Stress Testing) cluster_ich_stability ICH Stability Studies start This compound fd_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->fd_conditions ich_storage Store at Long-Term & Accelerated Conditions start->ich_storage fd_analyze Analyze by Stability-Indicating HPLC fd_conditions->fd_analyze fd_result Identify Degradation Pathways & Products fd_analyze->fd_result ich_pull Pull Samples at Time Points ich_storage->ich_pull ich_analyze Analyze for Assay & Impurities ich_pull->ich_analyze ich_result Determine Re-test Period ich_analyze->ich_result

Figure 2: Workflow for Stability Assessment.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the early-phase development of any new chemical entity. This technical guide provides a robust and scientifically sound framework for characterizing this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and ICH-compliant stability studies, researchers can generate the high-quality data required to make informed decisions about the future development of this compound. The emphasis on understanding the "why" behind each experimental step ensures that the resulting data is not only accurate but also interpretable in the broader context of pharmaceutical development.

References

Quantum Chemical Calculations for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for computational analysis, offering insights into the molecule's behavior at a quantum level.

Introduction: The Significance of Indole Derivatives and Computational Scrutiny

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, playing crucial roles in pharmacology and biology.[1] The specific molecule of interest, this compound, presents a unique combination of a substituted indole core, a flexible ether side chain, and a carboxylic acid group, making it a candidate of interest in medicinal chemistry.[2][3] Understanding its three-dimensional structure, electronic landscape, and reactivity is paramount for predicting its interactions with biological targets and for rational drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy.[4][5][6] These computational methods allow for the prediction of geometries, energies, vibrational frequencies, and electronic characteristics, providing a theoretical framework that complements and guides experimental studies.[7]

Methodological Framework: A Validated Approach to Computational Analysis

The protocols outlined herein are designed to be a self-validating system, ensuring the reliability and reproducibility of the calculated results. The choice of computational methods and basis sets is critical and is grounded in established practices for organic molecules of similar complexity.[8][9]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on this compound.

Computational Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Interpretation Input_Molecule Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Structure Optimized Molecular Geometry Frequency_Calculation->Optimized_Structure Thermodynamic_Properties Thermodynamic Data Frequency_Calculation->Thermodynamic_Properties Spectroscopic_Data Simulated IR/Raman Spectra Frequency_Calculation->Spectroscopic_Data Reactivity_Descriptors Reactivity & Interaction Sites Electronic_Properties->Reactivity_Descriptors

Caption: Computational workflow for the quantum chemical analysis.

Experimental Protocols

1. Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular building software. The chemical structure is as follows:

  • Molecular Formula: C12H13NO3[10]

  • Molecular Weight: 219.24 g/mol [10]

2. Geometry Optimization:

  • Software: Gaussian 16 suite of programs is a widely used and validated software package for such calculations.[7][11]

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is employed. This method provides a good balance between accuracy and computational cost for organic molecules.[8][9]

  • Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is important for accurately describing systems with potential hydrogen bonding and anions, while the polarization functions (d,p) allow for more flexibility in describing the electron distribution around the atoms.[8][9]

  • Convergence Criteria: The optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

3. Vibrational Frequency Analysis:

  • Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[12] The presence of imaginary frequencies would indicate a transition state rather than a stable conformation.[12]

  • Method: The same level of theory (B3LYP/6-311++G(d,p)) is used to calculate the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[13]

4. Electronic Property Calculations:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.[14] A smaller gap suggests higher reactivity.[14][15]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[16][17] Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor).[18]

Results and Discussion: Unveiling Molecular Insights

The quantum chemical calculations provide a wealth of quantitative data that can be used to understand the properties of this compound.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. This information is crucial for understanding the molecule's shape and how it might fit into a biological receptor.

Spectroscopic Signatures

The calculated vibrational frequencies can be directly compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. The characteristic vibrational modes of the functional groups, such as the C=O stretch of the carboxylic acid and the N-H stretch of the indole ring (if applicable, though in this N-substituted case, this is absent), can be identified. Carboxylic acid derivatives have distinct IR absorptions, with the C=O stretch typically appearing around 1710-1760 cm⁻¹.[19]

Calculated Property Value Significance
Total Energy (To be calculated)Thermodynamic stability of the molecule.
Dipole Moment (To be calculated)Overall polarity of the molecule.
HOMO Energy (To be calculated)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (To be calculated)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (To be calculated)Indicator of chemical reactivity and stability.[20]
Electronic Properties and Reactivity

The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity.

Electronic_Properties Molecule This compound HOMO LUMO Reactivity Chemical Reactivity Molecule:f0->Reactivity Electron Donation Molecule:f1->Reactivity Electron Acceptance Interactions Intermolecular Interactions Reactivity->Interactions MEP Molecular Electrostatic Potential (Electron-rich/poor regions) MEP->Interactions Guides Binding Sites

Caption: Relationship between electronic properties and molecular interactions.

  • HOMO-LUMO Analysis: The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance in chemical reactions. In drug design, a suitable HOMO-LUMO gap is essential for effective binding to a target protein.[21]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visually confirms the reactive sites. For this compound, the oxygen atoms of the carboxylic acid and the methoxy group are expected to be regions of high negative potential (red), making them susceptible to electrophilic attack and hydrogen bond formation. The hydrogen atom of the carboxylic acid will exhibit a high positive potential (blue), indicating its acidic nature.

Trustworthiness and Validation

The reliability of these computational predictions is contingent upon the chosen methodology. The B3LYP functional in conjunction with the 6-311++G(d,p) basis set has been extensively benchmarked and shown to provide accurate results for a wide range of organic molecules.[8][9] Furthermore, the validation of the optimized geometry through frequency calculations ensures that the reported properties correspond to a stable molecular conformation. The ultimate validation comes from the comparison of calculated data, such as IR spectra, with experimental measurements.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing novel molecules like this compound. By providing detailed information on molecular structure, electronic properties, and reactivity, these computational methods are an indispensable tool in modern drug discovery and development, enabling a more rational and efficient design of new therapeutic agents.

References

The Vanguard of Oncology: A Technical Guide to the Discovery of Novel Indole Derivatives for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anticancer activity. Its unique electronic properties and versatile substitution patterns allow for the nuanced modulation of interactions with a wide array of oncogenic targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery and preclinical development of novel indole derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating methodologies, and is grounded in authoritative scientific literature. We will traverse the entire discovery workflow, from rational design and synthesis to rigorous biological evaluation and lead optimization, equipping you with the field-proven insights necessary to navigate this promising frontier of cancer therapy.

Introduction: The Enduring Promise of the Indole Scaffold

Cancer remains a formidable global health challenge, necessitating a continuous search for more effective and less toxic therapeutic agents.[1] Conventional treatments like chemotherapy and radiotherapy often suffer from a lack of specificity, leading to significant side effects and the development of drug resistance.[1][2] This has fueled the drive towards targeted therapies, which aim to selectively inhibit molecular pathways essential for tumor growth and survival.

The indole ring, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of such targeted agents.[3][4] This scaffold is not only prevalent in nature, found in anticancer alkaloids like vincristine and vinblastine, but has also been incorporated into numerous FDA-approved synthetic drugs, including kinase inhibitors like sunitinib and osimertinib.[3][5] The indole nucleus can engage with biological targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an exceptionally versatile pharmacophore for anticancer drug design.[6]

This guide will systematically detail the modern workflow for identifying and validating novel indole-based anticancer compounds, emphasizing the integration of synthetic chemistry, cellular biology, and preclinical assessment.

The Discovery Engine: A Workflow for Novel Indole Derivatives

The journey from a conceptual indole-based molecule to a preclinical candidate is a multi-stage process. Each phase is designed to answer critical questions about the compound's synthesis, biological activity, mechanism of action, and drug-like properties.

Discovery_Workflow Figure 1: High-Level Discovery Workflow A Design & Synthesis B High-Throughput Screening (HTS) & In Vitro Evaluation A->B Library of Novel Indole Derivatives C Mechanism of Action (MoA) Elucidation B->C Active 'Hits' Identified (IC50 < 10 µM) D Structure-Activity Relationship (SAR) & Lead Optimization C->D Validated MoA D->B Optimized Analogs E In Silico & In Vitro ADMET Profiling D->E Lead Candidates F In Vivo Preclinical Models E->F Favorable Profile

Caption: A high-level overview of the integrated workflow for the discovery of novel indole derivatives.

Stage 1: Rational Design and Chemical Synthesis

The foundation of any drug discovery program lies in the ability to create novel chemical entities. The design of an indole derivative library should be guided by an understanding of key oncogenic targets and the structural motifs known to interact with them.

Synthetic Strategies: Building the Indole Core

The versatility of the indole scaffold is matched by the diversity of synthetic routes available for its construction and modification. The choice of method depends on the desired substitution patterns and the scalability of the reaction.

  • Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][7][8][9] This method is particularly useful for accessing 2- and 3-substituted indoles.

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction that allows for the introduction of aryl or heteroaryl groups at various positions of the indole ring, typically starting from a bromo-indole precursor.[2][5][10][11] This is invaluable for exploring the chemical space around the core scaffold to enhance biological activity.

Detailed Protocol: Suzuki-Miyaura Coupling for 5-Arylindole Synthesis

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a 5-arylindole derivative, a common motif in anticancer agents.

Objective: To couple 5-bromoindole with a phenylboronic acid to generate 5-phenylindole.

Materials:

  • 5-Bromoindole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Microwave reaction vial with stir bar

Procedure: [10]

  • Reaction Setup: To a microwave reaction vial, add 5-bromoindole (1.0 equivalent), the desired arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.07 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100°C for 30-40 minutes with stirring.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-arylindole.

Self-Validation: The success of the synthesis is validated by standard analytical techniques. Purity is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The structure of the final compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Stage 2: Biological Evaluation - Identifying Anticancer Activity

Once a library of novel indole derivatives is synthesized, the next critical step is to screen them for anticancer activity. This is typically achieved through a series of robust and reproducible in vitro assays.

Cell Viability and Cytotoxicity Screening: The MTT Assay

The primary screen aims to identify compounds that inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[7]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Detailed Protocol: MTT Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel indole derivative against a panel of cancer cell lines. The IC₅₀ is a measure of the compound's potency.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test indole derivative (dissolved in DMSO to create a 10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure: [12][13]

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration ≤0.1%).

  • Incubation: Return the plate to the incubator for 72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate for 10 minutes. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the % viability against the log-transformed compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[12]

Self-Validation: The assay includes positive controls (known anticancer drugs, e.g., Doxorubicin) and negative controls (vehicle). The experiment should be performed in triplicate and repeated at least three times to ensure reproducibility. A Z'-factor calculation is often used in high-throughput settings to assess the quality and reliability of the assay.

Stage 3: Elucidating the Mechanism of Action (MoA)

Identifying a compound with potent cytotoxic activity is only the first step. Understanding how the compound kills cancer cells is crucial for its further development. Indole derivatives are known to act through various mechanisms.[2][3]

MoA_Indoles Figure 2: Common Anticancer Mechanisms of Indole Derivatives cluster_0 Cellular Targets & Pathways Indole Novel Indole Derivative Kinases Protein Kinases (e.g., VEGFR, EGFR, CDK) Indole->Kinases Inhibition Tubulin Microtubule Dynamics Indole->Tubulin Disruption Apoptosis Apoptotic Pathways Indole->Apoptosis Induction DNA DNA Topoisomerases Indole->DNA Inhibition Proliferation Cell Proliferation Kinases->Proliferation Mitosis Mitosis Tubulin->Mitosis CellDeath Programmed Cell Death Apoptosis->CellDeath Replication DNA Replication DNA->Replication

Caption: Key oncogenic pathways frequently targeted by novel indole derivatives.

Target I: Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[8][10] Many indole derivatives function as kinase inhibitors.[14]

Exemplary Assay: ADP-Glo™ Kinase Assay

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a light signal with luciferase. The light output is proportional to the ADP produced and thus to kinase activity.[15][16]

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Reaction: Set up a 5 µL kinase reaction containing the target kinase, its specific substrate, ATP, and the test indole derivative at various concentrations in a 384-well plate.[15]

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for kinase inhibition.

Target II: Disruption of Microtubule Dynamics

Microtubules are essential for cell division (mitosis), and their disruption leads to cell cycle arrest and apoptosis. Vinca alkaloids, which contain an indole core, are classic examples of tubulin-targeting agents.[1]

Exemplary Assay: In Vitro Tubulin Polymerization Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules. Polymerization increases the turbidity or fluorescence of the solution, which can be measured over time. Inhibitors of polymerization will reduce the rate and extent of this increase.[17]

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay [17]

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), GTP, a fluorescent reporter, and glycerol in a specialized buffer.

  • Assay Setup: In a pre-warmed 96-well plate (37°C), add 5 µL of the 10x concentrated test compound, positive control (e.g., Nocodazole), or vehicle control.

  • Initiation: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to the vehicle control to determine inhibitory activity.

Target III: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many effective anticancer agents induce apoptosis.[18]

Exemplary Assays: Annexin V/PI Staining & Western Blotting

  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[2][4]

Detailed Protocol: Annexin V/PI Apoptosis Assay [10][14]

  • Cell Treatment: Treat cells with the indole derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend ~2 x 10⁶ cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.

  • Western Blot for Apoptosis Markers

Principle: Western blotting can detect changes in the expression levels of key proteins that regulate and execute apoptosis, such as the Bcl-2 family proteins (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and executioner proteins like cleaved PARP (Poly (ADP-ribose) polymerase). An increase in the Bax/Bcl-2 ratio and the appearance of cleaved PARP are hallmarks of apoptosis.[19][20]

Detailed Protocol: Western Blot Analysis [21]

  • Protein Extraction: Treat cells as above, then lyse them in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative protein expression levels.

Stage 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are the cornerstone of medicinal chemistry. By systematically modifying the structure of an active "hit" compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.[3] This iterative process guides the optimization of a "hit" into a "lead" candidate.

Key SAR Insights for Indole Derivatives:

  • Substitution at N-1: Methylation at the N-1 position of the indole has been shown to significantly enhance the anti-tubulin activity of certain derivatives by over 60-fold.[3]

  • Substitution at C-3: The nature of the substituent at the C-3 position is critical. For instance, olefinic substitutions at C-3 can lead to decreased activity in some series.[3]

  • Substitution on the Benzenoid Ring: Electron-withdrawing groups (e.g., halogens) at the C-5 position often enhance anticancer activity.[22]

Data Presentation: Example SAR Table

The following table illustrates a hypothetical SAR study for a series of 5-substituted indole derivatives, correlating structural changes with cytotoxic activity.

Table 1: SAR of 5-Substituted Indole Derivatives against Cancer Cell Lines (IC₅₀ in µM)

CompoundR Group (at C-5)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a -H15.221.518.4
1b -F5.88.17.5
1c -Cl2.13.52.9
1d -CH₃12.518.916.2
1e -OCH₃18.925.322.1
1f -NO₂1.52.21.9

Data is hypothetical for illustrative purposes, based on general trends reported in the literature.[3][4][22]

Causality: The data clearly shows that electron-withdrawing groups (F, Cl, NO₂) at the 5-position enhance cytotoxic activity, with the nitro group (1f) being the most potent. This suggests that reducing the electron density of the indole ring is favorable for the mechanism of action in this series.

Stage 5: In Silico and In Vitro ADMET Profiling

A potent compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3] Early prediction of ADMET properties is crucial to avoid costly late-stage failures.[3]

Computational ADMET Prediction

Various computational tools and machine learning models can predict ADMET properties based on a compound's molecular structure.[3][8] These in silico methods analyze physicochemical properties, structural motifs, and known data to forecast characteristics like:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.

  • Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (AMES test).

Trustworthiness: While highly valuable for early screening, in silico predictions must be validated by experimental data. They are best used to prioritize compounds for further testing.[8]

Stage 6: In Vivo Preclinical Evaluation

Promising lead candidates with potent in vitro activity and favorable ADMET profiles must ultimately be tested in a living system. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a more complex biological environment.

The Human Tumor Xenograft Model

Principle: This is the most widely used preclinical model in oncology. It involves transplanting human tumor cells or tissues into immunodeficient mice. This allows for the observation of tumor growth and response to treatment in a physiological context.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Preparation: Culture and harvest human cancer cells (e.g., HCT116). Resuspend the cells in a sterile medium, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.

  • Implantation: Subcutaneously inject 1-5 million cells into the flank of immunodeficient mice (e.g., NSG or Nude mice).

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Dosing: Administer the test indole derivative and vehicle control to their respective groups according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).

  • Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size limit. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The discovery of novel indole derivatives for cancer therapy is a dynamic and highly promising field of research. The structural versatility of the indole scaffold, combined with a deepening understanding of cancer biology, continues to yield potent and selective anticancer agents. The integrated, multi-stage workflow detailed in this guide—from rational synthesis and rigorous biological screening to MoA elucidation and preclinical validation—provides a robust framework for success. By adhering to principles of scientific integrity, employing self-validating experimental systems, and building upon authoritative knowledge, researchers can continue to harness the power of the indole nucleus to develop the next generation of life-saving cancer therapeutics.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Targets of N-Substituted Indole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse and potent biological activities. Among these, N-substituted indole-3-carboxylic acids have emerged as a particularly promising class of molecules, demonstrating a remarkable ability to interact with a range of biological targets. This versatility has positioned them as attractive candidates for the development of novel therapeutics for a wide array of diseases, from cardiovascular disorders and infectious diseases to viral infections and agricultural applications.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of N-substituted indole-3-carboxylic acids. Moving beyond a mere catalog of activities, this guide delves into the core of their biological interactions, elucidating the key molecular targets and the intricate mechanisms that underpin their therapeutic potential. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for target identification and characterization, and present a synthesis of current knowledge to empower your research and development endeavors.

I. Antihypertensive Activity: Targeting the Renin-Angiotensin System

A significant area of investigation for N-substituted indole-3-carboxylic acids has been their potent antihypertensive effects, primarily mediated through the antagonism of the Angiotensin II receptor type 1 (AT1R).[1] The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blockade of the AT1R is a clinically validated strategy for the management of hypertension.

A. Mechanism of Action: AT1 Receptor Antagonism

N-substituted indole-3-carboxylic acid derivatives have been shown to exhibit high nanomolar affinity for the AT1 receptor, comparable to established pharmaceutical agents like losartan.[1] By competitively binding to the AT1R, these compounds prevent the binding of its natural ligand, angiotensin II, a potent vasoconstrictor. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, ultimately resulting in a reduction in blood pressure.[1]

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq Activates Indole_Acid N-Substituted Indole-3-Carboxylic Acid Indole_Acid->AT1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Caption: Angiotensin II Receptor 1 (AT1R) Signaling and Blockade.

B. Experimental Protocol: Radioligand Binding Assay for AT1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of N-substituted indole-3-carboxylic acids for the AT1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Unlabeled competitor (for non-specific binding): Losartan.

  • Test compounds: N-substituted indole-3-carboxylic acids.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.

  • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand ([¹²⁵I]-Angiotensin II) at a final concentration near its Kd, and 25 µL of membrane preparation.

  • Non-specific Binding: Add 25 µL of a high concentration of unlabeled competitor (e.g., 10 µM Losartan), 25 µL of radioligand, and 25 µL of membrane preparation.

  • Competitor Binding: Add 25 µL of varying concentrations of the N-substituted indole-3-carboxylic acid test compound, 25 µL of radioligand, and 25 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundTargetAssayIC₅₀ / KiReference
Novel Indole-3-Carboxylic Acid DerivativesAngiotensin II Receptor 1 (AT₁ subtype)Radioligand BindingHigh nanomolar affinity[1]

II. Herbicidal Activity: Targeting Auxin Perception

N-substituted indole-3-carboxylic acids have also demonstrated significant potential as herbicides by acting as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1).[2] Auxins are a class of plant hormones that play a crucial role in plant growth and development. Disrupting auxin signaling can lead to uncontrolled growth and, ultimately, plant death.

A. Mechanism of Action: TIR1 Antagonism

Auxin promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the repressors and the activation of auxin-responsive genes. Certain N-substituted indole-3-carboxylic acids act as antagonists by binding to the TIR1 auxin-binding pocket and preventing the formation of the TIR1-auxin-Aux/IAA complex.[2] This inhibition of Aux/IAA degradation leads to the continued repression of auxin-responsive genes, thereby disrupting normal plant growth.

TIR1_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 Indole_Acid N-Substituted Indole-3-Carboxylic Acid Indole_Acid->TIR1 Blocks Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds SCF_complex SCF Complex Aux_IAA->SCF_complex Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription

Caption: TIR1-mediated Auxin Signaling and its Antagonism.

B. Experimental Protocol: In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol is designed to assess the ability of N-substituted indole-3-carboxylic acids to inhibit the auxin-induced interaction between TIR1 and an Aux/IAA protein fragment.

Materials:

  • Recombinant purified TIR1 protein (e.g., His-tagged).

  • Recombinant purified Aux/IAA protein fragment (e.g., GST-tagged degron motif of IAA7).

  • Auxin (Indole-3-acetic acid, IAA).

  • Test compounds: N-substituted indole-3-carboxylic acids.

  • Pull-down buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT.

  • Glutathione-Sepharose beads or Ni-NTA agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against the tags (e.g., anti-His, anti-GST).

Procedure:

  • Protein Binding: In separate tubes, pre-incubate purified TIR1 with either buffer, a saturating concentration of IAA, or IAA plus varying concentrations of the N-substituted indole-3-carboxylic acid test compound for 30 minutes at 4°C.

  • Pull-Down: Add the GST-tagged Aux/IAA fragment and glutathione-sepharose beads to each tube. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold pull-down buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Western Blotting: Probe the membrane with an anti-His antibody to detect the amount of TIR1 that was pulled down by the GST-Aux/IAA fragment.

  • Quantification: Quantify the band intensities to determine the effect of the test compound on the IAA-induced TIR1-Aux/IAA interaction. A decrease in the amount of pulled-down TIR1 in the presence of the test compound indicates antagonistic activity.

Compound ClassTargetAssayActivityReference
α-substituted indole-3-carboxylic acid derivativesAuxin receptor protein TIR1Petri dish herbicidal activity assayGood-to-excellent inhibition (60–97%)[2]

III. Antimicrobial Activity: A Multifaceted Approach

N-substituted indole-3-carboxylic acid derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][4] Their mechanisms of action appear to be diverse, highlighting the potential for these compounds to overcome existing drug resistance.

A. Mechanisms of Action
  • Membrane Disruption: Some indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5][6] This membrane perturbation is a likely mechanism for their direct antimicrobial effects and their ability to potentiate the activity of conventional antibiotics.[5][6]

  • Enzyme Inhibition: Molecular docking studies suggest that certain dipeptide derivatives of indole-3-carboxylic acid can interact with and inhibit essential bacterial enzymes such as DNA gyrase.[3] DNA gyrase is a type II topoisomerase crucial for DNA replication, and its inhibition leads to bacterial cell death. Similarly, these compounds have shown potential to inhibit fungal lanosterol 14-alpha-demethylase, an key enzyme in ergosterol biosynthesis.[3]

Antimicrobial_Mechanisms cluster_membrane Bacterial Cell Indole_Acid N-Substituted Indole-3-Carboxylic Acid Membrane Cell Membrane Indole_Acid->Membrane Disrupts DNA_Gyrase DNA Gyrase Indole_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication

Caption: Putative Antimicrobial Mechanisms of Action.

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds: N-substituted indole-3-carboxylic acids.

  • Bacterial or fungal strains.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or a visual indicator of growth (e.g., resazurin).

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive control wells (microorganism in medium without compound) and negative control wells (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.

Compound ClassTarget OrganismsMIC (µg/mL)Reference
Dipeptide derivatives of indole-3-carboxylic acidS. aureus, E. coli, P. aeruginosa, S. pyogenes50-100[3]
Dipeptide derivatives of indole-3-carboxylic acidC. albicans50-100[3]

IV. Antiviral Activity: Targeting HIV-1 Integrase

Certain N-substituted indole-3-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle.[7] HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.

A. Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

Some indole-based compounds act as allosteric inhibitors of HIV-1 integrase (ALLINIs).[7][8][9] They bind to the integrase dimer interface at the binding site of the host protein LEDGF/p75. This binding induces aberrant multimerization of the integrase enzyme, preventing its proper function in the integration process.[8][9]

HIV_Integrase_Inhibition Indole_Acid N-Substituted Indole-3-Carboxylic Acid HIV_Integrase HIV-1 Integrase (Dimer) Indole_Acid->HIV_Integrase Binds allosterically LEDGF_p75 LEDGF/p75 Indole_Acid->LEDGF_p75 Competes with Aberrant_Multimer Aberrant Integrase Multimer HIV_Integrase->Aberrant_Multimer Induces LEDGF_p75->HIV_Integrase Binds Viral_Integration Viral DNA Integration Aberrant_Multimer->Viral_Integration Inhibits Synthesis_Workflow Start Indole-3-carboxylate Ester Step1 N-Alkylation (Alkyl Halide, Base) Start->Step1 Intermediate N-Alkylated Indole-3-carboxylate Ester Step1->Intermediate Step2 Hydrolysis (Base, then Acid) Intermediate->Step2 Product N-Substituted Indole-3-carboxylic Acid Step2->Product

References

Methodological & Application

High-Yield Synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, high-yield protocol for the synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The described method focuses on a robust N-alkylation of indole-3-carboxylic acid, ensuring high regioselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.

Introduction

Indole-3-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of biologically active compounds. The functionalization of the indole nitrogen (N-1 position) provides a powerful avenue for modulating the pharmacological properties of these molecules. This compound, in particular, serves as a crucial building block for more complex therapeutic agents. The introduction of the 2-methoxyethyl group can enhance solubility and metabolic stability, and provide a vector for further chemical elaboration.

This document outlines a reliable and high-yield synthesis protocol for this compound, emphasizing the critical parameters that ensure the desired N-alkylation over potential C-alkylation.[1] The causality behind experimental choices is explained to provide a comprehensive understanding of the reaction mechanism and to facilitate troubleshooting and optimization.

Reaction Scheme and Mechanism

The synthesis proceeds via an N-alkylation of the indole-3-carboxylic acid dianion with a suitable 2-methoxyethyl halide. The use of a strong base is crucial for the deprotonation of both the carboxylic acid proton and the indole N-H proton.

Reaction:

Mechanism:

The reaction is initiated by the deprotonation of the acidic protons of indole-3-carboxylic acid by a strong base, such as sodium hydride (NaH), to form a dianion. The indole nitrogen anion is a potent nucleophile that subsequently attacks the electrophilic carbon of the 2-methoxyethyl halide in an SN2 reaction. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential as it effectively solvates the cation of the base, leaving the anion more reactive, and does not interfere with the nucleophilic attack.[1] Higher temperatures are often employed to favor N-alkylation over C-alkylation.[1]

Experimental Protocol

This protocol is designed for a high-yield synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indole-3-carboxylic acid≥98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
2-Bromoethyl methyl ether≥97%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Ethyl acetateACS gradeFisher Scientific
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)VWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add indole-3-carboxylic acid (10.0 g, 62.0 mmol). The flask is then charged with anhydrous DMF (100 mL) and the mixture is stirred until the solid dissolves.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 5.46 g, 136.4 mmol, 2.2 eq.) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of NaH will cause gas evolution (H₂), so adequate ventilation is crucial. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour.

  • Alkylation: The reaction mixture is cooled back to 0 °C. 2-Bromoethyl methyl ether (9.57 g, 68.2 mmol, 1.1 eq.) is added dropwise via a dropping funnel over 20 minutes. After the addition, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then cautiously poured into ice-cold water (300 mL). The aqueous solution is washed with diethyl ether (2 x 100 mL) to remove mineral oil and any unreacted alkylating agent. The aqueous layer is then acidified to pH 2-3 with 1 M HCl. A precipitate will form.

  • Isolation: The precipitate is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold water (3 x 50 mL).

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethyl acetate, and then hexane is added until the solution becomes cloudy. The solution is allowed to cool to room temperature and then placed in a refrigerator to induce crystallization. The purified crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Expected Yield and Characterization
  • Expected Yield: 11.5 - 12.8 g (85-95%)

  • Appearance: White to off-white solid

  • Melting Point: 145-147 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.05 (d, J=7.8 Hz, 1H), 7.95 (s, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.4 Hz, 1H), 4.40 (t, J=5.2 Hz, 2H), 3.65 (t, J=5.2 Hz, 2H), 3.20 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 136.8, 130.5, 126.7, 122.3, 121.1, 120.0, 110.2, 108.9, 70.1, 58.3, 46.5.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the synthesis.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_flask Dry 3-neck flask under N2 add_indole Add Indole-3-carboxylic acid and anhydrous DMF prep_flask->add_indole cool_0c_1 Cool to 0 °C add_indole->cool_0c_1 add_nah Add NaH portion-wise cool_0c_1->add_nah stir_rt Stir at RT for 1h add_nah->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_alkyl_halide Add 2-Bromoethyl methyl ether cool_0c_2->add_alkyl_halide heat_reaction Heat to 60-70 °C for 4-6h add_alkyl_halide->heat_reaction quench Quench with ice-water heat_reaction->quench wash_ether Wash with diethyl ether quench->wash_ether acidify Acidify with 1 M HCl wash_ether->acidify filter_product Filter the precipitate acidify->filter_product recrystallize Recrystallize from Ethyl Acetate/Hexane filter_product->recrystallize dry_product Dry under vacuum recrystallize->dry_product final_product final_product dry_product->final_product Final Product: 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G Indole Indole-3-carboxylic acid Dianion Indole Dianion Indole->Dianion - 2 H2 NaH 2 NaH AlkylHalide Br-CH2CH2-OCH3 Product This compound H2 2 H2 Dianion->Product + Br-CH2CH2-OCH3 - NaBr

Caption: N-Alkylation mechanism via an indole dianion intermediate.

Troubleshooting and Key Considerations

  • Low Yield: Insufficiently dried glassware or solvent can quench the sodium hydride, leading to incomplete deprotonation. Ensure all materials are anhydrous. The reaction temperature for alkylation is also critical; temperatures that are too low may result in a sluggish reaction, while excessively high temperatures could lead to side products.

  • Presence of Starting Material: If significant amounts of starting material remain, this indicates either incomplete deprotonation or insufficient reaction time/temperature during the alkylation step.

  • C-Alkylation Products: While less common for the carboxylate dianion, some C-alkylation may occur. Higher reaction temperatures generally favor the desired N-alkylation.[1] Purification by recrystallization is typically effective at removing minor isomers.

  • Safety: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH with extreme care in an inert atmosphere and away from any moisture. The quenching step should be performed slowly and with adequate cooling.

Conclusion

The protocol detailed in this application note provides a robust and high-yielding method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the reaction temperature, high selectivity for N-alkylation can be achieved. This procedure is scalable and utilizes readily available starting materials, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

Purification of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid via Normal-Phase Flash Column Chromatography

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. As with many indole derivatives, its synthesis can result in a crude mixture containing starting materials, reagents, and by-products.[1] The successful progression of a drug development pipeline or materials research hinges on the ability to obtain this key intermediate with high purity.

The purification of this molecule presents a distinct challenge due to its amphiphilic nature: a moderately non-polar indole core functionalized with a highly polar and acidic carboxylic acid group. Standard silica gel chromatography can often lead to poor separation, significant peak tailing, and even irreversible adsorption of the product. This phenomenon arises from the acidic nature of the target compound, which can exist in both a neutral (protonated) and anionic (deprotonated) state.[2]

This application note provides a comprehensive, field-tested protocol for the efficient purification of this compound using normal-phase flash column chromatography. We move beyond a simple list of steps to explain the underlying chemical principles governing the separation. This guide establishes a robust, self-validating workflow, from initial analytical method development on Thin Layer Chromatography (TLC) to the final isolation of the verified, high-purity compound.

The Rationale: Mastering the Chemistry of Separation

The success of this purification strategy is rooted in controlling the ionization state of the carboxylic acid functional group.

The Stationary Phase: Silica Gel Silica gel (SiO₂) is a highly polar stationary phase characterized by the presence of surface silanol groups (Si-OH). These groups are weakly acidic and can engage in strong hydrogen bonding and dipole-dipole interactions.

The Challenge: Analyte-Stationary Phase Interaction A carboxylic acid like our target compound can interact with the silica surface in two ways:

  • Hydrogen Bonding: The protonated acid (-COOH) can act as a hydrogen bond donor and acceptor with the silanol groups. This is a desirable and reversible interaction that allows for chromatographic separation.

  • Ionic Interaction: If the mobile phase is not sufficiently acidic, the carboxylic acid can deprotonate to its carboxylate form (-COO⁻). This anion can then interact strongly with the weakly acidic silanols, leading to very strong, sometimes irreversible, binding. This causes significant peak tailing (streaking) on TLC and poor recovery from a column.[2]

The Solution: Mobile Phase Modification To ensure a clean and efficient separation, we must suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, to the mobile phase.[2] By lowering the pH of the eluent, Le Châtelier's principle dictates that the equilibrium (R-COOH ⇌ R-COO⁻ + H⁺) is shifted to the left, keeping the analyte in its more neutral, less polar, protonated form. This minimizes ionic interactions and allows the separation to proceed based on predictable hydrogen bonding and polarity differences.

Pre-Chromatography: Analytical Method Development with TLC

Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the separation conditions using Thin Layer Chromatography (TLC). This analytical step allows for rapid screening of solvent systems to achieve the ideal separation.

Protocol for TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol) to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Also spot solutions of the known starting materials, if available, for comparison.

  • Eluent Preparation: Prepare a small volume (5-10 mL) of a candidate mobile phase in a TLC developing chamber. A piece of filter paper can be added to help saturate the chamber atmosphere with solvent vapor.

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (typically at 254 nm for indole compounds). If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound is between 0.25 and 0.40 to ensure good separation on the column. The separation factor (α) between the target compound and the nearest impurity should be maximized.

Scientist's Note: For acidic compounds, streaking is a common issue on TLC plates. If you observe tailing, add 0.5-1% acetic acid to your chosen eluent system and re-run the TLC. This typically results in more compact, well-defined spots.[2][3]

Table 1: Recommended TLC Solvent Systems for Screening The following solvent systems (v/v/v) are excellent starting points. Dichloromethane (DCM) is often used as the primary, less polar solvent, while ethyl acetate (EtOAc) or methanol (MeOH) increases the polarity.

System IDDichloromethane (DCM)Ethyl Acetate (EtOAc)Methanol (MeOH)Acetic Acid (AcOH)Expected Polarity
A901001Low
B703001Medium
C505001Medium-High
D95051High
E900101Very High

TLC Development Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Prepare Crude Sample Solution spot Spot Plate prep_sample->spot prep_eluent Prepare Eluent (+ 1% AcOH) develop Develop Plate in Saturated Chamber prep_eluent->develop spot->develop dry Dry Plate develop->dry visualize Visualize (UV Light) dry->visualize calculate_rf Calculate Rf Value visualize->calculate_rf decision Is Rf 0.25-0.40? Is Separation Good? calculate_rf->decision optimize Optimize Eluent Ratio decision->optimize No proceed Proceed to Column decision->proceed Yes optimize->prep_eluent

Caption: Workflow for TLC method development.

The Protocol: Preparative Flash Column Chromatography

This protocol assumes a crude sample mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents

  • Crude Product: this compound

  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size)[4]

  • Solvents: HPLC grade Dichloromethane, Ethyl Acetate, and Acetic Acid

  • Apparatus: Glass chromatography column, flasks for fraction collection, rotary evaporator, TLC plates, and developing chamber.

Step-by-Step Protocol

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 95:5 DCM:EtOAc + 1% AcOH). The consistency should be like a milkshake, easily pourable but not too dilute.

    • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles or cracks form in the bed.[5]

    • Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample as a powder onto the sand layer at the top of the packed column, ensuring an even layer.

    • Gently add another thin layer of sand on top of the sample layer.

    Scientist's Note: Dry loading is highly recommended for polar compounds. It ensures that the entire sample starts as a very narrow, concentrated band at the top of the column, leading to significantly better resolution and separation compared to wet loading.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle, consistent air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Begin collecting fractions in test tubes or flasks immediately. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).

    • Monitor the elution process by periodically analyzing the collected fractions using the TLC system developed earlier.

  • Pooling and Isolation:

    • After developing the TLC plates of the fractions, identify the fractions containing the pure target compound.

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvents and the volatile acetic acid using a rotary evaporator. It may be beneficial to co-evaporate with a solvent like toluene once or twice to ensure all acetic acid is removed.

    • The resulting solid or oil is the purified this compound.

Flash Chromatography Workflow

Column_Workflow cluster_setup Setup cluster_run Purification cluster_analysis Analysis & Isolation pack Pack Column (Slurry Method) load Dry Load Sample onto Column pack->load elute Elute with Acidified Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Rotary Evaporator) pool->evaporate product Obtain Pure Product evaporate->product

Caption: General workflow for flash column chromatography.

Troubleshooting

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Compound streaks / tails on column Insufficient acid in mobile phase; ionic interaction with silica.Increase the concentration of acetic acid in the eluent to 1-2%. Ensure the column is well-equilibrated with the acidic eluent before loading.
Poor or no separation Mobile phase is too polar or not polar enough.Re-optimize the solvent system using TLC. If compounds elute too quickly (high Rf), decrease eluent polarity. If they don't move (low Rf), increase eluent polarity.
Product does not elute Mobile phase is not polar enough; irreversible binding.Gradually increase the polarity of the mobile phase (gradient elution). A final flush with a highly polar system like 10% MeOH in DCM (+1% AcOH) can be used.
Cracked or channeled column bed Improper packing; column ran dry.The column must be repacked. Ensure the silica slurry is homogenous and packed under consistent pressure. Never let the solvent level drop below the top of the silica bed.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Silica gel is a fine powder and should be handled carefully to avoid inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

References

Application Notes and Protocols: 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Modern Potential of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic pharmaceuticals.[1] This privileged scaffold is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and molecular recognition capabilities.[2] In drug design, indole derivatives have been successfully developed into agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4] The indole ring's rich electron density and its ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing ligands that can bind with high affinity to a multitude of biological targets.[1]

The functionalization of the indole core at various positions offers a powerful strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, substitution at the N1 position of the indole ring is a particularly effective approach to modulate biological activity.[5] N1-substitution can influence a compound's lipophilicity, metabolic stability, and receptor-binding orientation, leading to enhanced potency and selectivity.[5][6] This application note focuses on the utility of a specific N1-substituted indole derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid , as a versatile scaffold for the development of novel therapeutics. The introduction of the 2-methoxyethyl group at the N1 position offers several potential advantages, including increased solubility and the potential for specific interactions within target binding pockets, while the carboxylic acid at the C3 position provides a key handle for further derivatization or for direct interaction with biological targets.

Strategic Considerations for Utilizing the this compound Scaffold

The this compound scaffold presents a unique combination of structural features that can be strategically exploited in drug design.

  • The N1-(2-methoxyethyl) Group: This substituent can enhance aqueous solubility compared to simpler alkyl groups, which is a desirable property for drug candidates. The ether oxygen can also act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target protein's binding site. Furthermore, this group may influence the overall conformation of the molecule, thereby affecting its binding affinity and selectivity.

  • The C3-Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group in drug design. It is ionizable at physiological pH, which can contribute to solubility and allow for the formation of strong ionic interactions or hydrogen bonds with target proteins. This group can also serve as a key pharmacophoric element, mimicking the carboxylate groups of natural ligands. Alternatively, it can be used as a synthetic handle for the creation of a diverse library of derivatives, such as esters and amides, to explore structure-activity relationships (SAR).

  • The Indole Core: The bicyclic indole structure provides a rigid framework that can be appropriately decorated with other functional groups to optimize target engagement. The aromatic nature of the indole ring allows for potential π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket of a target protein.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title scaffold, starting from commercially available ethyl indole-3-carboxylate. The first step involves the N-alkylation of the indole nitrogen, followed by the hydrolysis of the ethyl ester to yield the desired carboxylic acid. This method is adapted from procedures for the N-alkylation of related indole derivatives.[7]

Step 1: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate

Materials:

  • Ethyl indole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromoethyl methyl ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl indole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add 2-bromoethyl methyl ether (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate

  • Methanol

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Dichloromethane

Procedure:

  • Dissolve ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate (1.0 equivalent) in methanol.

  • Add 1 M sodium hydroxide solution (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Application in Drug Design: A Case Study Targeting Tubulin Polymerization

Indole derivatives are well-known for their anticancer properties, with many acting as inhibitors of tubulin polymerization.[3] The this compound scaffold can be utilized to design and synthesize novel tubulin polymerization inhibitors. The general strategy involves the derivatization of the C3-carboxylic acid to generate a library of amides, which can then be screened for their biological activity.

Workflow for Developing Tubulin Polymerization Inhibitors

Caption: Drug discovery workflow using the indole scaffold.

Protocol 2: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of an amide derivative from this compound and a primary amine using a standard peptide coupling reagent.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary amine (1.1 equivalents) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol provides a method to evaluate the inhibitory effect of the synthesized compounds on tubulin polymerization.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Glycerol

  • Synthesized indole derivatives (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer. Keep on ice.

  • Prepare the test compounds at various concentrations in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the test compounds, positive controls (paclitaxel and colchicine), and vehicle control (DMSO).

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and placing the plate in the microplate reader pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison of the synthesized derivatives.

Table 1: Biological Activity of 1-(2-methoxyethyl)-1H-indole-3-carboxamide Derivatives

Compound IDR-group (Amine)Tubulin Polymerization IC₅₀ (µM)Cytotoxicity (MCF-7) IC₅₀ (µM)
Scaffold ->100>100
I-01 Benzyl15.225.8
I-02 4-Methoxybenzyl8.512.3
I-03 4-Chlorobenzyl5.17.9
Colchicine N/A2.30.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The structure-activity relationship (SAR) can be elucidated from this data. For instance, the hypothetical data in Table 1 suggests that substitution on the benzylamine moiety influences the inhibitory activity, with an electron-withdrawing group (chloro) at the para position enhancing potency.

Signaling Pathway Visualization

Compounds that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

G Indole_Derivative Indole Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for indole-based tubulin inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel drug candidates. Its synthetic tractability and the versatile nature of its functional groups allow for the creation of diverse chemical libraries. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers to synthesize, derivatize, and evaluate compounds based on this scaffold for various therapeutic applications, particularly in the field of oncology. The strategic incorporation of the 1-(2-methoxyethyl) moiety can lead to the development of drug candidates with improved pharmacological profiles.

References

Application Notes and Protocols for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in both pharmaceutical and agrochemical discovery. Its presence in the natural auxin, indole-3-acetic acid (IAA), has long positioned indole derivatives as prime candidates for the development of plant growth regulators and herbicides.[1][2][3] While much research has focused on modifying the carboxylic acid side chain, strategic N-alkylation of the indole ring offers a compelling avenue for creating novel bioactive molecules. 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is one such molecule, whose potential in the agrochemical sector remains largely unexplored. This guide provides a comprehensive research framework, including detailed protocols, for elucidating the potential applications of this compound as a plant growth regulator, herbicide, or antimicrobial agent.

Hypothesized Agrochemical Applications

Based on the known bioactivities of related indole-3-carboxylic acid derivatives, we hypothesize that this compound could exhibit one or more of the following properties:

  • Plant Growth Regulation: The structural similarity to IAA suggests potential auxin-like activity, which could be harnessed to promote root formation or fruit development.[1][4] Conversely, it could act as an antagonist to the auxin receptor TIR1, leading to growth inhibition.[5][6]

  • Herbicidal Activity: Many synthetic auxins are used as herbicides.[3] By disrupting normal auxin homeostasis, this compound could exhibit herbicidal effects, particularly against broadleaf weeds.

  • Antimicrobial Activity: Indole derivatives have been shown to possess antifungal and antibacterial properties.[7][8][9] The methoxyethyl substituent may enhance its ability to penetrate microbial cell membranes, leading to the inhibition of key cellular processes.

Experimental Protocols

The following protocols provide a roadmap for the systematic evaluation of this compound's agrochemical potential.

Protocol 1: Synthesis of this compound

While this compound may be commercially available, an in-house synthesis can be beneficial for scalability and cost-effectiveness. The following is a general procedure for the N-alkylation of indole-3-carboxylic acid.

Materials:

  • Indole-3-carboxylic acid

  • Sodium hydride (NaH)

  • 2-bromoethyl methyl ether

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxylic acid in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add 2-bromoethyl methyl ether (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water and diethyl ether. The crude product can be further purified by recrystallization or column chromatography.

Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Plant Growth Regulation Bioassay using Arabidopsis thaliana

This protocol assesses the effect of the title compound on key developmental stages of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Prepare a dilution series in sterile water to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all treatments, including the control, is ≤ 0.1%.

  • Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds and sow them on MS agar plates containing the different concentrations of the test compound. Include a DMSO-only control.

  • Germination Assay: After 4 days of stratification at 4°C in the dark, transfer the plates to a growth chamber (22°C, 16h light/8h dark cycle). Assess the germination rate daily for 7 days.

  • Root Elongation Assay: For the root elongation assay, germinate seeds on standard MS plates for 4 days, then transfer seedlings of uniform size to plates containing the test compound. Mark the position of the root tip at the time of transfer. Measure the new root growth after 5-7 days.

  • Hypocotyl Elongation Assay: For hypocotyl elongation, sow seeds on plates containing the test compound and grow them in the dark for 5 days. Measure the length of the hypocotyls.

Data Analysis:

  • Calculate the germination percentage for each concentration.

  • Measure the primary root length and hypocotyl length for at least 20 seedlings per treatment.

  • Calculate the mean and standard deviation for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences from the control.

  • If a dose-dependent inhibition is observed, calculate the EC50 value (the concentration that causes 50% inhibition of growth).

Expected Outcomes and Interpretation:

  • Auxin-like activity: At low concentrations, stimulation of lateral root formation and inhibition of primary root elongation would be observed.

  • Auxin-antagonistic/Herbicidal activity: A dose-dependent inhibition of germination, primary root elongation, and hypocotyl growth would suggest potential herbicidal properties.

Workflow for Plant Growth Regulation Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution in DMSO prep_dilutions Create Dilution Series prep_stock->prep_dilutions prep_plates Prepare MS Agar Plates with Test Compound prep_dilutions->prep_plates sow_seeds Sow Seeds on Plates prep_plates->sow_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->sow_seeds stratify Stratify at 4°C sow_seeds->stratify grow Transfer to Growth Chamber stratify->grow measure_germination Measure Germination Rate grow->measure_germination measure_root Measure Root Elongation grow->measure_root measure_hypocotyl Measure Hypocotyl Elongation grow->measure_hypocotyl analyze_stats Statistical Analysis & EC50 Calculation measure_germination->analyze_stats measure_root->analyze_stats measure_hypocotyl->analyze_stats

Caption: Workflow for assessing plant growth regulatory effects.

Protocol 3: Herbicidal Activity Screening

This protocol evaluates the pre- and post-emergence herbicidal activity of the compound on a dicot (e.g., Brassica napus - rape) and a monocot (e.g., Echinochloa crus-galli - barnyard grass).

Materials:

  • Seeds of Brassica napus and Echinochloa crus-galli

  • Potting soil

  • Pots or trays

  • This compound

  • Acetone and Tween-20 (for formulation)

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow seeds of the test species in pots filled with soil.

  • Prepare a spray solution of the test compound in 50% acetone with 0.1% Tween-20 at various concentrations (e.g., 10, 100, 500 g/ha).

  • Immediately after sowing, spray the soil surface evenly with the test solutions.

  • Place the pots in a greenhouse and water as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged plants and visually rating the phytotoxicity (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Sow seeds and grow the plants in a greenhouse until they reach the 2-3 leaf stage.

  • Spray the foliage of the seedlings with the test solutions prepared as above.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the phytotoxicity as described above.

Data Analysis:

  • Calculate the percent inhibition of emergence for pre-emergence tests.

  • Record the visual phytotoxicity ratings for all treatments.

  • Determine the GR50 (the dose required for 50% growth reduction) if a clear dose-response is observed.

Expected Outcomes and Interpretation:

  • High phytotoxicity against Brassica napus (a dicot) and lower activity against Echinochloa crus-galli (a monocot) would be characteristic of a synthetic auxin herbicide.

  • Broad-spectrum activity against both species would indicate a different mode of action.

Data Presentation: Hypothetical Herbicidal Activity

CompoundApplicationRate (g/ha)Brassica napus (% Inhibition)Echinochloa crus-galli (% Inhibition)
This compoundPre-emergence1007520
5009545
Post-emergence1008025
50010050
Commercial Standard (e.g., 2,4-D)Post-emergence5009830
Protocol 4: In Vitro Antifungal Activity Bioassay

This protocol assesses the direct inhibitory effect of the compound on the mycelial growth of a common plant pathogenic fungus, such as Fusarium solani.

Materials:

  • Pure culture of Fusarium solani

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • DMSO

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media: Prepare PDA and autoclave. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of DMSO) to achieve final concentrations ranging from 10 to 500 µg/mL. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From a 7-day-old culture of F. solani, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of the PDA plates (both amended and control).

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Measurement: When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter of all plates.

Data Analysis:

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc = average diameter of the fungal colony in the control, and dt = average diameter of the fungal colony in the treatment.

  • Calculate the EC50 value from the dose-response curve.

Expected Outcomes and Interpretation:

  • A high percentage of inhibition indicates that the compound has direct antifungal activity. This could lead to further investigation of its potential as a fungicide.

Signaling Pathway: Proposed Herbicidal Mode of Action

G compound 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid (Auxin Mimic) tir1 TIR1/AFB Receptor compound->tir1 Binds to aux_iaa Aux/IAA Repressor tir1->aux_iaa Promotes binding of ubiquitin Ubiquitination & Degradation aux_iaa->ubiquitin Leads to arf Auxin Response Factor (ARF) auxin_genes Auxin-Responsive Genes arf->auxin_genes Activates growth Uncontrolled Growth & Plant Death auxin_genes->growth Overexpression leads to ubiquitin->arf Releases

Caption: Proposed mechanism of herbicidal action via the TIR1 auxin co-receptor pathway.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial screening of this compound in an agrochemical context. Positive results in any of these assays would warrant further investigation, including:

  • Mode of Action Studies: For herbicidal candidates, molecular docking with the TIR1 receptor could be performed.[5][6] For antifungal leads, studies on the inhibition of key fungal enzymes or disruption of cell membrane integrity would be the next logical steps.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the methoxyethyl side chain or substitutions on the indole ring could lead to the discovery of compounds with enhanced potency and selectivity.

  • Greenhouse and Field Trials: Promising candidates would need to be evaluated under more realistic conditions to assess their efficacy, crop safety, and environmental fate.

By systematically applying these methodologies, researchers can unlock the potential of this compound and contribute to the development of new, effective, and sustainable solutions for agriculture.

References

Application Notes & Protocols: Investigating the Herbicidal Activity of 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

These application notes provide a comprehensive framework for the synthesis and evaluation of novel 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid derivatives as potential herbicides. This document details the scientific rationale, step-by-step protocols for chemical synthesis, and robust methodologies for assessing pre- and post-emergence herbicidal activity. The core of this investigation lies in the hypothesis that these compounds function as synthetic auxin mimics, disrupting plant growth regulation by overwhelming the natural hormonal pathways. Protocols for data analysis, including the calculation of Growth Reduction (GR50) values, are provided to ensure quantitative and reproducible assessment of herbicidal efficacy. This guide is intended for researchers, chemists, and plant scientists engaged in the discovery and development of new weed management solutions.

Introduction: The Rationale for New Auxinic Herbicides

The continuous evolution of herbicide-resistant weeds necessitates the discovery of new herbicidal compounds with novel modes of action or improved efficacy. Synthetic auxinic herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of selective broadleaf weed control for decades.[1][2] These compounds induce unregulated growth and lethal physiological responses in susceptible plants by overwhelming the natural auxin signaling pathways.[3][4]

Indole-3-carboxylic acid and its derivatives represent a promising chemical scaffold for the development of new auxin mimic herbicides.[5][6][7] By modifying the indole core, specifically at the N-1 position with a methoxyethyl group, we aim to enhance the molecule's stability, uptake, and translocation within the plant compared to endogenous IAA, which is rapidly metabolized.[3][7] The primary molecular target for auxinic herbicides is the TIR1/AFB family of F-box proteins, which are auxin co-receptors.[3][6] Binding of an auxin mimic to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes, ultimately causing cell elongation, epinasty, and plant death.[3]

This document outlines the complete workflow, from the chemical synthesis of these novel derivatives to their rigorous biological evaluation against key monocot and dicot weed species.

Synthesis of this compound Derivatives

The synthesis of the target compounds is achieved through a reliable and scalable multi-step process. The general workflow involves the N-alkylation of an indole-3-carboxylate ester followed by hydrolysis to yield the final carboxylic acid derivative. This approach allows for the introduction of various substituents on the indole ring to facilitate Structure-Activity Relationship (SAR) studies.

Protocol 2.1: General Synthesis

  • N-Alkylation: To a solution of the starting ethyl indole-3-carboxylate in a polar aprotic solvent (e.g., anhydrous DMF), add a suitable base such as sodium hydride (NaH) portion-wise at 0°C.

    • Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the highly reactive indolide anion necessary for the subsequent substitution reaction.

  • Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the anion.

  • Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate, by column chromatography on silica gel.

  • Saponification (Hydrolysis): Dissolve the purified ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

    • Causality Note: The basic hydrolysis (saponification) cleaves the ester bond to yield the sodium salt of the carboxylic acid.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of ~2-3 with 2M HCl. This will precipitate the target carboxylic acid.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start Ethyl Indole-3-carboxylate Alkylation Step 1: N-Alkylation (NaH, 1-bromo-2-methoxyethane) Start->Alkylation Ester Ethyl 1-(2-methoxyethyl)-1H- indole-3-carboxylate Alkylation->Ester Purify Column Chromatography Ester->Purify Hydrolysis Step 2: Saponification (NaOH, MeOH/H2O) Purify->Hydrolysis Acid 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid Hydrolysis->Acid End Final Product Acid->End

Caption: General workflow for the synthesis of the target compound.

Protocols for Herbicidal Activity Evaluation

To comprehensively assess the herbicidal potential of the synthesized derivatives, a tiered screening approach is recommended, starting with a simple petri dish assay and progressing to whole-plant greenhouse trials.

Protocol 3.1: Seed Germination and Early Growth Assay (Petri Dish Method)

This primary screen provides rapid assessment of a compound's effect on root and shoot elongation.

  • Preparation: Prepare stock solutions of the test compounds in acetone or DMSO. Create a series of dilutions (e.g., 10, 50, 100, 200 mg/L) in water containing a surfactant like Tween-80 (0.1% v/v).

    • Self-Validation: A solvent control (water + acetone/DMSO + Tween-80) and a positive control (a commercial auxinic herbicide like 2,4-D) must be included.

  • Assay Setup: Place a sterile filter paper in a 9 cm petri dish. Add 5 mL of the test solution to each dish.

  • Place 10-15 surface-sterilized seeds of test species (e.g., Brassica napus (rape, dicot) and Echinochloa crus-galli (barnyard grass, monocot)) onto the moistened filter paper.[6][7]

  • Seal the petri dishes with paraffin film to prevent evaporation and incubate in a growth chamber at 25°C with a 16h/8h light/dark cycle.[8]

  • Assessment: After 5-7 days, measure the root length and shoot length of the seedlings. Calculate the percent inhibition relative to the solvent control.

Protocol 3.2: Pre-Emergence Herbicidal Activity (Greenhouse Assay)

This assay determines the compound's ability to inhibit weed growth when applied to the soil before weed emergence.

  • Potting and Sowing: Fill plastic pots (e.g., 10 cm diameter) with a sandy loam soil mix. Sow seeds of the test species (e.g., Amaranthus retroflexus (pigweed), Setaria faberi (giant foxtail)) at a depth of 0.5-1.0 cm.

  • Application: Prepare the test compounds as aqueous emulsions or suspensions at various application rates (e.g., 125, 250, 500, 1000 g ai/ha). Immediately after sowing, apply the solution evenly to the soil surface using a laboratory track sprayer.

    • Causality Note: Applying the herbicide before weed emergence tests its ability to form a chemical barrier in the soil that prevents seedlings from establishing. This is a critical characteristic for many commercial herbicides.[9]

  • Incubation: Place the pots in a greenhouse maintained at 25-28°C with supplemental lighting. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Assessment: After 21 days, assess the herbicidal effect by visually rating the percent injury (0% = no effect, 100% = complete death) and by harvesting the above-ground biomass and measuring the fresh weight.

Protocol 3.3: Post-Emergence Herbicidal Activity (Greenhouse Assay)

This assay evaluates the compound's effectiveness when applied directly to emerged, actively growing weeds.

  • Plant Cultivation: Sow seeds as described in Protocol 3.2 and allow them to grow in the greenhouse until they reach the 2-4 true leaf stage.[8]

  • Application: Apply the test solutions at various rates (e.g., 125, 250, 500, 1000 g ai/ha) directly onto the plant foliage using a laboratory track sprayer, ensuring complete coverage.

    • Self-Validation: Include an untreated control and a commercial standard (e.g., Dicamba) for comparison.

  • Incubation: Return the pots to the greenhouse. Avoid watering the foliage for the first 24 hours to allow for herbicide absorption.

  • Assessment: After 21 days, visually assess the plants for symptoms of auxin herbicide injury (e.g., epinasty, stem curling, chlorosis, necrosis).[3] Determine the percent injury and measure the fresh weight of the surviving plants.

Experimental_Workflow cluster_screening Herbicidal Activity Screening Compound Synthesized Derivative PetriDish Primary Screen: Seed Germination Assay (In Vitro) Compound->PetriDish Greenhouse Secondary Screen: Whole Plant Assays (In Vivo) PetriDish->Greenhouse Promising Candidates Pre Pre-Emergence Test (Soil Application) Greenhouse->Pre Post Post-Emergence Test (Foliar Application) Greenhouse->Post Data Data Collection: % Inhibition, Visual Injury, Fresh Weight Pre->Data Post->Data Analysis GR50 Calculation & SAR Analysis Data->Analysis

Caption: Tiered workflow for evaluating herbicidal activity.

Data Analysis and Interpretation

4.1. Calculating Growth Reduction (GR₅₀)

To quantify the potency of the herbicidal derivatives, the dose required to cause a 50% reduction in plant growth (GR₅₀) should be calculated from the whole-plant assay data (fresh weight).[10][11]

  • Convert the application rates (g ai/ha) to a logarithmic scale.

  • Express the fresh weight of treated plants as a percentage of the mean fresh weight of the untreated control plants.

  • Use a non-linear regression analysis, typically a log-logistic model, to fit a dose-response curve to the data.

  • The GR₅₀ value is the herbicide dose that corresponds to a 50% response (i.e., 50% of the control's fresh weight) on the fitted curve. Software packages like R, SAS, or dedicated online tools can perform these calculations.[12][13]

4.2. Example Data and Structure-Activity Relationship (SAR)

The data below is hypothetical and serves to illustrate how results can be presented and interpreted.

Compound IDR-Group (at C5)Pre-Emergence GR₅₀ (g/ha) A. retroflexusPost-Emergence GR₅₀ (g/ha) A. retroflexus
IA-01 -H450380
IA-02 -Cl210155
IA-03 -OCH₃390320
IA-04 -CF₃180125
Control Dicamba190140
  • Interpretation: These hypothetical results suggest that electron-withdrawing groups (e.g., -Cl, -CF₃) at the C5 position of the indole ring enhance herbicidal activity compared to the unsubstituted parent compound (IA-01). Compound IA-04 shows potency comparable to the commercial standard Dicamba in this model system. This provides a clear direction for future synthesis efforts, focusing on further exploration of electronegative substituents.

Proposed Mechanism of Action: Auxin Mimicry

The structural similarity of this compound to the natural auxin IAA strongly suggests that these derivatives act as auxin mimics.[1][5] The proposed mechanism involves the compound binding to the TIR1/AFB auxin co-receptor, triggering a signaling cascade that leads to the degradation of Aux/IAA repressor proteins.[3] This de-represses Auxin Response Factors (ARFs), leading to the overexpression of genes involved in processes like cell wall loosening and ethylene production, ultimately causing the uncontrolled, lethal growth observed in susceptible dicot species.[3]

Auxin_Pathway Auxin Auxin Mimic (Indole Derivative) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Activates AuxIAA Aux/IAA Repressor SCF->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Transcription Response Uncontrolled Growth & Plant Death DNA->Response

Caption: Proposed mechanism of action via the auxin signaling pathway.

Conclusion

The protocols and application notes presented here provide a robust and scientifically grounded methodology for the synthesis and evaluation of this compound derivatives as potential herbicides. By following this systematic approach, researchers can efficiently screen novel compounds, quantify their efficacy, and develop an understanding of their structure-activity relationships, paving the way for the development of next-generation weed control technologies.

References

Application Notes and Protocols for the Evaluation of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid as a Potential Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid as a novel therapeutic candidate for hypertension. This document outlines the scientific rationale, proposed synthesis, and a detailed cascade of in vitro and in vivo protocols to thoroughly characterize its pharmacological profile and assess its antihypertensive efficacy. The experimental design is grounded in the established antihypertensive potential of indole-containing compounds, with a focus on elucidating the mechanism of action, potency, and preclinical efficacy of this specific molecule.

Introduction: The Rationale for Investigating this compound

Hypertension is a primary risk factor for a range of cardiovascular diseases. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant antihypertensive effects.[1] Several indole-containing compounds have been investigated for their ability to lower blood pressure, with mechanisms of action often linked to the renin-angiotensin system (RAS) or modulation of central nervous system pathways.[1][2][3]

Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as potent antihypertensive agents.[4][5][6] Some of these compounds have demonstrated high affinity for the angiotensin II type 1 (AT1) receptor, acting as antagonists with efficacy comparable or superior to established drugs like losartan.[4][6] The structural modification at the N-1 position of the indole ring is a key determinant of activity, and the introduction of a methoxyethyl group in this compound presents a novel chemical entity with the potential for unique pharmacological properties. This document provides a roadmap for its systematic evaluation.

Proposed Synthesis

A plausible synthetic route for this compound is proposed based on established indole synthesis methodologies.[7][8][9]

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Indole-3-carboxylic acid ethyl ester Indole-3-carboxylic acid ethyl ester Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate Indole-3-carboxylic acid ethyl ester->Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate NaH, 2-bromoethyl methyl ether DMF This compound This compound Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate->this compound NaOH, EtOH/H2O Reflux

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate
  • To a solution of ethyl indole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of this compound
  • Dissolve ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (3 equivalents) and reflux the mixture for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pharmacological Evaluation

A tiered approach is recommended to characterize the in vitro pharmacological profile of the test compound.

Primary Screening: Angiotensin II Receptor Binding Assay

The primary hypothesis is that the compound acts as an angiotensin II receptor antagonist.

G cluster_0 AT1 Receptor Binding Assay Workflow prep Prepare cell membranes expressing human AT1 receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand [³H]-Angiotensin II (Radioligand) radioligand->incubation compound This compound (Test Compound) compound->incubation separation Separate bound and free radioligand (Filtration) incubation->separation detection Quantify bound radioactivity (Scintillation Counting) separation->detection analysis Calculate IC₅₀ and Ki detection->analysis

Caption: Workflow for the AT1 receptor binding assay.

Protocol 3.1.1: AT1 Receptor Radioligand Binding Assay
  • Membrane Preparation: Utilize commercially available cell membranes prepared from cells overexpressing the human AT1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well)

    • [³H]-Angiotensin II (specific activity ~50-80 Ci/mmol) at a final concentration near its Kd value.

    • Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding, include a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM losartan).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Compound IC₅₀ (nM) Ki (nM)
This compoundHypothetical ValueHypothetical Value
Losartan (Reference)Typical ValueTypical Value
Secondary Screening: Functional Assays

To confirm antagonism and assess functional activity, cell-based assays are crucial.

Protocol 3.2.1: Calcium Mobilization Assay
  • Cell Culture: Culture cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or a vehicle control.

  • Stimulation: Stimulate the cells with a known agonist, Angiotensin II (at its EC₈₀ concentration).

  • Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of the test compound and calculate its IC₅₀ value.

Selectivity and Off-Target Screening

To assess the selectivity of the compound, it should be screened against other relevant targets in hypertension.

Protocol 3.3.1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Principle: Utilize a fluorometric assay kit to measure the inhibition of ACE activity. The substrate is cleaved by ACE to produce a fluorescent product.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating recombinant human ACE with the test compound at various concentrations, followed by the addition of the fluorogenic substrate.

  • Detection: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of ACE inhibition and determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy

The most critical evaluation of a potential antihypertensive agent is its ability to lower blood pressure in a relevant animal model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established and widely used genetic model of essential hypertension.[10]

G cluster_0 In Vivo Antihypertensive Study Workflow acclimatization Acclimatize SHRs (1-2 weeks) baseline Measure baseline blood pressure (Tail-cuff method) acclimatization->baseline grouping Randomize animals into groups (Vehicle, Test Compound, Positive Control) baseline->grouping dosing Administer compounds daily (Oral gavage, e.g., 28 days) grouping->dosing monitoring Monitor blood pressure and heart rate weekly dosing->monitoring final_measurement Final blood pressure measurement monitoring->final_measurement tissue_collection Collect blood and tissues for biomarker analysis final_measurement->tissue_collection

Caption: Workflow for the in vivo study in spontaneously hypertensive rats.

Protocol 4.1.1: Chronic Oral Administration Study
  • Animals: Use male Spontaneously Hypertensive Rats (SHR) aged 12-14 weeks with established hypertension.

  • Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.

  • Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (e.g., 1, 3, and 10 mg/kg)

    • Positive control (e.g., Losartan, 10 mg/kg)

  • Dosing: Administer the compounds orally once daily for 28 days.

  • Monitoring: Measure SBP and HR weekly throughout the study.

  • Data Analysis: Analyze the change in SBP and HR from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Treatment Group (mg/kg) Baseline SBP (mmHg) Change in SBP at Day 28 (mmHg) Heart Rate (bpm)
VehicleHypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
Test Compound (1)Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
Test Compound (3)Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
Test Compound (10)Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM
Losartan (10)Hypothetical Mean ± SEMHypothetical Mean ± SEMHypothetical Mean ± SEM

Potential Mechanism of Action

Based on the in vitro data, the potential mechanism of action can be further elucidated. If the compound is a potent AT1 receptor antagonist, its mechanism would be similar to that of the angiotensin receptor blocker (ARB) class of drugs.

G cluster_0 Proposed Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Leads to Increased_BP Increased_BP Vasoconstriction->Increased_BP Causes Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Causes Sodium_Water_Retention->Increased_BP Causes Test_Compound This compound Test_Compound->AT1_Receptor Blocks

Caption: Proposed mechanism of action via AT1 receptor blockade.

Conclusion

The protocols outlined in these application notes provide a systematic and comprehensive framework for the preclinical evaluation of this compound as a potential antihypertensive agent. The proposed studies will enable a thorough characterization of its synthesis, in vitro pharmacology, and in vivo efficacy, ultimately determining its potential for further development as a novel therapeutic for hypertension.

References

Application Note: A Practical Guide to Antimicrobial and Antifungal Profiling of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An application note on the antimicrobial and antifungal evaluation of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is presented below.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial and antifungal properties.[1][2][3] This application note provides a comprehensive suite of protocols for the systematic evaluation of a novel derivative, this compound, for its potential antimicrobial and antifungal efficacy. We present detailed, field-proven methodologies for preliminary screening via the disk diffusion assay, quantitative assessment of potency using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and characterization of cidal activity through time-kill kinetic studies. These protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility for researchers in drug discovery and development.[4][5][6]

Foundational Concepts in Susceptibility Testing

The primary goal of these assays is to determine the in vitro effect of a test compound on a panel of clinically relevant microorganisms. The key metrics derived from these experiments are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][8] This is the fundamental measure of a compound's potency.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism. This metric distinguishes a cidal (killing) agent from a static (inhibitory) one.

  • Time-Kill Kinetics: A dynamic measure of a compound's antimicrobial activity over time, revealing the rate at which it kills a microbial population.[9][10] This assay can differentiate between concentration-dependent and time-dependent killing mechanisms.

A tiered approach, beginning with a simple qualitative screen and progressing to more complex quantitative and kinetic assays, provides a complete efficacy profile for a novel compound.

Preliminary Screening: The Disk Diffusion Assay

The disk diffusion, or Kirby-Bauer, method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of a compound.[11] It is based on the principle that a compound-impregnated disk placed on an inoculated agar surface will diffuse into the medium, creating a concentration gradient.[12][13] If the microorganism is susceptible, a clear "zone of inhibition" will form where growth is prevented.

Causality Behind Methodological Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors that might interfere with the test compound.[12][14]

  • Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][15] This standardization is critical for ensuring the reproducibility of the zone sizes.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare MHA Plates D Inoculate MHA Plate with Swab A->D B Prepare 0.5 McFarland Bacterial Inoculum B->D C Impregnate Sterile Disks with Test Compound E Place Disks on Agar (Test, Positive, Negative) C->E D->E Within 15 mins F Incubate Plate (e.g., 35°C for 18-24h) E->F Within 15 mins G Measure Zone of Inhibition (mm) F->G H Interpret Results (Susceptible/Intermediate/Resistant) G->H

Caption: Workflow for the Disk Diffusion Assay.

Protocol 2.1: Disk Diffusion
  • Preparation of Compound Disks: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The solvent must be tested for intrinsic antimicrobial activity by including a solvent-only control disk. b. Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto sterile 6 mm paper disks to achieve a desired concentration (e.g., 30 µ g/disk ). c. Allow disks to dry completely in a sterile environment.

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test microorganism from a pure, overnight culture on a non-selective agar plate. b. Transfer colonies to a tube with sterile saline (0.85%). c. Vortex to create a homogeneous suspension and adjust the turbidity to match a 0.5 McFarland standard.[13]

  • Plate Inoculation and Disk Application: a. Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of thetube. b. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage. c. Allow the plate surface to dry for 3-5 minutes. d. Using sterile forceps, place the prepared compound disks, a positive control disk (e.g., ciprofloxacin), and a negative control disk (solvent only) onto the agar surface, ensuring firm contact.[15] Disks should be spaced at least 24 mm apart.[12]

  • Incubation and Interpretation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.[16] Fungal testing (e.g., Candida spp.) may require incubation for 24 hours on MHA with 2% glucose and methylene blue.[17] b. After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[15] A larger zone diameter indicates greater susceptibility of the organism to the compound.

Quantitative Analysis: Broth Microdilution for MIC

The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[8][16] The method involves challenging a standardized microbial inoculum with serial two-fold dilutions of the test compound in a 96-well microtiter plate.

Causality Behind Methodological Choices:

  • Microtiter Plates: The 96-well format allows for efficient testing of multiple concentrations and compounds simultaneously, conserving reagents and space.[7]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is ideal for pinpointing the precise concentration at which growth is inhibited.

  • Controls: A growth control (no compound) is essential to confirm the viability of the inoculum, while a sterility control (no inoculum) confirms the sterility of the medium.[7]

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_controls Controls A Prepare 2x concentrated compound stock C Add 100 µL of 2x compound stock to Column 1 A->C B Add 100 µL broth to all wells of a 96-well plate B->C D Perform 2-fold serial dilutions (100 µL transfer) from Col 1 to 10 C->D F Inoculate wells (Col 1-11) with 100 µL of inoculum D->F E Prepare standardized inoculum (e.g., 5x10^5 CFU/mL) E->F G Incubate Plate (35°C, 16-20h for bacteria) F->G H Read results visually or with plate reader G->H I Determine MIC: Lowest concentration with no visible growth H->I K Column 11: Growth Control (Broth + Inoculum) L Column 12: Sterility Control (Broth Only)

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3.1: Broth Microdilution for Bacteria and Yeasts
  • Plate Preparation: a. Prepare a stock solution of this compound at twice the highest desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[7][18] b. Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate. c. Add 100 µL of the 2x compound stock solution to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the growth control, and column 12 as the sterility control.

  • Inoculum Preparation: a. Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 2.1. b. Dilute this suspension in the appropriate broth to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.[19]

  • Inoculation and Incubation: a. Inoculate each well (columns 1-11) with 100 µL of the standardized, diluted inoculum. The final volume in each well will be 200 µL. b. Seal the plate and incubate. For bacteria, incubate at 35°C for 16-20 hours.[8] For yeasts, incubate at 35°C for 24 hours.[19]

  • Result Interpretation: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7] Growth is indicated by turbidity or a pellet at the bottom of the well. b. The growth control (column 11) must show distinct growth, and the sterility control (column 12) must remain clear.

Determining Cidal Activity: MBC and MFC Assays

Following MIC determination, the same microtiter plate can be used to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). This assay differentiates between static and cidal activity by assessing cell viability in wells showing no growth.

Protocol 4.1: Subculture for MBC/MFC
  • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubate the plates overnight (bacteria) or for 24-48 hours (fungi) at the appropriate temperature.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction (a ≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[9] In practice, it is often defined as the lowest concentration showing no growth on the subculture plate.

Kinetic Profiling: The Time-Kill Assay

Time-kill kinetic assays provide a dynamic view of antimicrobial action, tracking the decline in viable microbial cells over time when exposed to the compound.[10][20] This is crucial for understanding if the compound's effect is rapid or slow, and whether it is dependent on concentration.

Causality Behind Methodological Choices:

  • Sampling Time Points: Multiple time points (e.g., 0, 2, 4, 8, 24 hours) are used to construct a curve that visualizes the rate of killing.[9]

  • Neutralization: When sampling, the antimicrobial agent must be neutralized to prevent carryover effects on the agar plate, which would underestimate the number of survivors. This is a critical self-validating step.[20]

Experimental Workflow: Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare flasks with broth containing: - No compound (Growth Control) - Compound at 1x, 2x, 4x MIC B Inoculate all flasks with standardized inoculum (e.g., 5x10^5 CFU/mL) A->B C At T=0, 2, 4, 8, 24h: Withdraw aliquot from each flask B->C D Perform serial dilutions in neutralizing broth C->D E Plate dilutions onto -free agar D->E F Incubate plates and count colonies (CFU) E->F G Calculate log10 CFU/mL for each time point F->G H Plot log10 CFU/mL vs. Time to generate kill curves G->H

Caption: Workflow for the Time-Kill Kinetic Assay.

Protocol 5.1: Time-Kill Kinetic Assay
  • Setup: a. Prepare flasks containing sterile broth with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. b. Prepare a standardized inoculum to a final concentration of ~5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each flask. b. Perform 10-fold serial dilutions of the aliquot in a suitable neutralizing broth or sterile saline. c. Plate 100 µL from appropriate dilutions onto antibiotic-free agar plates.

  • Incubation and Analysis: a. Incubate plates at 35°C for 24-48 hours until colonies are visible. b. Count the number of colonies on the plates and calculate the CFU/mL for each time point. c. Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9] A bacteriostatic effect is observed when there is <3-log₁₀ reduction in CFU/mL.[9]

Data Presentation and Interpretation

Results should be collated and presented clearly. For a novel compound, testing against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi is recommended.

Table 1: Hypothetical Susceptibility Data for this compound
MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Disk Diffusion Zone (mm)
Staphylococcus aureus ATCC 25923Gram-positive81618
Escherichia coli ATCC 25922Gram-negative64>12810
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>1286 (No zone)
Candida albicans ATCC 90028Yeast163215
Aspergillus fumigatus ATCC 204305Mold3264Not Applicable

Interpretation: In this hypothetical example, the compound shows promising activity against Gram-positive bacteria and yeasts, with cidal activity observed at 2x the MIC. Its activity is significantly lower against E. coli and ineffective against P. aeruginosa, suggesting a narrower spectrum of activity. Time-kill curves would further elucidate whether the observed cidal effects are rapid or slow.

Conclusion

This application note provides a structured, validated framework for assessing the antimicrobial and antifungal properties of this compound. By following these standardized protocols, from initial screening to quantitative and kinetic analysis, researchers can generate reliable and comparable data essential for advancing a novel compound through the drug discovery pipeline. Adherence to these methodologies ensures that the resulting data is robust, reproducible, and suitable for peer-reviewed publication and regulatory consideration.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid Against Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BCA-202601

Abstract

Breast cancer remains a leading cause of cancer-related mortality in women worldwide, necessitating the development of novel therapeutic agents that can overcome challenges like drug resistance.[1] Indole derivatives have emerged as a promising class of compounds with significant anticancer potential, acting through diverse mechanisms of action.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel synthetic compound, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid , against human breast cancer cell lines. We present a structured workflow encompassing detailed, field-proven protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and the modulation of key signaling proteins. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Background

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[4] In oncology, indole derivatives have demonstrated remarkable efficacy by targeting various cellular processes critical for cancer cell survival and proliferation.[5][6] These mechanisms include the induction of apoptosis (programmed cell death), disruption of microtubule assembly, and the inhibition of crucial signaling pathways such as PI3K/Akt/mTOR.[2][3]

The compound of interest, this compound[7], is a synthetic indole derivative. Its structural features suggest potential interactions with biological targets implicated in breast cancer pathogenesis. This guide outlines a systematic approach to characterize its anticancer profile, providing a foundational framework for its preclinical assessment. We will utilize well-established breast cancer cell lines that represent different molecular subtypes, such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), to conduct a comparative assessment of the compound's activity.[8][9]

Experimental Design & Workflow

A logical and sequential workflow is critical for the comprehensive evaluation of a novel anticancer compound. The workflow presented here begins with a broad assessment of cytotoxicity to determine the compound's potency and progresses to more detailed mechanistic studies to elucidate its mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Compound Preparation This compound culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) start->culture viability Cell Viability Assay (MTT Assay) culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells with IC50 concentration cellcycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cellcycle Treat cells with IC50 concentration western Western Blot Analysis (Key Regulatory Proteins) ic50->western Treat cells with IC50 concentration analysis Data Analysis & Conclusion apoptosis->analysis cellcycle->analysis western->analysis

Caption: A typical workflow for in vitro anticancer drug screening.[8]

Materials and Reagents

  • Cell Lines: MCF-7 (ATCC® HTB-22™), MDA-MB-231 (ATCC® HTB-26™)

  • Base Media: Dulbecco's Modified Eagle's Medium (DMEM), RPMI-1640 Medium

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA (0.25%)

  • Test Compound: this compound (solubilized in DMSO)

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10], Dimethyl sulfoxide (DMSO)

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]

  • Cell Cycle Assay: Propidium Iodide (50 µg/mL)[12], RNase A (100 µg/mL)[13], 70% Ethanol (ice-cold)

  • Western Blot: RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, Skim milk or BSA for blocking, Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Cyclin D1, anti-β-actin), HRP-conjugated secondary antibodies, ECL detection reagent.

  • General Reagents: Phosphate-Buffered Saline (PBS), Deionized water, Trypan Blue.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Harvest breast cancer cells during their exponential growth phase. Perform a cell count using a hemocytometer and Trypan Blue exclusion. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.[10] Replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[8][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11][15] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[16]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest is a common mechanism of action for anticancer drugs.[17]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate overnight at -20°C. This step permeabilizes the cells and preserves their morphology.[18]

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[13] Wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI in PBS) containing RNase A (100 µg/mL).[13] The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data on a linear scale.[12] Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can also indicate apoptosis-related DNA fragmentation.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing deeper mechanistic insight.[19]

Step-by-Step Methodology:

  • Cell Lysis: After treating cells with the compound, wash them with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.[20]

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP) overnight at 4°C. A β-actin antibody should be used as a loading control.[13]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[13] Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.

Data Presentation and Expected Results

Quantitative data should be summarized for clear interpretation. The primary endpoint of the viability assay is the IC50 value, which indicates the potency of the compound.

Table 1: Illustrative IC50 Values of this compound Note: The data in this table is illustrative and must be determined empirically.

Cell LineMolecular SubtypeIC50 (µM) after 48h
MCF-7ER-Positivee.g., 25.5 ± 2.1
MDA-MB-231Triple-Negativee.g., 18.9 ± 1.5
MCF-10A (Normal)Non-tumorigenice.g., >100

A potent anticancer compound is expected to show low micromolar IC50 values against cancer cell lines while exhibiting significantly lower toxicity (a high IC50 value) against non-cancerous cells, indicating a favorable therapeutic window.[21]

Mechanistic studies are expected to reveal how the compound induces cell death. An effective indole-based anticancer agent might be expected to:

  • Induce Apoptosis: Show a significant increase in the Annexin V-positive cell population.

  • Cause Cell Cycle Arrest: Lead to an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M).

  • Modulate Apoptotic Proteins: Western blot analysis may reveal an increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3, cleaved PARP) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[17][19]

G cluster_0 Mitochondrial (Intrinsic) Pathway compound 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) [Western Blot Target] compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) [Western Blot Target] compound->Bax Activates (?) Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Cleaved Caspase-3 (Executioner) [Western Blot Target] Casp9->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP [Western Blot Target] PARP->CleavedPARP Cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Potential mechanism via the intrinsic apoptosis pathway.

Conclusion

This application note provides a robust and integrated set of protocols to systematically evaluate the anticancer properties of this compound against breast cancer cells. By following this workflow, from initial cytotoxicity screening to in-depth mechanistic studies, researchers can generate high-quality, reproducible data to characterize the compound's potency, mechanism of action, and potential as a novel therapeutic candidate. The insights gained from these assays are crucial for making informed decisions in the early stages of the drug discovery and development pipeline.

References

Application Notes and Protocols for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a Novel Bcl-2/Mcl-1 Dual Inhibitor in Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Dual Bcl-2/Mcl-1 Inhibition in Leukemia

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for cellular homeostasis and elimination of damaged or malignant cells.[1] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) and pro-apoptotic proteins (e.g., BAX, BAK, BIM).[2] In many hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), overexpression of anti-apoptotic proteins like Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1) is a common survival mechanism, contributing to tumor progression and resistance to conventional therapies.[1][3]

The advent of selective Bcl-2 inhibitors, such as venetoclax, has revolutionized the treatment landscape for certain leukemias. However, both intrinsic and acquired resistance to Bcl-2 inhibition frequently emerge, often driven by the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[3] Mcl-1 can sequester pro-apoptotic proteins, compensating for the inhibition of Bcl-2 and thereby sustaining cancer cell survival. This compensatory mechanism underscores the therapeutic potential of a dual inhibitor that can simultaneously neutralize both Bcl-2 and Mcl-1.

This document provides detailed application notes and protocols for the preclinical evaluation of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid , a novel small molecule designed to function as a potent dual inhibitor of Bcl-2 and Mcl-1 for the treatment of leukemia.

Mechanism of Action: Restoring Apoptotic Competence

This compound is hypothesized to act as a BH3 mimetic, competitively binding to the BH3-binding groove of both Bcl-2 and Mcl-1. This dual engagement is critical. By occupying these grooves, the compound displaces pro-apoptotic BH3-only proteins (like BIM) and prevents the sequestration of the effector proteins BAX and BAK. The liberated BAX and BAK are then free to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[2] The dual inhibition is designed to preemptively counter the primary resistance mechanism to single-agent Bcl-2 inhibitors.

Bcl2_Mcl1_Pathway cluster_0 Leukemia Cell Survival cluster_1 Therapeutic Intervention Bcl-2 Bcl-2 BIM BIM Bcl-2->BIM Sequesters Mcl-1 Mcl-1 Mcl-1->BIM Sequesters BAX/BAK BAX/BAK BIM->BAX/BAK Activates Apoptosis Apoptosis BAX/BAK->Apoptosis Induces MOMP Dual_Inhibitor 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid Dual_Inhibitor->Bcl-2 Inhibits Dual_Inhibitor->Mcl-1 Inhibits

Caption: Dual inhibition of Bcl-2 and Mcl-1 releases pro-apoptotic proteins to trigger apoptosis.

Part 1: In Vitro Evaluation Protocols

The initial characterization of this compound involves a tiered series of in vitro assays to confirm its cytotoxic and pro-apoptotic activity, and to validate its mechanism of action in relevant leukemia cell lines.

Cell Line Selection

Select a panel of human leukemia cell lines with known Bcl-2 family expression profiles. This allows for a comprehensive assessment of the inhibitor's spectrum of activity.

Cell LineLeukemia TypeKey DependenciesNotes
MOLM-13 AMLBcl-2 / Mcl-1Represents a model often sensitive to dual inhibition.
MV4-11 AMLBcl-2Highly sensitive to venetoclax; useful for Bcl-2 target engagement.
HL-60 AMLMcl-1Often resistant to venetoclax; ideal for assessing Mcl-1 inhibition.[2]
RS4;11 ALLBcl-2A B-cell precursor ALL model.
Protocol: Cell Viability Assessment (MTT/CellTiter-Glo® Assay)

This assay provides a quantitative measure of the compound's effect on cell proliferation and viability.

Materials:

  • Leukemia cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl) for MTT

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. The final concentrations should range from low nanomolar to high micromolar (e.g., 1 nM to 50 µM) to determine the IC50 value. Include a DMSO vehicle control.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • For MTT: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read absorbance at 570 nm.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response).

Protocol: Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay confirms that cell death is occurring via apoptosis.

Materials:

  • 6-well plates

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treatment: Seed 1 x 10^6 cells per well in 6-well plates. Treat with the compound at 1X, 5X, and 10X the determined IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol: Mechanistic Validation (Western Blotting)

Western blotting is used to confirm the engagement of the apoptotic machinery downstream of Bcl-2/Mcl-1 inhibition.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-BIM, anti-Actin (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lysate Preparation: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Run 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk). Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Detection: Apply chemiluminescence substrate and image the blot.

    • Expected Results: A dose-dependent increase in cleaved PARP and cleaved Caspase-3 indicates apoptosis activation. A change in Mcl-1 or Bcl-2 levels may also be observed, though BH3 mimetics primarily function by disrupting protein-protein interactions rather than causing degradation. An increase in detectable BIM may suggest its displacement from Bcl-2/Mcl-1.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Select Leukemia Cell Lines Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability Apoptosis Annexin V/PI Flow Cytometry Viability->Apoptosis Western_Blot Western Blot (PARP, Caspase-3) Apoptosis->Western_Blot Xenograft Establish Leukemia Xenograft Model Western_Blot->Xenograft Promising Results Treatment Compound Administration Xenograft->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis

Caption: A tiered workflow for the preclinical evaluation of the dual inhibitor.

Part 2: In Vivo Evaluation Protocols

Preclinical testing in animal models is essential to evaluate the therapeutic efficacy and safety profile of the compound.[4] Human leukemia xenografts in immunodeficient mice are the predominant models for this purpose.[5]

Animal Model Selection

NOD/SCID or NSG (NOD scid gamma) mice are preferred due to their profound immunodeficiency, which allows for robust engraftment of human leukemia cells.[6] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. PDX models are often more clinically relevant as they preserve the heterogeneity of the primary tumor.[7]

Protocol: Systemic AML Xenograft Model (MOLM-13)

Materials:

  • 6-8 week old female NSG mice

  • MOLM-13 cells stably expressing luciferase (for bioluminescence imaging)

  • Sterile PBS

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 1% Tween-80 in water)

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Implantation: On Day 0, inject 5 x 10^6 MOLM-13-luc cells intravenously (IV) via the tail vein into each mouse.

  • Engraftment Confirmation: Monitor leukemia engraftment starting at Day 7 by weekly bioluminescence imaging (BLI). Administer D-luciferin intraperitoneally and image mice 10-15 minutes later.

  • Randomization and Treatment: Once a consistent BLI signal is detected, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (daily oral gavage)

    • This compound (e.g., 25 mg/kg, daily oral gavage)

    • Positive control (e.g., venetoclax, if appropriate for the model)

  • Efficacy Monitoring:

    • Tumor Burden: Monitor leukemia progression weekly via BLI.

    • Survival: Monitor mice daily for signs of morbidity (weight loss, hind-limb paralysis, poor grooming) and euthanize when humane endpoints are reached. Record the date of euthanasia for survival analysis.

    • Body Weight: Record body weight twice weekly as a measure of general toxicity.

  • Data Analysis:

    • Plot the average BLI signal over time for each group.

    • Generate a Kaplan-Meier survival curve and perform log-rank tests to compare survival between groups.

Pharmacodynamic (PD) Analysis

At the end of the study or in a separate satellite group, collect tissues to confirm target engagement in vivo.

Procedure:

  • Administer a final dose of the compound to a cohort of mice.

  • At a predetermined time point post-dosing (e.g., 4 hours), euthanize the mice.

  • Harvest bone marrow and spleen.

  • Prepare single-cell suspensions or tissue lysates.

  • Perform western blotting for cleaved Caspase-3 or flow cytometry for Annexin V on human CD45+ cells (leukemia cells) to confirm the induction of apoptosis in vivo.

Conclusion and Future Directions

These protocols provide a comprehensive framework for the preclinical characterization of this compound as a novel Bcl-2/Mcl-1 dual inhibitor. Positive outcomes from these studies—demonstrating potent and selective apoptosis induction in vitro and significant survival benefit in vivo—would provide a strong rationale for advancing this compound toward clinical development for the treatment of leukemia. Future studies should explore combination therapies, for instance with hypomethylating agents or other targeted therapies, to further enhance its anti-leukemic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip you with the knowledge and protocols to ensure the successful design and execution of your experiments.

Introduction to the Challenge

This compound is an indole derivative with a carboxylic acid functional group. Like many aromatic carboxylic acids, its planar structure and limited hydrogen bonding potential with water contribute to its poor aqueous solubility at neutral pH. Understanding its physicochemical properties is the first step in devising an effective solubilization strategy.

Physicochemical Profile (Predicted)

PropertyPredicted ValueImplication for Solubility
pKa ~4.0The carboxylic acid group will be predominantly in its neutral, less soluble form at pH values below 4 and in its ionized, more soluble carboxylate form at pH values above 4.
logP ~2.5The positive logP value indicates a preference for a non-polar environment over water, classifying it as a lipophilic compound with inherently low aqueous solubility.

This profile underscores the necessity of strategic formulation to achieve the desired concentrations for in vitro and in vivo studies. This guide will walk you through a systematic approach to troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound won't dissolve in my neutral pH buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The most direct approach for a carboxylic acid like this compound is pH adjustment .

The Scientific Rationale: At a neutral pH of 7.4, which is significantly above the compound's predicted pKa of ~4.0, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt.[1][2] The equilibrium shifts towards the ionized form, which has enhanced interactions with water molecules, thereby increasing solubility.[3]

Troubleshooting Workflow for pH Adjustment

start Start: Compound insoluble at neutral pH prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., 10-50 mM in DMSO). start->prep_stock ph_adjust Add a small amount of stock to your aqueous buffer. prep_stock->ph_adjust observe Observe for precipitation. ph_adjust->observe ppt Precipitation Occurs? observe->ppt no_ppt No Precipitation? Target concentration achieved. ppt->no_ppt No increase_ph Increase buffer pH (e.g., to pH 8.0 or 8.5) using a base like NaOH. ppt->increase_ph Yes re_test Re-test solubility by adding stock solution to the higher pH buffer. increase_ph->re_test success Success: Compound is soluble. re_test->success Soluble fail Still Insoluble? Consider co-solvents or cyclodextrins. re_test->fail Insoluble

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol: Solubilization by pH Adjustment

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range. For a target pH above 7, a phosphate or borate buffer is suitable.

  • Initial pH Adjustment of the Buffer: Adjust the pH of your chosen buffer to be at least 1.5 to 2 pH units above the compound's pKa. A starting point of pH 8.0 is recommended.

  • Dilution of the Stock Solution: While vortexing the basic buffer, slowly add the required volume of the DMSO stock solution to achieve your target final concentration. The vortexing helps to rapidly disperse the DMSO and prevent localized high concentrations of the compound, which can lead to precipitation.

  • Final pH Adjustment (if necessary): If your experiment requires a specific final pH closer to neutral, you can carefully back-titrate the solution using a dilute acid (e.g., 0.1 M HCl). Monitor for any signs of precipitation as you approach the pKa.

Expected Solubility Increase with pH

Buffer pHPredominant SpeciesExpected Relative Aqueous Solubility
3.0Neutral (R-COOH)Low
4.0 (at pKa)50% Neutral / 50% IonizedModerate
7.4Ionized (R-COO⁻)High
8.5Ionized (R-COO⁻)Very High
Issue 2: I have to work at a specific pH where the compound is not soluble, or pH adjustment is not sufficient. What are my other options?

Answer: When pH manipulation is not feasible, using co-solvents or cyclodextrins are excellent alternative strategies.

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for lipophilic compounds like this compound, thereby increasing its solubility.

Common Co-solvents for Preclinical Formulations

Co-solventKey Properties & Considerations
Ethanol Widely used, volatile, and suitable for both in vitro and in vivo studies.
Polyethylene Glycol 400 (PEG 400) A non-volatile, low-toxicity polymer that is a good solubilizing agent for many poorly soluble drugs.
Propylene Glycol A common vehicle for oral, intravenous, and topical preparations.

Step-by-Step Protocol: Solubilization using Co-solvents

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., Ethanol or PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your desired aqueous buffer containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Illustrative Solubility in Co-solvent Systems (Hypothetical Data)

Co-solvent System (% v/v in pH 7.4 Buffer)Estimated Solubilization Fold Increase
10% Ethanol5 - 15 fold
20% Ethanol20 - 50 fold
10% PEG 40010 - 30 fold
20% PEG 40040 - 100 fold

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.

Commonly Used Cyclodextrins

CyclodextrinKey Properties & Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice for parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile; often used to improve the solubility and stability of drugs.

Step-by-Step Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Sample and Analyze: Filter the solutions through a 0.22 µm filter to remove undissolved solid. Dilute the filtrate and determine the concentration of the dissolved compound by HPLC-UV.

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear plot (A_L type) indicates the formation of a soluble 1:1 complex.

Decision Tree for Choosing a Solubilization Strategy

start Insolubility Issue ph_flexible Is the experimental pH flexible? start->ph_flexible adjust_ph Adjust pH to > pKa + 1.5 ph_flexible->adjust_ph Yes co_solvent_ok Are co-solvents compatible with the assay? ph_flexible->co_solvent_ok No final_check Verify compatibility and absence of interference in the assay. adjust_ph->final_check use_cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) co_solvent_ok->use_cosolvent Yes use_cd Use Cyclodextrins (e.g., HP-β-CD) co_solvent_ok->use_cd No use_cosolvent->final_check use_cd->final_check

Caption: Decision-making for solubility enhancement.

Issue 3: I prepared a clear stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.

Key Factors and Solutions:

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity, with some sensitive cell lines requiring concentrations as low as 0.1%. For in vivo studies, the final DMSO concentration should ideally be 2% or lower to minimize toxicity.

  • Order and Speed of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Do this slowly and with vigorous mixing (e.g., vortexing). This helps to rapidly disperse the DMSO and prevent the formation of localized areas of high compound concentration that can initiate precipitation.

  • Temperature: Ensure your aqueous buffer is at room temperature. Adding a DMSO stock to a cold buffer can sometimes cause the DMSO to freeze (freezing point ~18.5°C) or reduce the solubility of your compound.

  • Intermediate Dilution Step: If direct dilution is problematic, consider a serial dilution. First, dilute your concentrated DMSO stock into a smaller volume of buffer that contains a higher percentage of a co-solvent, and then perform the final dilution into your assay buffer.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges of this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: A Researcher's Guide to Preventing Indole Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indole compounds. The unique chemical properties of the indole ring make these molecules susceptible to degradation, which can compromise experimental results and the shelf-life of therapeutic agents. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability and integrity of your indole compounds in solution during storage.

Introduction: The Challenge of Indole Instability

The indole scaffold is a cornerstone in medicinal chemistry and biology, forming the core of essential biomolecules like serotonin and melatonin, as well as a multitude of synthetic drugs.[1] However, the electron-rich nature of the indole ring makes it prone to oxidation, leading to colored degradants and a loss of biological activity.[2] Key factors contributing to this degradation include exposure to atmospheric oxygen, light, elevated temperatures, and suboptimal pH.[2][3] Understanding and mitigating these factors are crucial for reliable and reproducible research.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My indole solution has changed color (e.g., turned pink, red, or brown). What is happening, and is it still usable?

Answer: A color change is a primary visual indicator of indole degradation, specifically oxidation and potential polymerization.[2] While a minor color change might not significantly affect the bulk purity for some less sensitive applications, it is a clear sign that the compound is degrading and should be investigated before use in sensitive assays.[2]

Causality: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This process can lead to the formation of various colored byproducts. The reaction is often accelerated by exposure to light and elevated temperatures.

Recommended Actions:

  • Confirm Degradation: Use an analytical technique like HPLC to quantify the remaining parent indole compound and identify any degradation products.[4][5]

  • Evaluate Usability: Based on the analytical results, determine if the level of degradation is acceptable for your specific application. For quantitative assays or in vivo studies, using a fresh, undegraded solution is strongly recommended.

  • Prevent Future Occurrences: Implement the storage and handling best practices outlined in this guide.

Question 2: I've observed precipitation in my indole solution upon storage. What could be the cause?

Answer: Precipitation can occur for several reasons, including poor solubility of the indole compound in the chosen solvent, changes in temperature affecting solubility, or the formation of insoluble degradation products.

Causality:

  • Solubility Issues: Indole and many of its derivatives have poor water solubility.[6] If the concentration of your solution is close to the saturation point, a decrease in temperature during refrigerated or frozen storage can cause the compound to precipitate.

  • pH-Dependent Solubility: The solubility of indole derivatives can be influenced by the pH of the solution.[7] Changes in pH during storage, perhaps due to interaction with atmospheric CO2, can alter solubility.

  • Degradation Products: Some degradation pathways may lead to the formation of less soluble oligomers or polymers.

Recommended Actions:

  • Solvent Selection: If solubility is the issue, consider using a different solvent or a co-solvent system. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO or ethanol can improve solubility. However, ensure the chosen solvent is compatible with your downstream applications.

  • pH Adjustment: For ionizable indole derivatives, adjusting the pH of the solution with a suitable buffer can enhance and maintain solubility.[8]

  • Temperature Control: If precipitation occurs at low temperatures, consider storing the solution at a slightly higher, controlled temperature (e.g., 4°C instead of -20°C), provided the compound is stable at that temperature. Always allow the solution to equilibrate to room temperature and ensure complete re-dissolution before use.

Question 3: My experimental results are inconsistent when using stored indole solutions. Could degradation be the culprit?

Answer: Absolutely. Inconsistent results are a common consequence of using degraded indole solutions. The loss of the active parent compound and the potential biological activity of degradation products can lead to variability in your assays.

Causality:

  • Decreased Concentration of Active Compound: As the indole compound degrades, its effective concentration in the solution decreases, leading to a diminished response in your experiments.

  • Interference from Degradation Products: Degradation products may have their own biological or chemical activities that can interfere with your assay, leading to unexpected or variable results.

Recommended Actions:

  • Fresh is Best: Whenever possible, prepare fresh solutions of your indole compound immediately before use.

  • Implement Stability-Indicating Assays: Use analytical methods like HPLC to monitor the concentration of your indole compound over time under your specific storage conditions.[4] This will help you establish a reliable shelf-life for your solutions.

  • Aliquot and Store Properly: If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[2] Store these aliquots under the recommended conditions (see FAQ section).

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for indole solutions?

To minimize degradation, indole solutions should be stored under the following conditions:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, -20°C is often preferred.[2]

  • Light: Protect solutions from light by using amber or opaque vials.[2][9]

  • Atmosphere: For highly sensitive indole derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[2]

What is the best solvent for storing indole compounds?

The choice of solvent depends on the specific indole derivative and the intended application.

  • Aqueous Solutions: Due to the poor water solubility of many indoles, aqueous solutions can be challenging.[6] If water is necessary, consider using a buffer to control the pH.

  • Organic Solvents: Solvents like DMSO and ethanol are common choices for dissolving indole compounds. However, be mindful of their potential effects on your experimental system.

  • Degassed Solvents: For highly oxygen-sensitive compounds, using deoxygenated solvents for solution preparation and storage can significantly reduce oxidative degradation.

Should I use an antioxidant? If so, which one and at what concentration?

The use of an antioxidant is recommended when your indole compound is known to be highly susceptible to oxidation, will be stored for an extended period, or is dissolved in a solvent that has not been deoxygenated.[2]

Commonly Used Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common choice for organic compounds. A typical final concentration is 0.01%.[2]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous solutions.[2]

  • Indole Derivatives with Hydroxy Groups: Some studies have shown that indole derivatives with hydroxyl groups on the six-membered aromatic ring can act as antioxidants.[10]

It is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.[2]

AntioxidantTypical ConcentrationSolvent System
Butylated Hydroxytoluene (BHT)0.01%Organic Solvents
Ascorbic Acid0.01% - 0.1%Aqueous Solutions

Disclaimer: The effectiveness of an antioxidant can vary depending on the specific indole compound, solvent, and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a BHT Stock Solution and Addition to an Indole Solution
  • Prepare a 1% BHT Stock Solution:

    • Weigh out 100 mg of BHT.

    • Dissolve it in 10 mL of a suitable solvent (e.g., ethanol). .

    • Store this stock solution in a tightly sealed amber vial at 4°C.[2]

  • Add BHT to Your Indole Solution:

    • To achieve a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of your final indole solution volume.[2]

    • Ensure the BHT is thoroughly mixed into the final solution.

Protocol 2: Creating an Inert Atmosphere for Storage

This protocol is for short- to medium-term storage of highly air-sensitive indole compounds.

  • Prepare your indole solution in a vial with a septum-lined cap.

  • Insert a needle connected to a vacuum line through the septum to remove the air from the headspace.

  • While under vacuum, introduce an inert gas (e.g., argon or nitrogen) into the vial through a second needle.

  • Remove the vacuum needle first, followed by the inert gas needle, to maintain a positive pressure of the inert gas.

  • Seal the septum with parafilm for extra security.

Visualizing Degradation and Prevention

Simplified Indole Oxidation Pathway

G Indole Indole Indolenyl_Radical Indolenyl Radical Indole->Indolenyl_Radical Oxidation (O2, light, heat) Indoxyl Indoxyl Indolenyl_Radical->Indoxyl Dimerization Dimerization/ Polymerization Indoxyl->Dimerization Colored_Products Colored Degradation Products Dimerization->Colored_Products

Troubleshooting Workflow for Suspected Indole Degradation

G Start Observe Change in Solution (e.g., color, precipitate) Analyze Analyze Solution (e.g., HPLC) Start->Analyze Degradation_Confirmed Degradation Confirmed? Analyze->Degradation_Confirmed Discard Discard Solution and Prepare Fresh Degradation_Confirmed->Discard Yes No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Review_Storage Review Storage and Handling Procedures Discard->Review_Storage Implement_Changes Implement Protective Measures: - Lower Temperature - Protect from Light - Use Antioxidant - Inert Atmosphere Review_Storage->Implement_Changes Continue_Use Continue Use with Regular Monitoring No_Degradation->Continue_Use

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both a moderately acidic N-H proton and a highly acidic carboxylic acid proton on the same scaffold presents unique challenges, including chemoselectivity and potential side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your target molecules efficiently.

Troubleshooting Guide

This section addresses specific, common issues encountered during the N-alkylation of indole-3-carboxylic acid in a direct question-and-answer format.

Issue 1: Low Yield or No Reaction

Question: My reaction shows very low conversion to the desired N-alkylated product, with the starting material largely unreacted. What are the likely causes?

Answer: Low conversion is a frequent issue that can typically be traced back to incomplete deprotonation or suboptimal reaction parameters. Consider the following factors:

  • Insufficient Base Stoichiometry: Indole-3-carboxylic acid has two acidic protons: the carboxylic acid (pKa ~4-5) and the indole N-H (pKa ~17). The carboxylic acid proton is significantly more acidic and will be deprotonated first. You must use more than two equivalents of base to ensure deprotonation of both the carboxyl group and the indole nitrogen to form the reactive indolate anion. A common mistake is to use only one equivalent, which is consumed entirely by the carboxylic acid.

  • Inappropriate Base Strength: The indole N-H is weakly acidic and requires a sufficiently strong base for complete deprotonation. If you are using weaker bases like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the indolate anion, leading to low reactivity.

    • Solution: For robust substrates, a strong base like sodium hydride (NaH) is highly effective.[1] For substrates with sensitive functional groups, stronger "mild" bases like cesium carbonate (Cs₂CO₃) or organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended.[1][2]

  • Poor Solubility: If the indole substrate, the generated salt, or the base has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they effectively dissolve the indole anion and other reagents.[2]

  • Low Reaction Temperature: The activation energy for the alkylation may not be reached at room temperature, especially with less reactive alkylating agents.

    • Solution: Increasing the reaction temperature can significantly improve yields. For many standard procedures, temperatures between 80 °C and 150 °C are employed.[3][4]

  • Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, stronger base, or addition of a catalyst like potassium iodide).

Issue 2: Competing O-Alkylation of the Carboxylate

Question: My analysis shows a significant amount of an ester byproduct alongside my desired N-alkylated product. How can I improve N-selectivity?

Answer: The formation of an O-alkylated ester is a classic example of competing reaction pathways. The carboxylate and the indolate are both nucleophiles. Selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.

  • HSAB Principle: The indolate nitrogen is a "soft" nucleophile, while the carboxylate oxygen is a "hard" nucleophile. "Soft" alkylating agents (e.g., methyl iodide, benzyl bromide) will preferentially react with the soft nitrogen center. "Hard" alkylating agents (e.g., dimethyl sulfate, alkyl tosylates) may show increased reaction at the hard oxygen center.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO solvate the cation (from the base) effectively, leaving a more "naked" and highly reactive anion. This generally favors reaction at the more nucleophilic site, which is often the nitrogen.

  • Counter-ion Effects: The cation from the base can influence regioselectivity. Larger, "softer" cations like cesium (Cs⁺) are known to promote N-alkylation compared to smaller, "harder" cations like sodium (Na⁺).[2] This is because the cesium ion coordinates less tightly with the hard oxygen, leaving the soft nitrogen more available for attack.

    • Solution: Switching from NaH to Cs₂CO₃ or K₂CO₃ can often dramatically improve the N:O alkylation ratio.[5]

  • Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., a quaternary ammonium salt like TBAB with 50% aq. NaOH) can be highly effective for selective N-alkylation.[6][7] The lipophilic cation of the catalyst pairs with the indolate anion, shuttling it into the organic phase where it reacts with the alkyl halide, often with high N-selectivity.

Issue 3: Unwanted Decarboxylation

Question: I am observing a significant byproduct corresponding to the N-alkylated indole without the C3-carboxylic acid group. How can I prevent this?

Answer: Indole carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures and under basic or acidic conditions.[3][8] The electron-rich nature of the indole ring helps to stabilize the intermediate formed upon loss of CO₂, facilitating this side reaction.

  • Minimize Reaction Temperature: This is the most critical factor. High temperatures, while beneficial for reaction rate, strongly promote decarboxylation.

    • Solution: Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If you are running the reaction at 120 °C, see if it proceeds at 80 °C or even 60 °C over a longer period.

  • Choice of Base: While strong bases are needed for deprotonation, some conditions can favor decarboxylation more than others.

    • Solution: Consider using milder bases that do not require very high temperatures. A base like potassium carbonate in DMF might allow for a successful reaction at a lower temperature than required for other systems, thus minimizing decarboxylation.[9]

  • Protecting Group Strategy: If decarboxylation is unavoidable under all attempted conditions, an alternative strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Perform the N-alkylation on the ester and then hydrolyze the ester back to the carboxylic acid in a final step.

Issue 4: Competing C3-Alkylation

Question: Although my main product is N-alkylated, I am still observing a small amount of C3-alkylation. How can this be suppressed?

Answer: While the C3-position is blocked by the carboxylic acid in your starting material, this question is highly relevant for other indole alkylations and can occur if some decarboxylation happens first, followed by C-alkylation of the resulting N-alkyl indole. However, the primary competition for the indole nucleus itself is between the N1 and C3 positions. The C3 position of indole is highly nucleophilic, sometimes more so than the nitrogen atom.[10]

  • Ensure Complete Deprotonation: The key to favoring N-alkylation over C3-alkylation is to fully generate the indolate anion. Incomplete deprotonation leaves neutral indole, which reacts with electrophiles preferentially at C3.[1]

    • Solution: Use a sufficiently strong base (like NaH) and allow enough time for the deprotonation to complete before adding the alkylating agent. A common procedure is to stir the indole and base at 0 °C for 30-60 minutes before adding the electrophile.[11]

  • Temperature Control: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[3]

    • Solution: If C3-alkylation is a major issue, increasing the reaction temperature (e.g., to 80 °C or higher) can significantly improve N-selectivity.[3] This must be balanced with the risk of decarboxylation.

Visualizing the Reaction Maze

The diagram below illustrates the critical decision points and competing pathways in the N-alkylation of indole-3-carboxylic acid.

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products & Byproducts Indole Indole-3-COOH Base Base (>2 eq.) + Alkyl Halide (RX) Indole->Base N_Alk Desired Product (N-Alkyl-Indole-3-COOH) Base->N_Alk N-Alkylation (Soft-Soft) O_Alk Side Product (O-Alkyl Ester) Base->O_Alk O-Alkylation (Hard-Hard) Decarb Side Product (N-Alkyl-Indole) Base->Decarb Decarboxylation (High Temp/Strong Base)

Caption: Competing reaction pathways in the alkylation of indole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: How many equivalents of base should I use for the N-alkylation of indole-3-carboxylic acid?

    • A1: You must use a molar excess of base over the two acidic protons. A standard starting point is 2.2 to 2.5 equivalents of base to ensure that both the carboxylic acid and the indole N-H are fully deprotonated.

  • Q2: What is a good starting point for base and solvent combination?

    • A2: A classic and effective combination is sodium hydride (NaH, 2.2 eq.) in anhydrous DMF .[3][11] For a milder approach, cesium carbonate (Cs₂CO₃, 2.5 eq.) in DMF or acetonitrile is an excellent choice, often providing better N-selectivity and reducing the risk of side reactions.[2]

  • Q3: Should I protect the carboxylic acid group before N-alkylation?

    • A3: This is a valid alternative strategy, especially if you face persistent issues with O-alkylation or decarboxylation. You can convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester), perform the N-alkylation, and then hydrolyze the ester in a final step. This multi-step process can sometimes be more reliable than optimizing the direct alkylation. Carboxylic acids can be protected for various reasons, including masking the acidic proton to prevent interference with base-catalyzed reactions.[12]

  • Q4: What is a standard workup procedure for this reaction?

    • A4: After the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of water or saturated aqueous ammonium chloride to neutralize excess base. If you used NaH, this will also quench any unreacted hydride. The aqueous mixture is then typically acidified (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylic acid of the product. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, usually by flash column chromatography.

Data & Protocols

Table 1: Recommended Starting Conditions for N-Alkylation
Alkylating Agent ClassRecommended Base (eq.)SolventTemperature (°C)Key Considerations
Primary Alkyl Iodides/Bromides (e.g., MeI, EtBr, BnBr)NaH (2.2) or Cs₂CO₃ (2.5)DMF, THF25 - 80Highly reactive. Use lower end of temperature range initially. NaH in DMF is a robust system.[3]
Primary Alkyl Chlorides (e.g., BnCl)NaH (2.2) + NaI or KI (cat.)DMF, NMP80 - 120Less reactive than bromides. Requires higher temperatures and often a catalytic amount of iodide to facilitate the reaction via the Finkelstein reaction.
Activated Halides (e.g., Allyl Bromide, Ethyl Bromoacetate)K₂CO₃ (3.0) or Cs₂CO₃ (2.5)Acetonitrile, DMF25 - 60More susceptible to O-alkylation. Milder bases like K₂CO₃ or Cs₂CO₃ are preferred to enhance N-selectivity.[5]
Secondary Alkyl Halides (e.g., Isopropyl Iodide)NaH (2.2)NMP, DMSO100 - 150Sterically hindered and prone to elimination. Requires more forcing conditions. Yields are often modest.[3]
Experimental Protocol: General Procedure using NaH in DMF
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole-3-carboxylic acid (1.0 eq.).

  • Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 60 minutes. The solution may become turbid as the sodium salts form.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise via syringe, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for diagnosing and solving common experimental issues.

start Reaction Outcome? no_rxn Check Base Stoichiometry (>2 eq.?) start->no_rxn Low/No Conversion mix_prod Identify Byproducts start->mix_prod Mixture of Products success Congratulations! Proceed with Scale-up start->success High Yield of Desired Product increase_temp Increase Temperature. Consider stronger base (NaH) or more polar solvent (DMF) no_rxn->increase_temp Yes add_more_base Use >2.2 eq. of Base and Repeat no_rxn->add_more_base No o_alk Switch to Milder Base (Cs2CO3). Use Softer Alkylating Agent (R-I). Consider PTC Conditions mix_prod->o_alk O-Alkylated Ester decarb Lower Reaction Temperature. Use Milder Base. Reduce Reaction Time mix_prod->decarb Decarboxylated Product

Caption: A decision tree for troubleshooting N-alkylation of indole-3-carboxylic acid.

References

Troubleshooting mass spectrometry ionization of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry analysis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of analyzing this indole derivative. The following question-and-answer format provides in-depth, field-proven insights to ensure robust and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the expected [M-H]⁻ ion at m/z 218.2 in negative ion mode ESI. What are the likely causes and how can I fix this?

This is a very common issue when analyzing carboxylic acids. While deprotonation to [M-H]⁻ is expected, several factors can hinder this process.

Core Scientific Principle: Electrospray Ionization (ESI) in negative mode relies on the analyte's ability to readily lose a proton in solution and maintain that negative charge in the gas phase. The efficiency of this process is highly dependent on the mobile phase composition and the analyte's pKa. For carboxylic acids, a mobile phase pH above the pKa is generally required for efficient deprotonation.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The carboxylic acid moiety requires a sufficiently basic environment to deprotonate.

    • Problem: Your mobile phase is too acidic (e.g., contains formic or acetic acid) which suppresses the deprotonation of your analyte.

    • Solution:

      • Remove acidic modifiers.

      • Add a small amount of a basic modifier like ammonium hydroxide (NH₄OH) or ammonium acetate (NH₄OAc) to raise the pH. A final concentration of 0.05-0.1% or 5-10 mM is a good starting point.[2][3]

      • Causality: By increasing the mobile phase pH to be at least 2 units above the analyte's pKa, you ensure the carboxylic acid is predominantly in its carboxylate form ([M-H]⁻), making it readily detectable in negative ion mode.

  • Solvent Composition: The choice of organic solvent can influence ionization efficiency.

    • Problem: While acetonitrile and methanol are common, their properties can affect the spray stability and desolvation process.

    • Solution: If using acetonitrile, try switching to or adding methanol. Methanol has a higher surface tension which can sometimes improve spray stability for certain analytes.[4]

  • Ion Source Parameters: Suboptimal source settings can prevent ions from being efficiently generated or transmitted.

    • Problem: Incorrect voltages or temperatures can lead to poor desolvation or ion suppression.

    • Solution: Systematically optimize key ESI source parameters.[5] Refer to the table below for starting points.

ParameterStarting Value (Negative ESI)Rationale & Troubleshooting Action
Capillary Voltage-2.5 to -3.5 kVToo low: Inefficient ion formation. Too high: Can cause unstable spray or corona discharge. Adjust in small increments (0.2-0.5 kV).[4]
Cone/Fragmentor Voltage20-40 VThis voltage helps with desolvation but if too high, it can cause in-source fragmentation. If you suspect fragmentation, reduce this voltage.[6][7]
Source Temperature100-150 °CAids in the initial desolvation of droplets at the ESI probe.[4]
Desolvation Gas Temp.300-450 °CCrucial for removing solvent from droplets to release gas-phase ions. Too low: Incomplete desolvation, leading to solvent clusters. Too high: Can cause thermal degradation of the analyte.
Nebulizing Gas FlowInstrument DependentOptimizes droplet size. Adjust for a stable spray.[4]
Desolvation Gas FlowInstrument DependentAssists in solvent evaporation. Higher flows are needed for higher liquid flow rates.
Q2: I'm working in positive ion mode ESI and see a weak or no signal for the [M+H]⁺ ion at m/z 220.2. How can I improve this?

While the carboxylic acid group favors negative ionization, the indole ring system and the ether oxygen can be protonated under acidic conditions. However, the basicity of these sites is relatively weak, which can lead to poor ionization efficiency in positive mode.

Core Scientific Principle: For positive mode ESI, the analyte must have a site that can readily accept a proton (a "gas-phase basicity" site). The mobile phase should have a pH below the pKa of this protonatable site to ensure the analyte is in its protonated form in solution.

Troubleshooting Steps:

  • Mobile Phase Acidification: This is the most critical factor for enhancing positive ion signal for weakly basic compounds.

    • Problem: The mobile phase is neutral or basic, preventing protonation of the indole nitrogen or ether oxygen.

    • Solution: Add an acidic modifier. 0.1% formic acid is the standard choice and highly effective for enhancing protonation. Acetic acid can also be used.[8]

    • Causality: Formic acid lowers the mobile phase pH, ensuring a high concentration of protons (H⁺) are available to protonate the analyte, leading to a much stronger [M+H]⁺ signal.

  • Consider Adduct Formation: Sometimes, protonation is inefficient, but adduct formation can be a reliable alternative for detection.

    • Problem: Even with acid, the [M+H]⁺ signal is weak.

    • Solution:

      • Sodium Adducts [M+Na]⁺ (m/z 242.2): Sodium is ubiquitous in lab environments (glassware, solvents). Instead of trying to eliminate it, you can sometimes use it to your advantage. If you see a peak at m/z 242.2, this is likely the sodium adduct. Its formation can be promoted by adding a low concentration of sodium acetate (e.g., 1 mM) to the mobile phase.[9][10]

      • Ammonium Adducts [M+NH₄]⁺ (m/z 237.2): If using ammonium acetate or ammonium formate as a buffer, you may observe the ammonium adduct.[3][10] This is often more stable and prominent than the protonated molecule for certain compounds.

    • Trustworthiness: Observing the correct mass difference between the [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺ ions (Δ17.03 and Δ21.98 respectively) is a self-validating system that confirms the molecular weight of your analyte.[10]

Q3: My mass spectrum is complex, showing multiple peaks that I can't identify. I suspect in-source fragmentation. How can I confirm and mitigate this?

In-source fragmentation (or in-source collision-induced dissociation) occurs when ions are accelerated in the intermediate pressure region of the mass spectrometer, between the atmospheric pressure source and the high-vacuum analyzer.[5][11] Collisions with gas molecules at elevated energies cause the ions to fragment before they are even mass-analyzed.[7]

Core Scientific Principle: The energy imparted to the ions is primarily controlled by voltage differences in the ion optics (e.g., cone voltage, fragmentor voltage, declustering potential).[11] By reducing these voltages, you create "softer" ionization conditions that minimize unintended fragmentation.[6]

Visualizing the Fragmentation Process:

cluster_source Ion Source (Atmospheric Pressure) cluster_interface Interface Region (Medium Vacuum) cluster_analyzer Mass Analyzer (High Vacuum) Analyte Analyte Ion [M-H]⁻ or [M+H]⁺ Analyte->Ion ESI Fragment_Ion Fragment Ion Ion->Fragment_Ion High Cone Voltage (In-Source Fragmentation) Mass_Spectrum Mass Spectrum Ion->Mass_Spectrum Low Cone Voltage (Intact Ion) Fragment_Ion->Mass_Spectrum

Caption: In-source fragmentation workflow.

Troubleshooting Workflow:

  • Identify Potential Fragments: Based on the structure of this compound, predictable fragmentation pathways exist.

    • Loss of CO₂ (-44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, especially with increased energy.[12] Look for a fragment from [M-H]⁻ at m/z 174.2 or from [M+H]⁺ at m/z 176.2.

    • Cleavage of the Methoxyethyl Side Chain: Fragmentation can occur along the N-substituent. Look for fragments corresponding to the loss of the methoxyethyl group or parts of it.

  • Systematically Reduce Voltages:

    • Protocol: Perform a series of flow injections of your analyte solution. In each injection, incrementally decrease the cone/fragmentor voltage (e.g., from 80V down to 20V in 10V steps).

    • Observation: Monitor the relative intensities of your presumed molecular ion ([M-H]⁻ or [M+H]⁺) and the suspected fragment ions. As you lower the voltage, the intensity of the molecular ion should increase, while the fragment ion intensities should decrease.[6] This provides direct evidence of in-source fragmentation.

  • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte, which can appear similar to fragmentation.[7] Try reducing the desolvation gas temperature in 50°C increments to see if the complex signals are reduced.

Q4: Should I be using ESI or APCI for this molecule?

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's polarity and thermal stability.[2]

Core Scientific Principle: ESI is a soft ionization technique ideal for polar, ionizable, and thermally labile molecules that are already ions in solution.[13] APCI is better suited for less polar, more volatile compounds that are neutral in solution and can withstand higher temperatures.[14][15]

Recommendation for this compound:

  • ESI is the preferred method. The carboxylic acid group makes the molecule highly polar and easily ionizable (deprotonated) in solution. This makes it a perfect candidate for negative ion mode ESI.[16] Positive mode ESI is also viable with acidic modifiers.

  • When to consider APCI: If your sample is in a non-polar solvent system (e.g., hexane, toluene) that is incompatible with ESI, APCI would be the necessary choice.[4] APCI requires volatilizing the sample at high temperatures (typically 250-400°C), which could potentially cause degradation of this molecule.[13][17] However, for less polar indole derivatives without the carboxylic acid, APCI can sometimes provide better sensitivity.[14]

Comparative Summary:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Type Polar, ionizable, thermally labile[2]Less polar, neutral, thermally stable[14]
Ionization Mechanism Ions formed in liquid phase[13]Gas-phase chemical reactions[13]
Best Mode for Analyte Negative Ion Mode (deprotonation of COOH)Potentially positive ion mode, but thermal stability is a concern.
Solvent Compatibility Polar (Water, ACN, MeOH)[4]Broader range, including normal phase solvents.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using your initial mobile phase composition. For example, if your LC gradient starts at 90% Water / 10% Acetonitrile, use that same mixture for your final dilution.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the LC system.

Protocol 2: Optimized LC-MS Method

This protocol provides a robust starting point for method development.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (for Negative Mode) OR Water + 0.1% Formic Acid (for Positive Mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: ESI Negative (primary) or ESI Positive.

    • Scan Range: m/z 100-500.

    • Source Parameters: Use the starting values in the Q1 table and optimize as needed.

Troubleshooting Logic Diagram:

start Start: No or Weak MS Signal check_mode Check Ionization Mode start->check_mode neg_mode Troubleshoot Negative ESI check_mode->neg_mode Negative pos_mode Troubleshoot Positive ESI check_mode->pos_mode Positive check_ph Is Mobile Phase Basic? (e.g., NH4OH added) neg_mode->check_ph check_acid Is Mobile Phase Acidic? (e.g., Formic Acid added) pos_mode->check_acid add_base Action: Add Basic Modifier (e.g., 0.1% NH4OH) check_ph->add_base No optimize_source Optimize Source Parameters (Voltages, Temps, Gas Flows) check_ph->optimize_source Yes add_base->neg_mode add_acid Action: Add 0.1% Formic Acid check_acid->add_acid No check_acid->optimize_source Yes add_acid->pos_mode check_fragments Suspect In-Source Fragmentation? optimize_source->check_fragments success Success: Stable, Strong Signal optimize_source->success If signal improves reduce_cone Action: Reduce Cone/Fragmentor Voltage Systematically check_fragments->reduce_cone Yes check_adducts Look for Adducts [M+Na]⁺, [M+NH₄]⁺ check_fragments->check_adducts No (in Pos Mode) reduce_cone->optimize_source check_adducts->success

Caption: A logical troubleshooting workflow for ionization issues.

References

Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hydrophobic indole derivatives in cell-based assays. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to generate reliable, reproducible data. Hydrophobic compounds, particularly planar structures like many indole derivatives, present unique challenges including poor solubility, a tendency to aggregate, and nonspecific binding. This guide provides a self-validating framework to help you identify and overcome these common obstacles.

Section 1: The First Hurdle: Solubility and Stock Solution Integrity

The journey to meaningful data begins with a perfectly prepared stock solution. Errors at this stage will cascade through your entire experiment, leading to flawed and uninterpretable results.

FAQ: My indole derivative won't dissolve in 100% DMSO. What are my next steps?

Answer: While Dimethyl sulfoxide (DMSO) is the workhorse solvent for solubilizing hydrophobic compounds in cell-based assays, some highly lipophilic indole derivatives may resist dissolution even in 100% DMSO.[1][2] When faced with this challenge, a systematic approach is crucial.

Causality: The goal is to overcome the high crystal lattice energy of the solid compound without chemically altering it. This can be achieved by increasing the kinetic energy of the system or exploring alternative solvents with different polarity profiles.

Troubleshooting Steps:

  • Gentle Warming: Warm the solution to 37°C. This can increase the solubility of many compounds. However, be cautious, as excessive heat can cause degradation.[3]

  • Sonication: Use a bath sonicator for 10-15 minute intervals.[3][4] The ultrasonic waves provide energy to break apart the solid lattice structure, facilitating dissolution.

  • Vortexing: Vigorous vortexing for 2-3 minutes can help, especially in combination with the above methods.[4]

  • Alternative Solvents: If DMSO fails, consider other organic solvents. However, you must always establish their toxicity profile for your specific cell line. Other options include ethanol, dimethylformamide (DMF), or creating solvent mixtures (e.g., DMSO:water 50/50).[5][6]

It's critical to determine the maximum practical stock concentration for your compound. A useful protocol for this is outlined in the experimental section below.[4]

FAQ: I've dissolved my compound, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how do I fix it?

Answer: This is a classic and frequent problem known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[1] The abrupt change in solvent polarity causes the compound to exceed its kinetic solubility limit and precipitate.

Causality: Direct dilution of a highly concentrated stock into a large volume of media creates localized zones where the compound concentration is far above its aqueous solubility limit, leading to immediate precipitation.[4] The key is to control the dilution process to avoid this shock.

The Solution: Serial Dilution in Pre-warmed Media

The most effective way to prevent this is to perform an intermediate dilution step in your final cell culture medium. Always use media that has been pre-warmed to 37°C, as solubility often decreases in cold liquids.[1]

See the detailed protocol below for a step-by-step guide on preparing working solutions for cell-based assays to minimize precipitation.

FAQ: What is the maximum concentration of DMSO my cells can tolerate?

Answer: There is no universal answer; DMSO tolerance is highly dependent on the cell line and the duration of exposure.[7][8] While some robust cell lines can tolerate up to 1% DMSO, most cell cultures are sensitive to concentrations above 0.5%.[9] For sensitive or primary cells, the final DMSO concentration should ideally be kept below 0.1%.[9][10]

Causality: DMSO is not inert. At higher concentrations, it increases cell membrane permeability and can induce stress, cell cycle arrest, differentiation, or cytotoxicity, confounding your results.[7][11]

Best Practice:

  • Always run a "vehicle control" containing the highest final concentration of DMSO used in your experiment. This allows you to distinguish the effect of the compound from the effect of the solvent.[5]

  • Empirically determine the tolerance of your specific cell line with a simple viability assay (e.g., MTT, CellTiter-Glo®) across a range of DMSO concentrations (e.g., 0.05% to 2%).

General DMSO Tolerance for Common Cell Lines
Cell Line Type Recommended Max. Final DMSO Concentration
Robust, transformed cell lines (e.g., HeLa, HEK293)< 1.0% (ideally ≤ 0.5%)[9]
More sensitive lines (e.g., HepG2)≤ 0.5%[11]
Primary cells, stem cells≤ 0.1%[9]
Human Fibroblast-like Synoviocytes (RA FLSs)< 0.05% for long exposure[12]
Note: This table provides general guidelines. You must validate the tolerance for your specific experimental conditions.

Section 2: The Hidden Menace: Compound Aggregation

Beyond simple precipitation, many hydrophobic molecules, including indole derivatives, can form colloidal aggregates in aqueous solutions.[13] These aggregates are a major source of assay interference and can lead to misleading results.[14]

FAQ: My dose-response curves are inconsistent and have steep drop-offs. Could this be aggregation?

Answer: Yes, this is a classic sign of compound aggregation. Aggregates are not single molecules interacting with a target in a specific 1:1 manner. Instead, they are large, nanoparticle-sized colloids that can nonspecifically sequester and denature proteins, leading to apparent biological activity that is often an artifact.[13][14] This can manifest as false-positive hits in inhibitor screens or false-negatives in activator screens.

Key Indicators of Aggregation:

  • Steep or unusual dose-response curves.[15]

  • High hill slopes.

  • Poor reproducibility between experiments.

  • Activity is sensitive to pre-incubation time; aggregators often appear more potent with longer pre-incubation with the target protein.[14]

Troubleshooting Guide: How to Detect and Mitigate Compound Aggregation

The most reliable method to test for aggregation-based activity is to see if the observed effect is sensitive to the presence of a non-ionic detergent.

Causality: Non-ionic detergents, such as Triton X-100 or Tween-80, disrupt the formation of colloidal aggregates at concentrations above their critical micelle concentration (CMC).[13] If your compound's activity is significantly reduced or eliminated in the presence of a small amount of detergent, it is highly likely that the original activity was due to aggregation.[16]

Below is a workflow to diagnose and address potential aggregation issues.

Aggregation_Workflow start Inconsistent or Steep Dose-Response Curve Observed check_detergent Run Assay +/- 0.01% Triton X-100 start->check_detergent activity_lost Activity is Abolished or Significantly Reduced check_detergent->activity_lost Yes activity_retained Activity is Retained check_detergent->activity_retained No conclusion_agg Conclusion: Original activity was likely an aggregation artifact. activity_lost->conclusion_agg conclusion_real Conclusion: Activity is likely not due to aggregation. Proceed with caution. activity_retained->conclusion_real mitigate Mitigation Strategies: 1. Lower compound concentration. 2. Re-evaluate compound structure. 3. Use formulation aids (e.g., cyclodextrins). conclusion_agg->mitigate further_validation Perform secondary assays and orthogonal validation. conclusion_real->further_validation

Workflow for identifying aggregation-based artifacts.

Section 3: The Matrix Effect: Interactions with Assay Components

Your compound does not exist in a vacuum. It can interact with proteins in the culture medium and even the plastic of the assay plate, reducing the effective concentration available to interact with your cellular target.

FAQ: My compound's potency is much lower in serum-containing medium compared to serum-free medium. Why?

Answer: This phenomenon, known as a "serum shift," is most often caused by the nonspecific binding of your hydrophobic compound to abundant proteins in the serum, primarily serum albumin.[17]

Causality: Hydrophobic molecules naturally seek to minimize their contact with water. The hydrophobic pockets within serum albumin provide a highly favorable environment for your indole derivative to bind to.[18][19] This binding is often strong and reversible. When a compound is bound to albumin, it is sequestered and not available to enter the cells and engage its intended target, leading to a significant decrease in apparent potency.[17]

FAQ: Besides serum, what else in my assay could be causing nonspecific binding?

Answer: Nonspecific binding is a pervasive issue for hydrophobic compounds.[20] Potential culprits include:

  • Plasticware: Compounds can adsorb to the surfaces of pipette tips, microcentrifuge tubes, and microplates. This can be particularly problematic at low compound concentrations. Using low-retention plastics can help mitigate this.

  • Cellular Debris: In assays using cell lysates, compounds can bind nonspecifically to abundant intracellular proteins and lipids.

  • Other Media Components: While less common, some compounds may interact with other components in complex, defined media formulations.

Section 4: Advanced Solubilization & Delivery Strategies

When standard DMSO-based methods are insufficient, more advanced formulation strategies may be necessary to deliver your compound effectively to the cells.

FAQ: My compound is still problematic even with optimized DMSO protocols. What are some alternative formulation strategies?

Answer: For particularly "brick dust"-like compounds, formulation aids can dramatically improve solubility and bioavailability in cell-based assays.[21][22] The most common and effective of these are cyclodextrins.

Guide: An Introduction to Using Cyclodextrins for Hydrophobic Compound Delivery

Mechanism: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure. The exterior is hydrophilic, making them water-soluble, while the central cavity is hydrophobic.[23][24] Your hydrophobic indole derivative can become encapsulated within this cavity, forming an "inclusion complex."[23][25] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and preventing aggregation.[25][26]

Which Cyclodextrin to Use? Beta-cyclodextrin derivatives are most commonly used. A popular and effective choice is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[25]

Considerations:

  • The formation of an inclusion complex is a screening process; not all compounds will fit optimally into the cyclodextrin cavity.

  • At very high concentrations, cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity. Therefore, it is essential to determine a non-toxic working concentration for your cell line.

Section 5: Protocols and Workflows

Protocol 1: Determining Maximum Practical Stock Concentration in DMSO

This protocol helps you find the upper solubility limit of your compound in DMSO to prevent issues with stock solution stability.

Materials:

  • Indole derivative (solid)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh a small, known amount of your compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve a high target concentration (e.g., 50 mM).

  • Vortex the tube vigorously for 3 minutes.[4]

  • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a bath sonicator for 15 minutes.[4]

  • Repeat steps 3 and 4 until the compound is fully dissolved. If it does not dissolve, add a small, known volume of DMSO (e.g., 10% of the initial volume) and repeat the process.

  • The final calculated concentration, once the compound is fully dissolved, is your maximum practical stock concentration. It is best practice to prepare your working stocks at a concentration slightly below this limit to ensure long-term stability.

Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol uses a serial dilution method to minimize the risk of compound precipitation ("crashing out") in aqueous media.

Materials:

  • High-concentration compound stock in 100% DMSO (e.g., 10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Create an Intermediate Dilution: First, dilute your high-concentration stock to an intermediate concentration in the pre-warmed cell culture medium. The goal is to lower the DMSO concentration significantly. For example, to achieve a final top concentration of 10 µM from a 10 mM stock:

    • Add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed medium.[27]

    • Mix thoroughly by gentle pipetting. This creates a 100 µM intermediate solution in 1% DMSO.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in pre-warmed cell culture medium. This ensures the DMSO concentration remains constant and low (e.g., 0.1% in the final wells if you do a 1:10 dilution) across your entire dose-response curve.

  • Vehicle Control: Prepare a parallel dilution series using 100% DMSO instead of your compound stock. This is your vehicle control and is essential for accurate data interpretation.[27]

  • Add to Cells: Add the final diluted compound and vehicle solutions to your cells.

Final Quality Control Workflow

Integrate the following checks into your experimental design to ensure the validity of your results when working with hydrophobic indole derivatives.

QC_Workflow start Experiment Start: Prepare Compound Stock step1 Step 1: Dilution QC Use serial dilution in pre-warmed media. start->step1 step2 Step 2: Vehicle Control Include DMSO control at the highest final concentration. step1->step2 step3 Step 3: Aggregation Check If activity is observed, confirm with detergent test (e.g., 0.01% Triton X-100). step2->step3 step4 Step 4: Protein Binding Check Test in both low-serum and high-serum conditions to check for serum shift. step3->step4 end Data Interpretation: Confident & Validated Results step4->end

A self-validating workflow for assay quality control.

References

Technical Support Center: Minimizing By-product Formation in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of substituted indoles. The following content provides in-depth, field-proven insights into minimizing by-product formation in several key synthetic methodologies, structured in a practical question-and-answer format.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[1] Despite its versatility, it is sensitive to reaction parameters and can be prone to several side reactions.[2]

Frequently Asked Questions (Fischer Indole Synthesis)

Q1: My Fischer indole synthesis is giving a low yield and a lot of intractable tar-like material. What's causing this and how can I fix it?

A: This is a very common issue in Fischer indolizations, typically arising from the strongly acidic and high-temperature conditions required for the reaction.

  • Causality: Tar formation is often the result of acid-catalyzed polymerization or decomposition of the starting materials, intermediates, or the indole product itself. The key[3][3]-sigmatropic rearrangement step requires significant thermal energy and acid catalysis, but these same conditions can promote undesired pathways.[4] High temperatures can lead to charring, while excessively strong acids can cause substrate degradation before the desired cyclization occurs.

  • Troubleshooting & Optimization:

    • Optimize Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak will not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also promote charring.[4]

    • Control Temperature: Use the lowest effective temperature to achieve cyclization. Start with milder conditions and gradually increase the heat.

    • Employ Milder, Modern Protocols: Microwave-assisted synthesis can offer rapid, uniform heating and often leads to improved yields and significantly shorter reaction times, minimizing the window for thermal decomposition.[5] Similarly, photoredox-catalyzed versions of the Fischer synthesis have been developed to proceed under much milder conditions.[5]

    • One-Pot Procedure: If the arylhydrazone intermediate is suspected to be unstable, generate it in situ and proceed directly with the cyclization without isolation. This minimizes handling and potential decomposition of the intermediate.[4]

Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a classic challenge when using unsymmetrical ketones, as the initial tautomerization of the hydrazone can form two different enamine intermediates, each leading to a different indole product.[2]

  • Causality: The ratio of the resulting indoles depends on the relative stability of the two possible enamine intermediates and the transition states leading to them. This is influenced by steric hindrance, electronic effects of substituents, and the acidity of the medium.[6]

  • Troubleshooting & Optimization:

    • Steric Control: Often, the reaction favors the formation of the less sterically hindered enamine. You can leverage this by choosing substrates where one side of the ketone is significantly more hindered than the other.

    • Acid Medium: The acidity of the medium can influence the product ratio. Experimenting with different acid catalysts (e.g., moving from a strong Brønsted acid to a Lewis acid like ZnCl₂) can sometimes alter the selectivity.

    • Use of Specific Reagents: For certain substrates, specific reagent systems can enforce high regioselectivity. For instance, Eaton's reagent (P₂O₅ in MeSO₃H) is known to promote the formation of the kinetic (less substituted) enamine, leading to a higher proportion of the corresponding indole isomer.

Q3: My reaction failed, and I've isolated by-products suggesting N-N bond cleavage. Why did this happen?

A: This indicates that a competing reaction pathway is occurring faster than the desired[3][3]-sigmatropic rearrangement.

  • Causality: The key step in the Fischer synthesis is the acid-catalyzed[3][3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][7] However, this intermediate can also undergo direct heterolytic or homolytic cleavage of the weak N-N bond. This cleavage pathway is particularly favored if substituents on the carbonyl component strongly stabilize the resulting iminyl carbocation intermediate. Electron-donating groups, for example, can make this cleavage pathway kinetically favorable, precluding the desired rearrangement and leading to failure of the indolization.[4]

  • Troubleshooting & Optimization:

    • Milder Conditions: For substrates prone to N-N cleavage, switching to milder reaction conditions (lower temperature, less harsh acid) can sometimes favor the desired rearrangement pathway.

    • Buchwald Modification: Consider an alternative synthetic entry. The Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones.[1][8] This can provide a different route to the key intermediate under conditions that may not favor N-N bond cleavage.

    • Substrate Modification: If possible, modify the substrate to be less electron-rich at the position that would stabilize the iminyl carbocation.

Workflow & Protocols (Fischer Indole Synthesis)

Start Start Fischer Indole Synthesis Problem Identify Primary Issue Start->Problem Tar Low Yield / Tar Formation Problem->Tar  Poor Conversion Regio Regioisomer Mixture Problem->Regio Multiple Products Cleavage N-N Cleavage By-products Problem->Cleavage Reaction Failure Sol_Tar1 Optimize Acid Catalyst (e.g., PPA, ZnCl2) Tar->Sol_Tar1 Sol_Regio1 Leverage Steric Hindrance Regio->Sol_Regio1 Sol_Cleavage1 Use Milder Conditions Cleavage->Sol_Cleavage1 Sol_Tar2 Lower Reaction Temperature Sol_Tar1->Sol_Tar2 Sol_Tar3 Use Microwave Protocol Sol_Tar2->Sol_Tar3 End Successful Synthesis Sol_Tar3->End Sol_Regio2 Vary Acid Catalyst Sol_Regio1->Sol_Regio2 Sol_Regio3 Use Eaton's Reagent Sol_Regio2->Sol_Regio3 Sol_Regio3->End Sol_Cleavage2 Consider Buchwald Modification Sol_Cleavage1->Sol_Cleavage2 Sol_Cleavage2->End

Caption: A troubleshooting workflow for common Fischer indole synthesis issues.

Section 2: The Bischler-Möhlau Indole Synthesis

This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[9] Historically, it has been hampered by harsh conditions, poor yields, and unpredictable regioselectivity.[9]

Frequently Asked Questions (Bischler-Möhlau Synthesis)

Q4: My Bischler-Möhlau synthesis suffers from very low yields and requires extreme temperatures. Are there modern alternatives?

A: Yes. The classical Bischler-Möhlau synthesis is notorious for its harsh conditions. Fortunately, modern protocols have been developed to address these limitations directly.

  • Causality: The traditional reaction often requires heating the reagents at reflux for extended periods, which can lead to thermal decomposition and the formation of numerous side products, contributing to the characteristically low yields.

  • Troubleshooting & Optimization:

    • Microwave-Assisted Synthesis: This is the most significant modern improvement. Microwave irradiation provides rapid, efficient heating, dramatically reducing reaction times from hours to seconds or minutes. This minimizes the time for side reactions to occur and often leads to significantly higher yields.[10][11][12]

    • Solvent-Free Conditions: Many modern protocols are performed under solvent-free, solid-state conditions. This not only offers environmental benefits but also simplifies the procedure and can improve yields.[12]

    • Milder Catalysts: While the classical reaction is often run without an explicit catalyst (using anilinium bromide formed in situ), some variations use catalysts like lithium bromide to promote the reaction under milder conditions.[10]

Q5: I'm observing multiple unidentified spots on my TLC. What are the likely side products in a Bischler-Möhlau reaction?

A: The complexity of the Bischler-Möhlau mechanism allows for several potential side products, especially under harsh thermal conditions.

  • Causality: The reaction proceeds through an α-arylamino ketone intermediate, which then cyclizes.[13][14] Side reactions can occur at multiple stages. Excess aniline can react further, and intermediates can polymerize or rearrange unexpectedly.

  • Potential By-products:

    • Over-alkylation Products: The aniline starting material can be alkylated multiple times by the α-bromo-acetophenone.

    • Rearrangement Products: While the reaction typically yields 2-arylindoles, under certain conditions, migration of the aryl group can occur, leading to isomeric indole products.

    • Polymeric Material: As with the Fischer synthesis, high temperatures can lead to the formation of insoluble, tar-like polymers.

Diagram & Protocols (Bischler-Möhlau Synthesis)

Start α-Bromoacetophenone + Aniline Intermediate α-Arylamino Ketone Intermediate Start->Intermediate DesiredPath Intramolecular Electrophilic Cyclization Intermediate->DesiredPath Desired Pathway SidePath1 Further N-Alkylation Intermediate->SidePath1 Side Reaction (Excess Aniline) SidePath2 Thermal Decomposition / Polymerization Intermediate->SidePath2 Side Reaction (High Temp) Product 2-Aryl-Indole DesiredPath->Product Byproduct1 Di-alkylation By-product SidePath1->Byproduct1 Byproduct2 Tar / Polymers SidePath2->Byproduct2

Caption: Desired vs. side pathways in the Bischler-Möhlau synthesis.

  • Reagent Preparation: In a microwave process vial, combine the desired aniline (2.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol). Note: A 2:1 molar ratio is used in this one-pot variant.

  • Initial Stirring: Stir the mixture at room temperature for 3 hours. This allows for the initial formation of the N-phenacylaniline intermediate.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 540-600 W for 45-75 seconds.

  • Work-up: After cooling, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 2-arylindole. This protocol often provides yields in the 52-75% range.[12]

Section 3: Palladium-Catalyzed Indole Syntheses

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. Several of these, including the Sonogashira, Heck, and Buchwald-Hartwig reactions, have been adapted for the synthesis of the indole core.

Frequently Asked Questions (Palladium-Catalyzed Syntheses)

Q6: In my Sonogashira-based indole synthesis, I'm getting significant alkyne homocoupling (Glaser by-product). How can I prevent this?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[15][16]

  • Causality: The copper(I) acetylide intermediate, crucial for the catalytic cycle, can undergo oxidative dimerization to form a diacetylene (Glaser product), especially if the palladium-catalyzed cross-coupling step is slow.

  • Troubleshooting & Optimization:

    • Thorough Degassing: Rigorously degas all solvents and reagents and maintain a strictly inert (nitrogen or argon) atmosphere throughout the reaction. This minimizes the oxygen available to promote the oxidative homocoupling.

    • Copper-Free Protocol: The most effective solution is often to switch to a copper-free Sonogashira protocol. Many modern ligand systems for palladium are efficient enough to facilitate the coupling without a copper co-catalyst, completely eliminating this side reaction.[17]

    • Control Reagent Addition: If using a copper-catalyzed system, adding the terminal alkyne slowly via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q7: My intramolecular Heck cyclization to form an indole is inefficient. What are common pitfalls?

A: The success of an intramolecular Heck reaction depends on a delicate balance of factors including the catalyst, base, and substrate geometry.[18]

  • Causality: Inefficiency can stem from several issues. Catalyst deactivation can stall the reaction. A common side reaction is the isomerization of the newly formed double bond in the product, which can sometimes lead to a mixture of products.[19] Also, if the β-hydride elimination step is slow or disfavored, other pathways can compete.

  • Troubleshooting & Optimization:

    • Ligand and Catalyst Choice: For intramolecular Heck reactions, the choice of phosphine ligand is critical. If starting with a bromoaniline, a more electron-rich, bulky ligand like P(o-Tol)₃ may be required compared to an iodoaniline.[20]

    • Solvent: Polyethylene glycol (PEG) has been shown to be an effective solvent for this transformation, sometimes promoting the in situ generation of catalytically active palladium nanoparticles.[20]

    • Base Selection: The base is crucial for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is commonly used, but other organic or inorganic bases may be more effective for specific substrates.

Q8: I'm attempting an intramolecular Buchwald-Hartwig amination to form an indole, but I'm mostly getting hydrodehalogenation of my starting material. What's wrong?

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and arises from a pathway that competes with the desired C-N bond formation.

  • Causality: The key catalytic intermediate can undergo β-hydride elimination instead of reductive elimination. This process removes the halide from the aromatic ring and replaces it with a hydrogen atom, consuming the starting material in an unproductive pathway.[21]

  • Troubleshooting & Optimization:

    • Ligand Selection: This is the most critical factor. The choice of phosphine ligand directly influences the rate of reductive elimination versus β-hydride elimination. For indole-related couplings, bulky, electron-rich biarylphosphine ligands are often required. Ligands like DavePhos have been shown to be effective for the N-arylation of indoles.[22]

    • Base Choice: The strength and nature of the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly affect the outcome. A weaker base might disfavor the deprotonation required for the desired catalytic turnover, while an overly strong base can promote side reactions. An empirical screen of bases is often necessary.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher-activation-energy side reaction (β-hydride elimination) relative to the desired C-N reductive elimination.

Data Table (Palladium-Catalyzed Syntheses)
Reaction TypeCommon By-productPrimary CauseRecommended Mitigation StrategyCitation(s)
Sonogashira Coupling Alkyne Homocoupling (Glaser)Copper(I)-catalyzed oxidative dimerizationUse a copper-free protocol; rigorous degassing[15][17]
Sonogashira Coupling DehalogenationCatalyst-mediated reductionUse a less polar solvent; optimize base[15]
Intramolecular Heck Double Bond IsomerizationPd-H re-addition and eliminationOptimize ligand and temperature[19]
Buchwald-Hartwig Hydrodehalogenationβ-Hydride elimination from intermediateUse bulky, electron-rich phosphine ligands (e.g., biarylphosphines)[21]
Section 4: General Purification Troubleshooting

Q9: My crude indole product seems to decompose during silica gel column chromatography. What are my options?

A: The slightly acidic nature of standard silica gel can degrade sensitive indole derivatives.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system and adding a small amount of a base, like triethylamine (~1% v/v) or ammonia.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil.[23] For very polar compounds, reversed-phase (C18) chromatography is an excellent alternative.[23]

    • Minimize Contact Time: Use flash chromatography with higher pressure to push the compound through the column more quickly, reducing its residence time on the stationary phase.

Q10: I'm struggling to separate my target indole from a very similar by-product (e.g., a regioisomer) by column chromatography. What strategies can I try?

A: Separating closely related isomers can be challenging and often requires systematic optimization of your chromatography conditions.

  • Troubleshooting & Optimization:

    • Optimize the Eluent System: Small changes to the solvent system can have a large impact. If using a standard hexane/ethyl acetate system, try adding a small percentage of a third solvent with different properties, such as dichloromethane, ether, or a trace of methanol, to alter the selectivity.

    • Change the Stationary Phase: If optimizing the mobile phase fails, change the stationary phase. The separation mechanism on alumina is different from silica and may resolve your compounds. Reversed-phase chromatography is also a powerful tool for separating isomers that are difficult to resolve on normal phase.

    • Recrystallization: Do not underestimate the power of crystallization. If your product is a solid, screening various solvents for recrystallization can be a highly effective method for isolating the major isomer in high purity, even if it means sacrificing a small amount of material that remains in the mother liquor.

References

Technical Support Center: A Guide to the Scalable Synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals engaged in preclinical studies. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust, scalable, and reproducible synthesis.

Introduction: The Synthetic Strategy

The synthesis of this compound is a critical step for advancing preclinical research. The most common and scalable approach involves a two-step sequence:

  • N-Alkylation: Selective alkylation of the indole nitrogen of a suitable precursor, typically an ethyl or methyl ester of indole-3-carboxylic acid.

  • Saponification (Hydrolysis): Conversion of the resulting ester to the final carboxylic acid.

This guide is structured to address potential challenges in both of these critical stages, ensuring a high-yielding and pure final product.

Experimental Workflow Overview

The following diagram outlines the general synthetic workflow for producing the target compound, highlighting the key stages and decision points that will be addressed in this guide.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Indole-3-carboxylic acid ester (e.g., Ethyl Ester) B Deprotonation with Base (e.g., NaH in DMF) A->B C Addition of Alkylating Agent (2-Bromoethyl methyl ether) B->C D Reaction Monitoring (TLC/LC-MS) & Quench C->D T1 Troubleshooting: C3-Alkylation C->T1 Side reactions? E Work-up & Purification (Extraction, Chromatography) D->E T2 Troubleshooting: Low Conversion D->T2 Incomplete reaction? F N-alkylated Ester Intermediate E->F Proceed with pure intermediate G Base-mediated Hydrolysis (e.g., LiOH or NaOH in aq. MeOH) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Acidification & Precipitation H->I J Isolation & Purification (Filtration, Recrystallization) I->J T3 Troubleshooting: Impure Product I->T3 Purification issues? K K J->K Final Product

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide: From Bench to Scale

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: N-Alkylation of Indole-3-Carboxylic Acid Ester

Q1: My N-alkylation reaction shows low or no conversion of the starting material. What's going wrong?

A1: Low conversion is a common issue often related to incomplete deprotonation of the indole nitrogen or reagent inactivity. The indole N-H has a pKa of approximately 17 in DMSO and requires a sufficiently strong base to generate the nucleophilic anion.[1]

  • Insufficient Basicity: If you are using a weak base, the concentration of the reactive indole anion will be too low for the reaction to proceed efficiently.[1]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a highly effective and common choice for this transformation, typically used in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] Other effective bases include potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃).[1]

  • Reagent Quality: Sodium hydride can be deactivated by moisture. The alkylating agent, 2-bromoethyl methyl ether, can degrade over time.

    • Solution: Use freshly opened or properly stored NaH. Ensure your solvent (DMF/THF) is anhydrous. Verify the purity of the alkylating agent before use.

  • Poor Solubility: If the indole starting material or the base is not well-dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure vigorous stirring. DMF is generally an excellent solvent for this reaction. If using THF, gentle warming might be necessary to improve solubility, but this must be done with caution, especially when NaH is present.

Q2: I'm observing a significant amount of a side product, which I suspect is the C3-alkylated isomer. How can I improve N-selectivity?

A2: This is a classic challenge in indole chemistry. The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, leading to competitive C-alkylation.[2] The key is to favor the formation and reaction of the indole anion.

  • Cause - Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the neutral indole can react with the alkylating agent at the C3 position.

    • Solution 1 - Choice of Base & Solvent: Using a strong base like NaH in a polar aprotic solvent like DMF strongly favors N-alkylation.[3] The base fully deprotonates the nitrogen, making it the primary site of reaction.

    • Solution 2 - Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. In some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[3] However, this should be optimized carefully to avoid decomposition.

    • Solution 3 - Order of Addition: Always add the alkylating agent after the indole has had sufficient time to react with the base. This ensures the concentration of the desired indole anion is maximized before the electrophile is introduced.

Q3: My reaction is producing dialkylated products. How can I prevent this?

A3: Dialkylation can occur if the product itself is deprotonated and reacts further. While less common for this specific substrate, it can be an issue.

  • Solution 1 - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base but limit the alkylating agent to 1.0-1.05 equivalents relative to the indole starting material.

  • Solution 2 - Reaction Time and Temperature: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-N-alkylated product is the major component. Lowering the reaction temperature may also help control reactivity.

Step 2: Saponification (Ester Hydrolysis)

Q4: The hydrolysis of my ester is slow or incomplete. How can I drive it to completion?

A4: Incomplete hydrolysis is usually due to insufficient base, low temperature, or poor solubility.

  • Solution 1 - Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH).

  • Solution 2 - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will significantly increase the rate of hydrolysis.

  • Solution 3 - Add a Co-solvent: If the ester has poor solubility in aqueous methanol, adding THF as a co-solvent can create a homogeneous solution and facilitate the reaction.

Q5: During work-up, my product seems to be oiling out or is difficult to crystallize after acidification. What can I do?

A5: This often points to the presence of impurities or issues with the crystallization solvent.

  • Solution 1 - Purity of Intermediate: Ensure the N-alkylated ester intermediate from Step 1 is highly pure before proceeding to hydrolysis. Impurities carried over can act as crystallization inhibitors.

  • Solution 2 - Controlled Acidification: Add the acid slowly while vigorously stirring the solution. This promotes the formation of a crystalline solid rather than an amorphous oil. Cooling the mixture in an ice bath during acidification is also recommended.

  • Solution 3 - Solvent System for Crystallization: If the product precipitates as an oil from the reaction mixture, isolate the oil, dissolve it in a suitable solvent (e.g., ethyl acetate, isopropanol), and then add an anti-solvent (e.g., heptane) slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the best starting material, the methyl or ethyl ester of indole-3-carboxylic acid? A: Both are suitable. The ethyl ester is often preferred for larger scale work as it is less volatile and sometimes more crystalline than the methyl ester. The choice may also depend on commercial availability and cost.

Q: Can this synthesis be performed in a one-pot reaction? A: While one-pot Fischer indolisation-N-alkylation reactions exist[3], for this specific target, a stepwise approach (alkylation then hydrolysis) is recommended for preclinical scale-up. This allows for the isolation and purification of the intermediate ester, ensuring the final active pharmaceutical ingredient (API) is of high purity.

Q: Are there any safety considerations for scaling up this reaction? A: Yes. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully. The use of DMF at elevated temperatures should also be managed carefully. Always consult the Safety Data Sheet (SDS) for all reagents.

Q: How do I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q: What are typical yields for this process? A: With an optimized protocol, the N-alkylation step can achieve yields of 85-95%. The subsequent hydrolysis and isolation typically proceed in >90% yield, leading to a high overall yield for the two-step process.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate

This protocol is based on standard N-alkylation conditions for indoles.[1][3]

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 1H-indole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30-45 minutes. You should observe the evolution of hydrogen gas ceasing.

  • Alkylation: Add 2-bromoethyl methyl ether (1.1 eq) dropwise via a syringe, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the product as a solid.

ParameterRecommended Value
Starting Material Ethyl 1H-indole-3-carboxylate
Base Sodium Hydride (60%)
Alkylating Agent 2-bromoethyl methyl ether
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Protocol 2: Synthesis of this compound

This protocol utilizes standard base-mediated hydrolysis (saponification).[4][5]

  • Dissolution: Dissolve the ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate (1.0 eq) from the previous step in a mixture of methanol and THF (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Hydrolysis: Stir the mixture at room temperature or warm gently to 40 °C for 1-3 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (methanol/THF) under reduced pressure.

  • Dilution & Washing: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer to 0-5 °C and acidify slowly with 1M or 2M HCl until the pH is approximately 2-3. The product should precipitate as a solid.

  • Isolation: Stir the resulting slurry at 0-5 °C for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water and then dry under vacuum to afford the final product. Recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) can be performed if higher purity is required.

ParameterRecommended Value
Starting Material Ethyl 1-(2-methoxyethyl)-1H-indole-3-carboxylate
Base LiOH or NaOH
Solvent Methanol/Water (THF co-solvent)
Temperature Room Temperature to 40 °C
pH for Precipitation 2-3
Typical Yield >90%

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the N-alkylation step.

G start N-Alkylation Reaction: Low Yield or Side Products q1 Is starting material consumed? start->q1 a1 Problem: Low Conversion q1->a1 No b1 Problem: Side Products Observed q1->b1 Yes q2 Is the base strong enough? (e.g., NaH, KOH) a1->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Solution: Use a stronger base like NaH. q2->a2_no No q3 Are solvent & reagents anhydrous? Is NaH fresh? a2_yes->q3 Check Reagents a3_yes Solution: Increase reaction time or temperature moderately. q3->a3_yes Yes a3_no Solution: Use fresh NaH and dry solvents. q3->a3_no No q4 Is C3-Alkylation the major side product? b1->q4 b2_yes Cause: Incomplete Deprotonation Solution: 1. Ensure full deprotonation before adding alkylating agent. 2. Use DMF as solvent. 3. Increase temperature to 80°C if necessary. q4->b2_yes Yes b2_no b2_no q4->b2_no No q5 Is Dialkylation observed? b2_no->q5 b3_yes Solution: 1. Use ~1.0 eq of alkylating agent. 2. Monitor reaction closely and stop upon completion. q5->b3_yes Yes end Consult further analytical data (NMR, MS) to identify unknown impurities. q5->end No

Caption: Decision tree for troubleshooting N-alkylation.

References

Validation & Comparative

A Comparative Study of Indole-Based Anticancer Agents: Benchmarking 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] In oncology, indole derivatives have emerged as a versatile class of compounds, with several agents approved for clinical use and many more in various stages of development.[3][4][5] Their anticancer effects are diverse, targeting a wide array of cellular processes, including cell division, signaling pathways, and programmed cell death.[3][6][7]

This guide provides a comparative analysis of various classes of indole-based anticancer agents, offering a framework to evaluate the potential of novel derivatives such as 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. By understanding the structure-activity relationships and mechanisms of action of well-characterized indole compounds, researchers can better position new chemical entities within the landscape of cancer therapeutics.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Indole derivatives exert their anticancer activity through a variety of mechanisms, often influenced by the nature and position of substituents on the indole ring.[1][6] This multi-targeting capability is a key advantage, potentially overcoming the resistance mechanisms that plague many single-target therapies.[2]

Tubulin Polymerization Inhibition

A significant number of indole-based compounds function as antimitotic agents by disrupting microtubule dynamics.[3] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8]

  • Key Examples: Vinca alkaloids (vinblastine, vincristine), derived from the indole alkaloid vindoline, are classic examples of microtubule-destabilizing agents.[9] Synthetic indole derivatives have also been developed to target tubulin polymerization. For instance, some chalcone-indole derivatives have been shown to effectively inhibit tubulin polymerization and induce G2/M arrest.[3]

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[3] Indole derivatives can interfere with the activity of these enzymes, leading to DNA damage and apoptosis. Both topoisomerase I and II are targeted by different indole compounds.[3]

  • Key Example: Indolocarbazoles are a class of compounds known to inhibit topoisomerase I.[3]

Modulation of Signaling Pathways

Cancer cells often exhibit aberrant signaling pathways that drive their proliferation, survival, and metastasis. Indole compounds have been shown to modulate several key signaling cascades.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are well-documented inhibitors of the PI3K/Akt/mTOR pathway.[10][11] By inhibiting this pathway, these compounds can suppress cancer cell growth and induce apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation and survival.[12][13] Some indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling cascade.[12][13]

  • NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer. I3C and DIM can suppress the activation of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation.[14][15]

Induction of Apoptosis

Ultimately, the goal of most anticancer therapies is to induce programmed cell death, or apoptosis, in cancer cells. Indole derivatives can trigger apoptosis through various intrinsic and extrinsic pathways.[14][15] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9][16] The activation of caspases, the executioners of apoptosis, is also a common outcome of treatment with indole compounds.[17]

Comparative Analysis of Indole Anticancer Agents

The following table summarizes the mechanisms and reported efficacy of representative indole anticancer agents, providing a basis for comparison with a novel compound like this compound.

Compound/Class Primary Mechanism of Action Key Cellular Effects Reported IC50 Values (Cancer Cell Line)
Vinca Alkaloids Tubulin polymerization inhibitionG2/M cell cycle arrest, apoptosisNanomolar range (various cell lines)[9]
Indole-3-carbinol (I3C) PI3K/Akt/mTOR inhibition, AhR agonistG1 cell cycle arrest, apoptosis449.5 µM (H1299 lung cancer)[9][16], Dose-dependent inhibition (THP-1)[18]
3,3'-Diindolylmethane (DIM) PI3K/Akt/mTOR & NF-κB inhibitionApoptosis, chemosensitizationVaries with cell line[10][14][15]
Chalcone-indole derivatives Tubulin polymerization inhibitionG2/M cell cycle arrest, apoptosis0.22 to 1.80 µM (various cell lines)[3]
Indolyl-1,2,4-triazole hybrids VEGFR-2 inhibitionAnti-proliferativeVaries with specific derivative[3]
Thiazolyl-indole-2-carboxamides Multi-kinase inhibition (EGFR, HER2, VEGFR-2, CDK2)G2/M cell cycle arrest, apoptosis6.10 µM (MCF-7) for compound 6i[19]

Hypothesizing the Anticancer Profile of this compound

Based on the structure of this compound, we can formulate hypotheses about its potential anticancer properties.

  • The Indole-3-carboxylic Acid Moiety: The carboxylic acid group at the 3-position is a common feature in some bioactive indole derivatives. This functional group could participate in hydrogen bonding interactions with target proteins.

  • The N1-substitution (2-methoxyethyl): The substitution at the N1 position of the indole ring is known to significantly influence the biological activity of indole compounds.[3] The 2-methoxyethyl group may enhance cell permeability and modulate the compound's interaction with its molecular targets.

Given the structural features, this compound could potentially act through one or more of the established mechanisms for indole derivatives. Experimental validation is crucial to determine its precise mechanism of action and anticancer efficacy.

Experimental Protocols for Evaluation

To assess the anticancer potential of a novel indole derivative like this compound and compare it with other agents, a standardized set of in vitro assays is essential.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is widely used to determine the cytotoxic effects of a compound.[20][21]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.[22]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[22]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[21]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25][26]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[23]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[24][26]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[23]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30]

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[27][29]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[29]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex interactions of indole anticancer agents, diagrams illustrating their targeted signaling pathways and the experimental workflows used to evaluate them are invaluable.

Signaling Pathways Targeted by Indole Derivatives

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes IKK IKK NFkB NF-κB IKK->NFkB Survival Cell Survival NFkB->Survival Promotes Indole Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->MEK Modulation Indole->IKK Inhibition

Caption: Key signaling pathways modulated by indole anticancer agents.

Experimental Workflow for Anticancer Drug Screening

Workflow Start Novel Indole Compound (e.g., this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays, etc.) Apoptosis->Mechanism CellCycle->Mechanism Conclusion Comparative Efficacy & Potential Assessment Mechanism->Conclusion

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Conclusion: A Promising Future for Indole-Based Therapeutics

The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action exhibited by indole derivatives, from microtubule and topoisomerase inhibition to the modulation of key signaling pathways, underscore their therapeutic potential. A thorough understanding of the structure-activity relationships within this class of compounds is essential for the rational design and development of new, more effective therapies.

For a novel compound such as this compound, the comparative framework and experimental protocols outlined in this guide provide a clear path for its evaluation. By systematically assessing its cytotoxicity, effects on apoptosis and the cell cycle, and ultimately elucidating its mechanism of action, researchers can determine its potential as a valuable addition to the arsenal of indole-based anticancer drugs. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the versatility of the indole nucleus offers a compelling reason for continued exploration.

References

A Researcher's Guide to Validating the Mechanism of Action of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with potent biological activities.[1][2] Indole-3-carboxylic acid derivatives, in particular, have garnered significant attention for their anticancer properties, demonstrating the ability to modulate a wide array of cellular processes including cell cycle progression, apoptosis, and key signaling pathways.[3][4] This guide focuses on a novel derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, and provides a comprehensive, technically-grounded framework for elucidating and validating its mechanism of action in cancer cells.

Our approach is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of experiments. We will delve into the causality behind each experimental choice, creating a self-validating workflow that builds a robust body of evidence. This guide will compare the hypothetical actions of our compound of interest with well-characterized chemotherapeutic agents, Doxorubicin and Vincristine, to provide a clear benchmark for its performance and novelty.

Part 1: Establishing a Testable Hypothesis

Given the nascent status of this compound, we begin by postulating a mechanism of action grounded in the known biology of related indole compounds. Many indole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.[4] Therefore, our central hypothesis is:

Hypothesis: this compound inhibits cancer cell proliferation by inducing G2/M cell cycle arrest and triggering the intrinsic apoptotic pathway, potentially through the inhibition of a key regulatory kinase.

This hypothesis provides a clear, testable framework for our investigation. We will systematically dissect this proposed mechanism through a multi-phase experimental approach.

Hypothetical_Mechanism Hypothetical Mechanism of Action Compound 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid Target Putative Target (e.g., Kinase) Compound->Target Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Target->G2M_Arrest Disruption Bcl2 Bcl-2 Family Modulation (Bax↑, Bcl-2↓) Target->Bcl2 Regulation Proliferation Decreased Cell Proliferation G2M_Arrest->Proliferation Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation

Caption: Hypothetical signaling pathway for the compound of interest.

Part 2: Phase I - Characterizing the Cellular Phenotype

The initial phase of our investigation focuses on observing the macroscopic effects of this compound on cancer cells. These experiments will determine if the compound's activity is consistent with our central hypothesis.

Experiment: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: The first critical step is to determine the concentration-dependent cytotoxic effects of our compound. The MTT assay, a colorimetric method, measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] This will allow us to establish the half-maximal inhibitory concentration (IC50), a key parameter for designing subsequent experiments. We will compare its potency against Doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor[6][], and Vincristine, a microtubule-destabilizing agent.[8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Vincristine. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative IC50 Values

CompoundCancer Cell LineIC50 (µM) [Hypothetical Data]
This compoundMCF-715.2
This compoundHCT11611.8
DoxorubicinMCF-70.8
DoxorubicinHCT1160.5
VincristineMCF-70.02
VincristineHCT1160.015

Interpretation: The IC50 values provide a quantitative measure of the compound's cytotoxic potency. While likely less potent than established drugs like Doxorubicin and Vincristine, significant activity in the low micromolar range would warrant further investigation.

Experiment: Cell Cycle Analysis via Flow Cytometry

Rationale: To test our hypothesis that the compound induces cell cycle arrest, we will use flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content in each cell. This enables us to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11][12]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Interpretation: A significant increase in the percentage of cells in the G2/M phase compared to the control group would support our hypothesis of a G2/M arrest. This contrasts with Doxorubicin, which often induces G2/M arrest[14], and Vincristine, which arrests cells in metaphase (M phase).[1][9]

Experiment: Western Blot Analysis of Apoptosis Markers

Rationale: To confirm that cell death occurs via apoptosis, we will perform a western blot to detect key proteins in the apoptotic cascade. We will focus on the Bcl-2 family of proteins (pro-apoptotic Bax and anti-apoptotic Bcl-2) and the executioner caspase, Caspase-3. Cleavage of Caspase-3 is a hallmark of apoptosis.[15]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Interpretation: An increase in the expression of Bax, a decrease in Bcl-2, and the appearance of cleaved Caspase-3 in treated cells would strongly indicate the induction of the intrinsic apoptotic pathway.[16][17]

Part 3: Phase II - Target Identification and Direct Validation

With phenotypic evidence supporting our hypothesis, the next logical step is to identify the direct molecular target of this compound.

Experimental_Workflow Mechanism of Action Validation Workflow cluster_Phase1 Phase I: Phenotypic Assessment cluster_Phase2 Phase II: Target Identification cluster_Phase3 Phase III: In Vivo Validation MTT Cell Viability (MTT) Flow Cell Cycle Analysis MTT->Flow WB_Apoptosis Apoptosis Western Blot Flow->WB_Apoptosis Affinity Affinity Chromatography- Mass Spectrometry WB_Apoptosis->Affinity KinaseAssay In Vitro Kinase Assay Affinity->KinaseAssay Xenograft Tumor Xenograft Model KinaseAssay->Xenograft Hypothesis Hypothesized Mechanism Hypothesis->MTT

Caption: A streamlined workflow for validating the compound's mechanism.

Experiment: Affinity Chromatography coupled with Mass Spectrometry

Rationale: This powerful technique is used to isolate and identify cellular proteins that directly bind to our compound of interest.[18][19] By immobilizing the compound on a solid support, we can "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of this compound with a linker for covalent attachment to agarose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a large culture of cancer cells.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify them.

Interpretation: This experiment will provide a list of potential protein targets. These candidates must then be validated. If a kinase is identified, the following experiment is crucial.

Experiment: In Vitro Kinase Assay

Rationale: To confirm direct enzymatic inhibition of a putative kinase target identified via mass spectrometry, a cell-free in vitro kinase assay is the gold standard.[20][21] This assay measures the ability of the kinase to phosphorylate its substrate in the presence and absence of our compound.

Experimental Protocol: Kinase Assay

  • Assay Setup: In a microplate, combine the purified recombinant kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP) or fluorescence/luminescence-based assays that detect ADP production.[22]

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Interpretation: A low IC50 value in this assay would confirm that our compound is a direct inhibitor of the specific kinase, thus validating it as a molecular target.

Part 4: Phase III - In Vivo Efficacy

The final and most critical phase is to determine if the in vitro mechanism of action translates to anti-tumor activity in a living organism.

Experiment: Human Tumor Xenograft Model

Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the in vivo efficacy of novel anticancer agents.[2][3][23] This model allows us to assess the compound's ability to inhibit tumor growth in a more complex biological environment.

Experimental Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, this compound, and a positive control (e.g., Doxorubicin). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a set period.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3) to confirm the in vitro mechanism.

Interpretation: Significant tumor growth inhibition in the compound-treated group compared to the vehicle control would validate its in vivo anti-cancer efficacy. The immunohistochemistry results should correlate with the in vitro findings, showing decreased proliferation and increased apoptosis in the tumors.

Comparative Analysis Summary

This table provides a concise comparison of the validated mechanism of our novel compound against established chemotherapeutics.

FeatureThis compound (Hypothesized)DoxorubicinVincristine
Primary Target Specific Kinase (To be identified)DNA, Topoisomerase II[6][][24]Tubulin[8][9][25]
Cell Cycle Effect G2/M ArrestG2/M Arrest[14]M-phase (Metaphase) Arrest[1][9]
Apoptosis Induction Intrinsic Pathway (Mitochondrial)DNA Damage-induced Apoptosis[14]Mitotic Catastrophe, Apoptosis[8]
Key Molecular Events Kinase Inhibition, Bax/Bcl-2 modulation, Caspase-3 cleavageDNA Intercalation, Double-strand breaks, ROS generationMicrotubule depolymerization, Mitotic spindle disruption

Conclusion

Validating the mechanism of action of a novel anticancer compound like this compound is a meticulous, multi-faceted process. The workflow presented in this guide provides a logical and robust framework, starting from broad phenotypic observations and systematically narrowing down to specific molecular target identification and in vivo validation. By employing a hypothesis-driven approach and comparing the compound's performance against established drugs, researchers can build a compelling and comprehensive data package. This not only elucidates the compound's unique biological activity but also provides the critical insights necessary for its potential translation into a clinically valuable therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Indole-3-Carboxylic Acid Analogs as cPLA2α Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the indole-3-carboxylic acid scaffold, with a specific focus on analogs related to 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data, to guide the design of potent and selective inhibitors of cytosolic phospholipase A2α (cPLA2α).

Introduction: Targeting the Inflammatory Cascade at its Source

Group IV cytosolic phospholipase A2 (cPLA2α) is a critical enzyme that initiates the inflammatory cascade.[1][2] Upon stimulation by inflammatory signals, cPLA2α translocates to cellular membranes where it selectively hydrolyzes phospholipids to release arachidonic acid (AA). AA serves as the primary precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][3] Consequently, inhibiting cPLA2α offers a promising therapeutic strategy for a host of inflammatory diseases, such as arthritis and asthma, by cutting off the supply of this essential substrate.[1][4]

Indole derivatives have emerged as a prominent and well-studied class of cPLA2α inhibitors.[5] The this compound scaffold represents a key pharmacophore whose potency and physicochemical properties can be finely tuned through systematic structural modifications. Understanding the SAR of this scaffold is paramount for developing drug candidates with improved efficacy and favorable pharmacokinetic profiles.

The Indole Core: A Scaffold for Inhibition

The indole ring system provides a versatile and rigid backbone for inhibitor design. The key positions for chemical modification—N1, C2, and C3, as well as positions on the fused benzene ring—allow for a systematic exploration of the chemical space to optimize interactions with the cPLA2α active site. The inherent properties of the indole nucleus, coupled with the specific substituents, dictate the compound's inhibitory potency, selectivity, and metabolic stability.

Caption: Core structure of this compound highlighting key modification sites.

Comparative SAR Analysis of Indole Analogs

The development of potent cPLA2α inhibitors from the indole scaffold has been advanced through extensive SAR studies. These investigations have revealed critical structural requirements for potent enzymatic inhibition.

Modifications at the N-1 Position of the Indole Ring

The substituent at the N-1 position plays a significant role in modulating activity. While the topic focuses on the 1-(2-methoxyethyl) group, exploring variations at this position provides crucial context for optimization.

  • Alkyl Chains: Introduction of long alkyl chains (eight carbons or more) at the N-1 position has been shown to result in a significant loss of inhibitory activity.[6] This suggests that a large, lipophilic substituent at this position may cause steric hindrance or is otherwise unfavorable for binding.

  • Functionalized Chains: Interestingly, the loss of activity from long N-1 alkyl chains can be overcome by introducing a polar functional group at the terminus. For instance, replacing the omega-methyl group of a long alkyl chain with a carboxylic acid moiety was found to significantly enhance inhibitory potency.[6] This highlights the importance of a terminal polar group for anchoring the molecule within the active site or improving its solubility profile. The 2-methoxyethyl group in the parent scaffold provides a balance of moderate length and polarity.

The Critical Role of Substituents at the C-2 and C-3 Positions

The C-2 and C-3 positions of the indole core are pivotal for activity. The carboxylic acid at C-3 is a key feature, but modifications at the adjacent C-2 position have proven to be highly effective in boosting potency.

  • C-2 Position: The introduction of a benzyl sulfonamide substituent at the C-2 position was a key discovery, leading to a marked improvement in inhibitor potency.[4] This modification led to the development of Ecopladib , a potent cPLA2α inhibitor that has been evaluated in clinical trials.[4][5] This suggests a specific pocket in the enzyme's active site that can accommodate and favorably interact with this bulky, hydrogen-bonding group.

  • C-3 Position: While a carboxylic acid at C-3 is a common feature, studies have explored other acyl groups. It was found that inhibitory activity was optimal when the acyl residue at C-3 had a chain length of 12 or more carbons.[6] This indicates the presence of a large hydrophobic channel in the enzyme that can accommodate long aliphatic chains.

Data Summary: Comparison of Key Indole Analogs
Compound/Analog ClassKey Structural ModificationTargetBiological Activity (IC50)Reference
Ecopladib (Compound 123) Benzyl sulfonamide at C-2cPLA2αSub-micromolar inhibitor[4]
3-Acylindole-2-carboxylic acids Dodecanoyl (C12) chain at C-3cPLA2α0.5 µM[6]
N-1 Alkylindole derivatives Alkyl chains (≥ C8) at N-1cPLA2αLoss of activity[6]
N-1 Carboxyalkylindole derivatives Terminal carboxylic acid on N-1 alkyl chaincPLA2αSignificantly increased potency[6]

Mechanism of Action: Intercepting the Arachidonic Acid Pathway

The therapeutic rationale for inhibiting cPLA2α is to block the production of arachidonic acid, thereby preventing the synthesis of downstream lipid mediators that drive inflammation.

Mechanism_of_Action Stimuli Inflammatory Stimuli (e.g., IL-1β, Substance P) cPLA2a Cytosolic Phospholipase A2α (cPLA2α) Stimuli->cPLA2a activates AA Arachidonic Acid (AA) cPLA2a->AA releases from Membrane Membrane Phospholipids COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂) Thromboxanes (TXB₂) COX->PGs LTs Leukotrienes (LTB₄) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitor Indole-3-Carboxylic Acid Analogs Inhibitor->cPLA2a inhibit

Caption: Inhibition of the cPLA2α pathway by indole analogs blocks the release of arachidonic acid.

By inhibiting cPLA2α, these indole analogs effectively reduce the levels of multiple pro-inflammatory mediators, including prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄), which are key drivers of pain, edema, and leukocyte infiltration.[3]

Experimental Protocols and Validation Workflow

The evaluation of novel cPLA2α inhibitors follows a standardized workflow from synthesis to in vitro and cell-based characterization.

General Synthetic Approach

The synthesis of indole-2-carboxamides often involves a multi-step process. A key step is the amide coupling between a synthesized indole-2-carboxylic acid intermediate and an appropriate amine, often facilitated by a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[7] The indole core itself can be constructed via methods like the Fischer indole synthesis.

In Vitro cPLA2α Inhibition Assay

The primary assessment of a compound's activity is determined by its ability to directly inhibit the cPLA2α enzyme.

Protocol: Mixed Micelle Assay

  • Substrate Preparation: Prepare mixed micelles containing a fluorescently labeled phospholipid substrate (e.g., NBD-PC) and a non-hydrolyzable lipid like Triton X-100.

  • Enzyme and Inhibitor Incubation: Pre-incubate purified recombinant human cPLA2α with varying concentrations of the test compound (e.g., indole analog) in an appropriate assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the mixed micelle substrate to the enzyme-inhibitor mixture.

  • Detection: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the fluorescent substrate and release of the fluorophore.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

To confirm activity in a cellular context, compounds are tested for their ability to block stimulated AA release.

Protocol: IL-1β Stimulated AA Release in Synoviocytes

  • Cell Culture: Culture human synoviocytes and label their cellular membranes by incubating them with ³H-arachidonic acid.

  • Inhibitor Treatment: Wash the cells to remove unincorporated ³H-AA and pre-incubate them with various concentrations of the test compound.

  • Cell Stimulation: Stimulate the cells with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to activate cPLA2α.

  • Quantification: Collect the cell culture supernatant and measure the amount of released ³H-AA using liquid scintillation counting.

  • IC50 Determination: Calculate the percentage of AA release inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.[3]

Experimental_Workflow Synthesis Chemical Synthesis of Indole Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Enzyme Assay (e.g., Mixed Micelle Assay) Purification->InVitro CellBased Cell-Based Assay (e.g., AA Release) Purification->CellBased IC50_Enzyme Determine Enzymatic IC₅₀ InVitro->IC50_Enzyme Lead Lead Candidate IC50_Enzyme->Lead IC50_Cell Determine Cellular IC₅₀ CellBased->IC50_Cell Downstream Downstream Mediator Analysis (PGE₂, LTB₄ Measurement) CellBased->Downstream IC50_Cell->Lead Downstream->Lead

References

A Comparative Guide to the In Vitro Efficacy of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid and Losartan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of Losartan, a well-established Angiotensin II Type 1 (AT1) receptor antagonist, and 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, a novel compound with an uncharacterized mechanism of action. For drug development professionals and researchers, establishing a clear, comparative efficacy profile against a known standard is a critical step. This document outlines a logical, multi-tiered experimental approach, moving from direct target engagement to downstream functional cellular outcomes, to thoroughly evaluate and contrast the potential of these two molecules.

The narrative of this guide is built upon a foundational understanding of the Renin-Angiotensin System (RAS), a cornerstone of cardiovascular physiology. Losartan's efficacy is derived from its specific blockade of this pathway.[1] Our proposed investigation will therefore begin by assessing whether this compound shares this mechanism, and subsequently probe its effects on key signaling cascades and cellular behaviors modulated by AT1 receptor activity.

The Renin-Angiotensin System (RAS) and the Role of the AT1 Receptor

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The primary effector peptide, Angiotensin II (Ang II), is produced via enzymatic cleavage of its precursor, Angiotensin I, by the Angiotensin-Converting Enzyme (ACE).[2] Ang II exerts its potent physiological effects, including vasoconstriction, inflammation, and cellular proliferation, primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[2][3] Losartan is a selective, competitive AT1 receptor antagonist that blocks these downstream effects, forming the basis of its therapeutic use in hypertension.[1]

cluster_RAS Renin-Angiotensin System (RAS) cluster_AT1R Cellular Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R binds & activates Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Downstream Downstream Signaling (Vasoconstriction, Proliferation, TGF-β Activation, etc.) AT1R->Downstream Losartan Losartan Losartan->AT1R blocks cluster_workflow AT1R Binding Assay Workflow prep Prepare membranes from cells expressing AT1R incubate Incubate membranes with Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) + varying [Compound] prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity using a gamma counter separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze cluster_workflow ERK Phosphorylation Assay Workflow plate Plate Vascular Smooth Muscle Cells (VSMCs) starve Serum-starve cells (e.g., 24h) plate->starve pretreat Pre-treat with Compound (Losartan or Test Cmpd) starve->pretreat stimulate Stimulate with Ang II (e.g., 5-15 min) pretreat->stimulate lyse Lyse cells & collect protein stimulate->lyse western Perform Western Blot for p-ERK and Total ERK lyse->western analyze Quantify band density and calculate p-ERK/Total ERK ratio western->analyze

References

In Vivo Validation of the Antihypertensive Effects of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid in Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the antihypertensive properties of the novel compound, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. We will explore its efficacy in two distinct and well-established rat models of hypertension, comparing its performance against standard-of-care antihypertensive agents. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field, offering both detailed experimental protocols and the scientific rationale behind the chosen methodologies.

Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as a new class of antihypertensive agents.[1][2][3] Specifically, research points towards their activity as angiotensin II receptor 1 (AT1) antagonists, a key mechanism in regulating blood pressure.[1][2] This guide will delineate a robust preclinical strategy to validate these claims for this compound.

Comparative Framework: Spontaneously Hypertensive vs. L-NAME-Induced Models

To establish a comprehensive antihypertensive profile, we will utilize two distinct rat models that recapitulate different facets of human hypertension:

  • The Spontaneously Hypertensive Rat (SHR) Model: This is a genetic model that closely mimics human essential hypertension, characterized by a polygenic and multifactorial etiology.[4][5][6] The SHR model is invaluable for assessing the long-term efficacy of a test compound on chronically elevated blood pressure and its potential to mitigate end-organ damage.[4][6][7]

  • The Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertension Model: This is a chemically-induced model of hypertension that operates through the inhibition of nitric oxide synthase (NOS).[8][9][10] By blocking the production of nitric oxide (NO), a potent vasodilator, L-NAME induces a state of endothelial dysfunction and sustained vasoconstriction, leading to elevated blood pressure.[8][11][12] This model is particularly useful for investigating compounds that may have a NO-dependent mechanism of action or can counteract endothelial dysfunction.

By evaluating this compound in both models, we can gain insights into its efficacy in both genetically predisposed and endothelium-dysfunction-driven hypertension.

Experimental Design and Workflow

The following diagram illustrates the overall experimental workflow for validating the antihypertensive effects of the test compound.

experimental_workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_shr Model 1: Spontaneously Hypertensive Rats (SHR) cluster_lname Model 2: L-NAME-Induced Hypertension cluster_analysis Phase 3: Data Analysis acclimatization Animal Acclimatization (1 week) baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) acclimatization->baseline_bp grouping Randomization into Treatment Groups baseline_bp->grouping shr_treatment Chronic Oral Administration (4 weeks) grouping->shr_treatment SHR Model lname_induction Hypertension Induction (L-NAME in drinking water, 2 weeks) grouping->lname_induction L-NAME Model shr_bp_monitoring Weekly Blood Pressure Monitoring shr_treatment->shr_bp_monitoring shr_endpoint Endpoint: Final BP & Tissue Collection shr_bp_monitoring->shr_endpoint data_analysis Statistical Analysis of BP Data shr_endpoint->data_analysis lname_treatment Co-administration of Test Compound (2 weeks) lname_induction->lname_treatment lname_bp_monitoring Weekly Blood Pressure Monitoring lname_treatment->lname_bp_monitoring lname_endpoint Endpoint: Final BP & Tissue Collection lname_bp_monitoring->lname_endpoint lname_endpoint->data_analysis biochemical_analysis Biochemical Assays (e.g., Plasma Renin, NO levels) data_analysis->biochemical_analysis histopathology Histopathological Examination (Heart, Kidney) biochemical_analysis->histopathology ras_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_I Angiotensin I angiotensinogen->angiotensin_I cleavage renin Renin (from Kidney) renin->angiotensin_I angiotensin_II Angiotensin II angiotensin_I->angiotensin_II conversion ace ACE (Lungs, Endothelium) ace->angiotensin_II at1_receptor AT1 Receptor angiotensin_II->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure test_compound 1-(2-methoxyethyl)-1H- indole-3-carboxylic acid test_compound->at1_receptor blocks

References

A Comparative Analysis of the Antimicrobial Spectrum of Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and creative approach to discovering new therapeutic agents. Traditional antibiotic pipelines are dwindling, forcing the scientific community to explore novel chemical scaffolds that operate via mechanisms distinct from existing drugs. Among these, the indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a fertile ground for the development of new anti-infective agents. While indole itself exhibits modest antimicrobial properties, its derivatives, particularly those derived from indole-3-carboxylic acid (I3C), have demonstrated significant potential. This guide provides a comparative analysis of the antimicrobial spectrum of various I3C derivatives, synthesizes key structure-activity relationships, and details the experimental validation of their activity.

Comparative Antimicrobial Spectrum of I3C Derivatives

The antimicrobial efficacy of indole-3-carboxylic acid is substantially enhanced through chemical modification. Conjugation with polyamines, peptides, and other moieties, as well as substitution on the indole ring, dramatically influences the spectrum and potency of these compounds. The data below, collated from multiple studies, illustrates the Minimum Inhibitory Concentrations (MICs) of representative I3C derivatives against a panel of clinically relevant pathogens. A lower MIC value indicates greater potency.

Compound Class/DerivativeModificationTarget OrganismMIC (µM)Reference
Indole-3-Carboxamido-Polyamines 5-Bromo substitution, PA-3-6-3 polyamine chainStaphylococcus aureus≤ 0.28[1][2]
5-Bromo substitution, PA-3-6-3 polyamine chainAcinetobacter baumannii≤ 0.28[1][2]
5-Bromo substitution, PA-3-6-3 polyamine chainCryptococcus neoformans≤ 0.28[1][2]
5-Bromo substitution, PA-3-7-3 polyamine chainEscherichia coli (as potentiator)Enhances Erythromycin[1][3]
5-Bromo substitution, PA-3-7-3 polyamine chainPseudomonas aeruginosa (as potentiator)Enhances Doxycycline[1][3]
Indole-Dipeptide Conjugates Conjugated with Trp-Phe dipeptide (6g)Candida albicans50 µg/mL[4]
Conjugated with Trp-Tyr dipeptide (6i)Candida albicans50 µg/mL[4]
Conjugated with Trp-Phe dipeptide (6g)Staphylococcus aureus250 µg/mL[4]
Conjugated with Trp-Phe dipeptide (6g)Streptococcus pyogenes250 µg/mL[4]
Indole-3-Carbinol (related structure) -Candida albicans- (arrests cell cycle)[5]
-Broad Spectrum Activity-[5]

Structure-Activity Relationship (SAR) Analysis: Decoding Efficacy

The data reveals critical structure-activity relationships that govern the antimicrobial performance of I3C derivatives.

  • Halogenation is Key : The introduction of a bromine atom at the 5-position of the indole ring consistently broadens the antimicrobial spectrum and increases potency. 5-Bromo-substituted indole analogues are notably more effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Cryptococcus neoformans.[1][2][6] This enhancement is likely due to increased lipophilicity, which facilitates membrane interaction, and altered electronic properties of the indole ring.

  • The Role of the Conjugate : The nature of the molecule conjugated to the carboxylic acid group is a primary determinant of activity.

    • Polyamines : Conjugation with polyamines, such as spermine derivatives, yields compounds with potent intrinsic activity, particularly against Gram-positive bacteria.[7] These cationic polyamine chains are crucial for interacting with the negatively charged components of bacterial cell membranes.

    • Peptides : Dipeptide conjugates also demonstrate significant, particularly antifungal, activity.[4][8] The specific amino acid sequence can be tailored to target different microbial species, suggesting that these conjugates may interact with specific membrane proteins or enzymes.

  • Antibiotic Potentiation : Several I3C derivatives act as antibiotic adjuvants or potentiators, restoring the efficacy of legacy antibiotics against resistant bacteria.[1][3] For instance, certain indole-3-carboxamido-polyamine conjugates can enhance the activity of doxycycline against P. aeruginosa.[1][3] This suggests a mechanism that compromises the bacterial outer membrane, allowing increased entry of the conventional antibiotic.

Proposed Mechanism of Action: Membrane Disruption

A recurring theme in the study of I3C derivatives is their interaction with and disruption of microbial cell membranes. The primary proposed mechanism involves the perturbation of the membrane's structural integrity. This is particularly evident for the polyamine conjugates.[1][2][3][6]

The mechanism can be conceptualized as a multi-step process:

  • Electrostatic Attraction : The positively charged polyamine tail is electrostatically attracted to the negatively charged phospholipids and lipopolysaccharides (in Gram-negative bacteria) on the microbial surface.

  • Hydrophobic Insertion : The lipophilic indole headgroup inserts into the hydrophobic lipid bilayer of the membrane.

  • Membrane Destabilization : This insertion disrupts the ordered structure of the lipid bilayer, leading to increased permeability, leakage of essential intracellular contents (ions, ATP), and ultimately, cell death.

This mechanism is advantageous as it is less susceptible to the development of resistance compared to mechanisms that rely on targeting a single specific enzyme.

cluster_0 Proposed Mechanism of Action I3C Indole-3-Carboxylic Acid Derivative (Cationic Head, Lipophilic Tail) Attraction Electrostatic Attraction I3C->Attraction 1 Membrane Bacterial Cell Membrane (Negatively Charged Surface) Insertion Hydrophobic Insertion of Indole Moiety Membrane->Insertion 2 Attraction->Membrane Disruption Membrane Permeabilization & Destabilization Insertion->Disruption 3 Leakage Leakage of Ions & Metabolites Disruption->Leakage Death Cell Death Leakage->Death cluster_1 Experimental Workflow: Broth Microdilution Assay A 1. Prepare Inoculum (Standardize to 0.5 McFarland) C 3. Inoculate Plate (Add standardized culture to wells) A->C B 2. Prepare Microtiter Plate (Serial Dilution of I3C Derivative) B->C D 4. Incubate (18-24 hours at 37°C) C->D E 5. Read Results (Identify lowest concentration with no visible growth) D->E F Determine MIC E->F

References

A Head-to-Head Comparison of Synthetic Indole Derivatives in Inhibiting Tumor Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of synthetic derivatives with potent anti-tumor activities. These compounds offer promising avenues for the development of novel cancer therapeutics by targeting various key cellular processes, from cell division to signal transduction. This guide provides a detailed head-to-head comparison of two major classes of tumor-inhibiting synthetic indole derivatives: tubulin inhibitors and tyrosine kinase inhibitors . We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.

The Rationale Behind Targeting Tubulin and Kinases

Before we dive into the specifics of the indole derivatives, it's crucial to understand why tubulin and kinases are such compelling targets for anticancer drug development.

Tubulin , a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle, which segregates chromosomes into daughter cells. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins. This phosphorylation acts as an "on" or "off" switch for many cellular functions, including cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are constitutively active due to mutations, leading to uncontrolled cell growth.

By targeting these fundamental cellular processes, indole derivatives can effectively inhibit tumor growth and progression.

Class 1: Indole-Based Tubulin Inhibitors

Indole derivatives that target tubulin often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis.

Featured Compounds: D-24809 and Arylthioindoles

For this comparison, we will focus on D-24809 , a well-characterized indole-based tubulin inhibitor, and the broader class of Arylthioindoles (ATIs) , which have shown significant promise in preclinical studies.

D-24809 is a synthetic indole derivative that has demonstrated potent anti-proliferative activity against a wide range of cancer cell lines. It effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Arylthioindoles (ATIs) are a class of compounds characterized by an arylthio group attached to the indole core. These compounds are potent inhibitors of tubulin polymerization and have been shown to be effective against multidrug-resistant cancer cells.[1]

Comparative Efficacy of Indole-Based Tubulin Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of D-24809 and representative arylthioindoles against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/ClassCancer Cell LineIC50 (nM)Reference
D-24809 HeLa (Cervical)20-50[1]
NCI/ADR-RES (Ovarian, MDR)>1000[1]
Arylthioindole (ATI 33) HeLa (Cervical)20-50[1]
NCI/ADR-RES (Ovarian, MDR)<100[1]
Arylthioindole (ATI 44) HeLa (Cervical)20-50[1]
NCI/ADR-RES (Ovarian, MDR)<100[1]

MDR: Multidrug-Resistant

Key Insights:

  • Both D-24809 and the arylthioindoles exhibit potent low nanomolar activity against the HeLa cervical cancer cell line.[1]

  • Significantly, arylthioindoles like ATI 33 and ATI 44 demonstrate strong activity against the multidrug-resistant NCI/ADR-RES cell line, suggesting they may be effective in treating resistant tumors.[1]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary mechanism of action for these indole-based tubulin inhibitors is the disruption of microtubule dynamics.

Indole_Tubulin_Inhibitor Indole-Based Tubulin Inhibitor Tubulin β-Tubulin (Colchicine Binding Site) Indole_Tubulin_Inhibitor->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Indole_Tubulin_Inhibitor->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Indole-based tubulin inhibitor mechanism of action.

Class 2: Indole-Based Tyrosine Kinase Inhibitors

This class of indole derivatives functions by competitively inhibiting the ATP-binding site of tyrosine kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and angiogenesis (the formation of new blood vessels).

Featured Compounds: Semaxanib, Axitinib, and Sunitinib

We will compare three prominent indole-based tyrosine kinase inhibitors:

  • Semaxanib (SU5416) is a synthetic inhibitor of the vascular endothelial growth factor receptor (VEGFR), specifically VEGFR2 (also known as KDR/Flk-1).[2][3][4][5][6]

  • Axitinib (Inlyta®) is a potent and selective second-generation inhibitor of VEGFRs (VEGFR-1, -2, and -3).[7][8][9][10][11]

  • Sunitinib (Sutent®) is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT.[12][13][14][15][16]

Comparative Efficacy of Indole-Based Kinase Inhibitors

The following table presents the IC50 values for Semaxanib, Axitinib, and Sunitinib against their primary kinase targets.

CompoundTarget KinaseIC50 (nM)Reference
Semaxanib VEGFR2 (KDR/Flk-1)1,230[4]
Axitinib VEGFR10.1[11]
VEGFR20.2[11]
VEGFR30.1-0.3[11]
PDGFRβ1.6[11]
c-KIT1.7[11]
Sunitinib VEGFR180[13]
VEGFR29[13]
PDGFRα5[13]
PDGFRβ2[13]
c-KIT7[13]

Key Insights:

  • Axitinib is a highly potent and selective inhibitor of VEGFRs, with sub-nanomolar IC50 values.[11]

  • Sunitinib demonstrates a broader spectrum of activity, potently inhibiting VEGFRs, PDGFRs, and c-KIT in the low nanomolar range.[13] This multi-targeted approach can be advantageous in cancers driven by multiple signaling pathways.

  • Semaxanib is a less potent inhibitor compared to the second-generation compounds Axitinib and Sunitinib.[4]

Mechanism of Action: Blocking Pro-Growth Signaling Cascades

These kinase inhibitors block the signaling cascades that drive tumor growth and angiogenesis.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, c-KIT) Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/Akt/mTOR) RTK->Downstream Activates Ligand Growth Factor (VEGF, PDGF) Ligand->RTK Binds to Indole_Kinase_Inhibitor Indole-Based Kinase Inhibitor Indole_Kinase_Inhibitor->RTK Competitively binds to ATP site Indole_Kinase_Inhibitor->Downstream Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Leads to

Indole-based kinase inhibitor mechanism of action.

Experimental Protocols for Evaluating Anti-Tumor Activity

To ensure the scientific integrity of your research, it is essential to employ robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to assess the anti-tumor effects of synthetic indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a viability dye to identify necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cells with the indole derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Start Cancer Cell Culture Treatment Treat with Indole Derivative Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (MTT) Assays->Viability CellCycle Cell Cycle Analysis (Flow Cytometry, PI) Assays->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V) Assays->Apoptosis Data Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population) Viability->Data CellCycle->Data Apoptosis->Data

Experimental workflow for evaluating indole derivatives.

Conclusion

Synthetic indole derivatives represent a rich and diverse source of potential anti-cancer agents. Both tubulin inhibitors and tyrosine kinase inhibitors derived from the indole scaffold have demonstrated significant efficacy in preclinical models. The choice of which class of compound to pursue for further development will depend on the specific type of cancer and its underlying molecular drivers. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison and further investigation of these promising therapeutic candidates.

References

Confirming the Binding Affinity of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid to its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3][4] This guide focuses on a specific indole derivative, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, and provides a comprehensive framework for confirming and characterizing its binding affinity to a putative protein target. For the purpose of this illustrative guide, we will hypothesize that our compound of interest, like other indole-3-carboxylic acid derivatives such as Indomethacin, targets Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]

This document will provide an in-depth comparison of the binding affinity of this compound against the well-established COX-2 inhibitor, Indomethacin. We will delve into the theoretical underpinnings and practical application of two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The experimental protocols provided are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The Significance of Binding Affinity in Drug Discovery

The binding affinity of a drug candidate to its target protein is a critical parameter in pharmacology. It is quantified by the dissociation constant (KD), which represents the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity. Accurate determination of binding affinity is paramount for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications influence binding.[6]

  • Mechanism of Action Elucidation: Confirming direct interaction with the intended target.

  • Predicting in vivo Efficacy: Stronger binding affinity often correlates with lower effective doses.

Comparative Framework: this compound vs. Indomethacin

Our investigation will focus on comparing the binding affinity of our lead compound, this compound, with Indomethacin for the COX-2 enzyme. Indomethacin serves as an ideal reference compound due to its well-characterized interaction with COX-2.

CompoundStructureKnown Target
This compoundCOX-2 (Hypothesized)
IndomethacinCOX-1/COX-2

Methodologies for Binding Affinity Determination

To provide a comprehensive understanding of the binding interaction, we will employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that measures molecular interactions in real-time.[7][8] It allows for the determination of both the association rate (kon) and the dissociation rate (koff) of a ligand (analyte) binding to a protein (ligand) immobilized on a sensor surface. The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that characterize its identity, purity, and strength. For a novel compound such as 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, establishing robust and reliable analytical methods is a critical early-stage milestone. This guide provides an in-depth comparison of potential analytical methods for this compound and, more importantly, delineates a comprehensive framework for the cross-validation of these methods between different laboratories or analytical systems. Such a process is essential to ensure consistency and reliability of data, a cornerstone of regulatory compliance and successful drug development.

The Analyte: this compound

This compound is an indole derivative with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .[1] Its structure, featuring a carboxylic acid group and a methoxyethyl substituent on the indole ring, suggests that it is amenable to a range of modern analytical techniques. The choice of analytical method will be dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification.

Section 1: A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method is a balance of sensitivity, selectivity, speed, and cost. For this compound, two primary chromatographic techniques are proposed: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis, offering excellent resolution and quantitative capabilities. For an indole-containing compound, UV detection is a logical choice due to the chromophoric nature of the indole ring.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating moderately polar compounds like our target analyte.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main component from potential impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% formic acid in water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 20% to 80% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at the wavelength of maximum absorbance for the indole ring, typically around 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[2][3] This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The HPLC conditions can be similar to those described for the HPLC-UV method, but with a potentially faster gradient to reduce run time. The use of formic acid in the mobile phase is compatible with ESI-MS.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive, as the indole nitrogen can be readily protonated.

    • Multiple Reaction Monitoring (MRM): This highly selective mode will be used for quantification. The precursor ion will be the protonated molecule [M+H]+ at m/z 220.2. The product ions would need to be determined by infusing a standard solution of the analyte and optimizing the collision energy. Plausible product ions could result from the fragmentation of the methoxyethyl side chain.

    • Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity.

Method Performance Comparison

The following table provides a hypothetical comparison of the expected performance characteristics of the two proposed methods, based on established validation guidelines.[1][4]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity GoodExcellent

Section 2: The Imperative of Cross-Validation

The transfer of an analytical method from a developing laboratory (the "transferring unit") to a receiving laboratory (the "receiving unit") is a common occurrence in the pharmaceutical industry.[5][6][7] Cross-validation is the documented process that qualifies the receiving laboratory to use the analytical procedure.[8] This ensures that the method performs as intended in the new environment and that the data generated by both laboratories are equivalent.

The Cross-Validation Workflow

The cross-validation process should be governed by a pre-approved protocol that outlines the scope, procedures, and acceptance criteria.

CrossValidationWorkflow A Initiation & Protocol Development B Training of Receiving Unit Personnel A->B Protocol Approval C Execution of Comparative Testing at Both Sites B->C Training Completion D Data Analysis & Comparison Against Acceptance Criteria C->D Generation of Data E Investigation of Discrepancies (if any) D->E Criteria Not Met F Final Report & Approval D->F Criteria Met E->C Corrective Actions Implemented

Caption: A streamlined workflow for the cross-validation of analytical methods.

Key Elements of a Cross-Validation Protocol

A robust cross-validation protocol should include the following sections, in accordance with guidelines such as USP <1224>.[6][9][10]

  • Objective: Clearly state the purpose of the cross-validation study.

  • Scope: Define the analytical method being transferred and the laboratories involved.

  • Responsibilities: Delineate the roles of the transferring and receiving units.

  • Materials and Instruments: List all critical reagents, standards, and equipment to be used. It is crucial to specify if the same lots of reagents and standards will be used at both sites.

  • Experimental Design:

    • Samples: A minimum of three batches of the drug substance or product should be analyzed at both sites.

    • Replicates: Each batch should be analyzed in triplicate at each laboratory.

    • Analysts: At least two analysts at the receiving unit should perform the analysis to assess inter-analyst variability.

  • Acceptance Criteria: These should be pre-defined and statistically justified. For example:

    • The mean results for each batch from the two laboratories should not differ by more than a specified percentage (e.g., ±5%).

    • The precision (RSD) of the results from the receiving unit should be comparable to that of the transferring unit.

    • A statistical test, such as the two one-sided t-tests (TOST), can be used to demonstrate equivalence.

  • Data Reporting and Analysis: Specify how the data will be collected, analyzed, and reported.

  • Deviation and Investigation: Outline the procedure for documenting and investigating any deviations from the protocol.

Executing the Cross-Validation Study

The comparative testing should be performed concurrently at both laboratories if possible. The transferring unit will analyze the samples using the established, validated method. The receiving unit will perform the analysis according to the detailed method transfer document provided by the transferring unit.

The results from both laboratories are then statistically compared. The focus is on demonstrating that any differences between the two sets of data are not statistically significant and fall within the pre-defined acceptance criteria.

The following table presents a hypothetical data set from a cross-validation study for the assay of this compound using the HPLC-UV method.

Batch IDTransferring Unit (% Assay)Receiving Unit (% Assay)% Difference
Batch A 99.8, 99.9, 100.1 (Mean: 99.93, RSD: 0.15%)99.5, 99.7, 99.6 (Mean: 99.60, RSD: 0.10%)-0.33%
Batch B 100.2, 100.5, 100.3 (Mean: 100.33, RSD: 0.15%)100.0, 100.2, 100.1 (Mean: 100.10, RSD: 0.10%)-0.23%
Batch C 99.5, 99.6, 99.4 (Mean: 99.50, RSD: 0.10%)99.2, 99.4, 99.3 (Mean: 99.30, RSD: 0.10%)-0.20%

In this hypothetical example, the % difference between the mean results from the two laboratories is well within a typical acceptance criterion of ±2.0%, and the precision at the receiving unit is excellent. This would indicate a successful cross-validation.

Section 3: The Chemical Structure and Its Implications

The chemical structure of this compound provides valuable insights for analytical method development.

Caption: Key structural features of this compound.

The carboxylic acid group makes the molecule's solubility and chromatographic retention sensitive to pH. The methoxyethyl group adds a degree of polarity. The indole ring itself is susceptible to oxidation, which should be considered during sample handling and storage.

Conclusion

The successful development and validation of analytical methods for novel pharmaceutical compounds like this compound are fundamental to a successful drug development program. While HPLC-UV offers a robust and reliable method for routine quality control, LC-MS/MS provides the enhanced sensitivity and selectivity required for more demanding applications.

Ultimately, the cross-validation of these methods is not merely a regulatory hurdle but a scientific necessity. It ensures the consistency and reliability of analytical data across different sites, which is essential for making informed decisions throughout the drug development lifecycle. By adhering to the principles outlined in this guide and leveraging a deep understanding of the underlying science, researchers can establish a solid analytical foundation for their drug candidates.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure every step of the waste management process is deliberate, safe, and self-validating. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, treating it as hazardous based on the toxicological profiles of its structural analogs.[1]

Hazard Assessment and Characterization

The foundational step in safe disposal is a thorough understanding of the potential risks. Lacking specific data for this compound, we must infer its hazard profile by examining its constituent chemical motifs: the indole-3-carboxylic acid core and the 2-methoxyethyl side chain.

  • Indole Derivatives: This class of compounds is known for a wide spectrum of biological activities and potential toxicities.[1] Analogs such as Indole-2-carboxylic acid and 4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid are classified as skin and eye irritants.[2][3]

  • Methoxyethyl Compounds: The 2-methoxyethyl group is a structural alert. Related chemicals, like 2-methoxyethanol, are recognized as potentially harmful, demanding careful handling to avoid inhalation or skin absorption.[4][5] Furthermore, ethers are susceptible to forming explosive peroxides over time, especially when exposed to air and light.[6][7]

  • Carboxylic Acids: While many simple carboxylic acids are biodegradable, they are still acidic and can cause corrosive damage.[8] They will react exothermically with bases.

Based on this analysis, this compound must be handled as a hazardous substance with presumed skin/eye irritancy and potential toxicity.

Table 1: Presumed Hazard Profile and Required Personal Protective Equipment (PPE)
Presumed HazardBasis of AssessmentRequired PPE & Handling Protocols
Skin & Eye Irritation Analogous indole carboxylic acids (H315, H319 Hazard Statements).[2][3]Gloves: Chemical-resistant nitrile or neoprene gloves. Eye Protection: Safety goggles or a face shield.[4] Clothing: Lab coat.
Respiratory Irritation Potential for dust or aerosol generation (H335 Hazard Statement).[2]Handle exclusively in a certified chemical fume hood to minimize inhalation exposure.[4]
Toxicity General toxicity of indole derivatives and methoxyethyl compounds.[1][5]Avoid all direct contact. Wash hands thoroughly after handling.[2]
Reactivity Acidic nature of the carboxylic acid group. Peroxide formation potential of the ether linkage.Store away from bases and strong oxidizing agents.[3] Containers should be dated upon opening to monitor for potential peroxide formation.[6]

Pre-Disposal Protocol: Waste Segregation and Collection

Proper disposal begins at the point of generation. The following step-by-step protocol ensures waste is collected safely and in compliance with regulatory standards.

  • Select an Appropriate Waste Container:

    • Choose a container made of a material chemically compatible with the waste. For this compound and its solutions, a high-density polyethylene (HDPE) or glass container is suitable.[9] Do not use metal containers for acidic waste.[9]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[10]

    • Ensure the container is appropriately sized for the expected waste volume to avoid prolonged storage of small quantities.

  • Segregate Waste Streams:

    • Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions. Keep acidic waste, like this compound, separate from bases.[9]

    • Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated filter paper) separately from liquid waste (e.g., solutions in organic solvents).[1]

    • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for disposal, use separate containers for halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, hexane) solvent waste. This is crucial as disposal costs for halogenated solvents are significantly higher.[11]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste tag. Open containers or unlabeled containers are a serious safety violation.[10][12]

    • The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE" .[9][10]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]

      • If in solution, list all components with their approximate percentage composition.

      • The date accumulation started.

      • The associated hazards (e.g., Irritant, Toxic).[9]

  • Maintain Safe Collection Practices:

    • Keep the waste container closed at all times except when adding waste.[10][12] This prevents the release of vapors and protects the container's contents from contamination.

    • Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]

    • The SAA must have secondary containment, such as a tray or tub, capable of holding the entire volume of the largest container.[12] This prevents spills from reaching drains or the floor.

Final Disposal Workflow

Once a waste container is full, it must be processed for final disposal through your institution's approved channels. The workflow below outlines the decision-making and logistical process.

G Disposal Workflow for this compound Waste start Waste Generation (Solid or Liquid) container_select Select Compatible Container (e.g., HDPE, Glass) start->container_select labeling Label Container Immediately 'HAZARDOUS WASTE' + Contents container_select->labeling storage Store in Designated SAA with Secondary Containment labeling->storage check_full Is Container Full? storage->check_full add_waste Continue Adding Waste (Keep Container Closed) check_full->add_waste No prep_pickup Seal Container & Finalize Label (Add 'Full' Date) check_full->prep_pickup Yes add_waste->storage contact_ehs Contact Institutional EHS Office & Submit Waste Pickup Request prep_pickup->contact_ehs pickup Transfer to Authorized Waste Disposal Vendor contact_ehs->pickup end Disposal Complete pickup->end

Caption: Decision workflow for managing chemical waste from generation to final pickup.

Management of Associated Waste

Disposal procedures must also account for items contaminated with the chemical.

Empty Containers

An "empty" container that held this compound is not regular trash and must be managed as hazardous waste.[11]

  • Triple Rinse: Because this compound is presumed to be toxic, the container must be triple-rinsed.[12][13]

  • Collect Rinsate: The first rinse (and subsequent rinses for highly toxic materials) must be collected and disposed of as liquid hazardous waste.[13] Use a small amount of an appropriate solvent (e.g., methanol, acetone) for the rinse.

  • Deface Label: Completely remove or deface the original manufacturer's label.[11][12]

  • Final Disposal: Once rinsed and air-dried in a fume hood, the cap should be removed and the container can be disposed of as regular non-hazardous trash or recycled, depending on institutional policy.[12]

Contaminated PPE and Spill Debris
  • Personal Protective Equipment: Used gloves, disposable lab coats, or other PPE contaminated with this compound must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.

  • Spill Cleanup Materials: Any absorbent materials (vermiculite, sand), pads, or wipes used to clean up a spill of this compound must also be placed into a compatible, sealed container, labeled as hazardous waste, and disposed of through the institutional waste program.[4]

Emergency Procedures

In the event of a spill or personnel exposure, follow these immediate procedures while consulting your institution's specific emergency plans.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's emergency response team. Ensure the area is well-ventilated, and eliminate all ignition sources.[4]

By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

Comprehensive Safety and Handling Guide for 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling, storage, and disposal of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (CAS No. 179993-05-6). The information herein is synthesized from established safety principles for indole-carboxylic acids and related chemical structures to ensure the highest degree of laboratory safety and experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is based on data from structurally analogous chemicals, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust.[1][4][5]

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to minimize exposure risk.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against potential exposure. The selection of specific PPE should be guided by a comprehensive risk assessment of the planned experimental procedures.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing.[6]Standard laboratory safety glasses are insufficient. Full-seal goggles are essential to protect against dust particles and potential splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned, chemical-resistant lab coat.[5][6][7]Inspect gloves for any signs of degradation or perforation before each use.[7][8] Change gloves immediately if contamination occurs. A lab coat should be worn at all times in the designated handling area.
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust generation is unavoidable, even within a fume hood.[5][6]All handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of airborne particles.[6]

Operational and Handling Plan

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[6]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.

Step-by-Step Handling Procedure
  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a glove box or a balance enclosure with dedicated exhaust ventilation.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Confirm Emergency Equipment Access Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Transfer Solid Compound in Fume Hood Prep3->Handling1 Proceed to Handling Handling2 Slowly Add to Solvent Handling1->Handling2 Post1 Decontaminate Work Area & Equipment Handling2->Post1 After Experiment Post2 Properly Dispose of Waste Post1->Post2 Post3 Remove PPE Correctly Post2->Post3

Caption: A streamlined workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory and complying with environmental regulations.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[2][3][9]

  • Avoid storing in metal cabinets, which can be susceptible to corrosion from carboxylic acids.[9]

Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[6][10]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[10]

  • Final Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

Disposal_Plan Start Waste Generation Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store Securely in Designated Area Segregate->Store Arrange Arrange for Pickup by Licensed Disposal Company Store->Arrange End Proper Disposal Arrange->End

Caption: Step-by-step plan for the safe disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.